molecular formula C25H26N4O2 B12391504 BPA-B9

BPA-B9

Cat. No.: B12391504
M. Wt: 414.5 g/mol
InChI Key: KEIAPUMYBMYMQR-VOTSOKGWSA-N
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Description

BPA-B9 is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]-4-pyridinyl]-2-pyridinyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C25H26N4O2/c30-18-20-10-14-29(15-11-20)24-17-22(9-13-27-24)21-8-12-26-23(16-21)28-25(31)7-6-19-4-2-1-3-5-19/h1-9,12-13,16-17,20,30H,10-11,14-15,18H2,(H,26,28,31)/b7-6+

InChI Key

KEIAPUMYBMYMQR-VOTSOKGWSA-N

Isomeric SMILES

C1CN(CCC1CO)C2=NC=CC(=C2)C3=CC(=NC=C3)NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CN(CCC1CO)C2=NC=CC(=C2)C3=CC(=NC=C3)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol A (BPA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "BPA-B9." A thorough review of scientific literature did not yield a standard chemical entity with this designation. The provided information pertains to Bisphenol A (BPA) , a widely studied compound. It is presumed that "this compound" may have been a typographical error or a reference to a non-standard nomenclature.

This technical guide provides a comprehensive overview of the synthesis and characterization of Bisphenol A (BPA), tailored for researchers, scientists, and professionals in drug development.

Synthesis of Bisphenol A

The industrial synthesis of Bisphenol A is typically achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone. This electrophilic aromatic substitution reaction is a cornerstone of polymer chemistry.

Experimental Protocol: Synthesis of Bisphenol A

The synthesis of BPA is based on the Friedel-Crafts hydroxyalkylation reaction. The acid-catalyzed condensation of acetone with 2 moles of phenol produces BPA[1].

  • Reaction:

    • 2 (C₆H₅OH) + (CH₃)₂CO → (HOC₆H₄)₂C(CH₃)₂ + H₂O

  • Reagents:

    • Phenol

    • Acetone

    • Strong acid catalyst (e.g., HCl)

  • Procedure:

    • A mixture of phenol and a catalytic amount of a strong acid is prepared in a reaction vessel.

    • Acetone is added dropwise to the phenol mixture with constant stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

    • After the addition of acetone is complete, the reaction mixture is stirred for several hours to ensure complete conversion.

    • The crude BPA is then purified, often through crystallization, to yield the final product.

A greener synthetic route has also been reported for BPA analogs, using phenolic monomers derived from lignin, such as vanillyl alcohol and guaiacol, coupled via electrophilic aromatic substitution[2].

Logical Flow of BPA Synthesis:

BPA Synthesis Figure 1: General Synthesis Workflow for Bisphenol A Phenol Phenol Reaction_Mixture Reaction Mixture Phenol->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction_Mixture Crude_BPA Crude BPA Reaction_Mixture->Crude_BPA Condensation Purified_BPA Purified BPA Crude_BPA->Purified_BPA Purification (e.g., Crystallization)

Figure 1: General Synthesis Workflow for Bisphenol A

Characterization of Bisphenol A

A variety of analytical techniques are employed to characterize Bisphenol A, ensuring its identity, purity, and concentration.

HPLC is a widely used technique for the quantification of BPA.

Experimental Protocol: HPLC Analysis of BPA

  • Instrumentation: High-Performance Liquid Chromatograph with a fluorescence detector (HPLC-FLD) or a Diode-Array Detector (HPLC-DAD).

  • Column: A C18 column is commonly used for separation.

  • Mobile Phase: A mixture of water and acetonitrile is typically used in an isocratic or gradient elution mode. For example, an isocratic mobile phase of water and acetonitrile (55:45% v/v) can be used[3].

  • Flow Rate: A typical flow rate is around 0.5 mL/min[3].

  • Injection Volume: 20 μL of the sample extract is a common injection volume[3].

  • Detection: BPA can be detected by UV absorbance at 254 nm or by fluorescence detection (Excitation λ = 274 nm, Emission λ = 314 nm)[3][4].

  • Quantification: Quantification is achieved by comparing the peak area or height of the sample to a calibration curve prepared with BPA standards of known concentrations[5].

Table 1: HPLC Parameters for BPA Analysis

ParameterValueReference
Column Scherzo SM-C18[6]
Mobile Phase 50 mM Formic Acid in Water (A) and 50 mM Formic Acid in Acetonitrile (B)[6]
Gradient 0-15 min from 40 to 75% B; 15-15.5 min from 75 to 85% B; 15.5-21 min isocratic 85% B[6]
Flow Rate 0.45 mL/min[6]
Detection Fluorescence (FLD)[6]
Linear Range 0.009–25 ng/g[3]
LOD 0.001 ng/g[3]
LOQ 0.08 ng/g[3]

Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS), provides high sensitivity and selectivity for the identification and quantification of BPA.

Experimental Protocol: LC-MS/MS Analysis of BPA

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: For complex matrices, sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation[1][7].

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Detection: Selected Reaction Monitoring (SRM) can be performed on diagnostic parent and product ions for high specificity and sensitivity[8].

  • Quantification: An internal standard, such as ¹³C₁₂-BPA, is often used for accurate quantification[8].

Table 2: LC-MS/MS Parameters for BPA Analysis

ParameterValueReference
Technique LC-MS/MS[9]
LOD As low as 49.0 pg/mL[10]
Recovery 84.6% to 108.82% depending on concentration[7]

NMR spectroscopy is a powerful tool for the structural elucidation of BPA.

Experimental Protocol: ¹H NMR Analysis of BPA

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) can be used as the solvent.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Analysis: The ¹H NMR spectrum of BPA shows characteristic peaks for the aromatic protons, the methyl protons, and the hydroxyl protons.

Table 3: ¹H NMR Data for BPA

ProtonsChemical Shift (δ) ppmMultiplicityIntegrationReference
CH₃ 1.60singlet6H[11]
OH 4.50singlet2H[11]
Aromatic H (ortho to OH) 6.70doublet4H[11]
Aromatic H (meta to OH) 7.10doublet4H[11]

Table 4: ¹³C NMR Data for BPA (in CDCl₃)

CarbonChemical Shift (δ) ppmReference
CH₃ 31.07[11]
C(CH₃)₂ 41.69[11]
C-H (Aromatic) 114.68[11]
C-H (Aromatic) 127.95[11]
C-C(CH₃)₂ (Aromatic) 143.33[11]
C-O (Aromatic) 153.22[11]

Signaling Pathway

BPA is a known endocrine disruptor with estrogenic activity. It can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that can affect gene expression and cellular function.

Estrogenic Signaling Pathway of BPA:

BPA Signaling Figure 2: Simplified Estrogenic Signaling Pathway of BPA BPA Bisphenol A (BPA) ER Estrogen Receptor (ERα / ERβ) BPA->ER Binding BPA_ER_Complex BPA-ER Complex ER->BPA_ER_Complex Nucleus Nucleus BPA_ER_Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulation Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Figure 2: Simplified Estrogenic Signaling Pathway of BPA

References

BPA-B9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structures and Properties of Bisphenol A (BPA) and Vitamin B9 (Folic Acid)

A Note on the Query "BPA-B9": The term "this compound" is ambiguous and does not correspond to a standard chemical identifier. This guide provides comprehensive information on two distinct compounds: Bisphenol A (BPA), a well-known industrial chemical, and Vitamin B9, an essential nutrient more commonly known as Folic Acid. It is presumed that the query intended to encompass one or both of these scientifically significant molecules.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical structures, properties, experimental methodologies, and biological signaling pathways associated with Bisphenol A and Vitamin B9.

Part 1: Bisphenol A (BPA)

Bisphenol A (BPA) is a synthetic organic compound with the chemical formula (CH₃)₂C(C₆H₄OH)₂.[1] It is a colorless solid that is soluble in organic solvents but poorly soluble in water.[2] BPA is a key monomer in the production of polycarbonate plastics and epoxy resins.[3]

Chemical Structure and Properties

BPA's structure consists of two phenol rings connected by a central carbon atom that is also bonded to two methyl groups.[1] This structure is pivotal to its function and its ability to mimic natural hormones.[1]

Table 1: Physicochemical Properties of Bisphenol A

PropertyValueReference(s)
IUPAC Name4,4'-(Propane-2,2-diyl)diphenol[2]
CAS Number80-05-7[2][4]
Molecular FormulaC₁₅H₁₆O₂[1][4]
Molar Mass228.29 g/mol [2][4]
AppearanceWhite to light brown solid, crystalline or flakes[1][5]
Melting Point158-159 °C[1][6]
Boiling Point250–252 °C at 1.773 kPa[7]
Water Solubility120–300 mg/L at 21.5 °C[5]
Density1.20 g/cm³[5]
Experimental Protocols

1.2.1 Analytical Methods for BPA Detection

The determination of BPA in various samples, such as food, water, and biological fluids, is crucial for assessing exposure and risk.[8] Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Sample Preparation (General Protocol):

    • Extraction: Isolation of BPA from the sample matrix is typically achieved through liquid-liquid extraction or solid-phase extraction (SPE).[9][10]

    • Cleanup: The extract is purified to remove interfering substances.[10]

    • Derivatization: For GC-MS analysis, BPA is often derivatized to increase its volatility.[11]

  • HPLC with Fluorescence Detection (HPLC-FLD):

    • Instrumentation: An HPLC system equipped with a fluorescence detector.[12]

    • Chromatographic Separation: A C18 column is commonly used to separate BPA from other components in the sample extract.[12]

    • Detection: The fluorescence of BPA is measured for quantification.[12]

    • Quantification: The concentration of BPA is determined by comparing its peak area to that of a series of known standards.[12]

1.2.2 In Vitro Assays for Estrogenic Activity

  • MCF-7 Cell Proliferation Assay: This assay is used to assess the estrogenic activity of BPA and its alternatives.[13]

    • Cell Culture: Human breast cancer cells (MCF-7) are cultured in a suitable medium.

    • Exposure: The cells are treated with various concentrations of BPA.

    • Proliferation Measurement: The increase in cell number is measured to determine the proliferative effect of BPA, which is indicative of its estrogenic activity.[13]

  • VM7Luc4E2 Transactivation Assay: This is another sensitive bioassay to quantify estrogenic activity.[13]

    • Cell Line: A specific cell line (e.g., VM7Luc4E2) containing an estrogen-responsive reporter gene is used.

    • Treatment: Cells are exposed to different concentrations of the test compound.

    • Luciferase Activity: The expression of the reporter gene (luciferase) is measured as a function of estrogenic stimulation.

Signaling Pathways

BPA is known to be an endocrine disruptor that can interfere with various cellular signaling pathways.[14][15] It has been shown to modulate pathways related to cancer, reproductive toxicity, and immune response.[14][15]

1.3.1 BPA-Induced NF-κB Signaling Pathway

Nanomolar concentrations of BPA can activate the NF-κB signaling pathway in non-transformed breast cells, which can influence inflammation, cell proliferation, and motility.[16]

BPA_NFkB_Pathway BPA Bisphenol A (BPA) MAPK_AKT MAPK / AKT Pathways BPA->MAPK_AKT NFkB_p Phosphorylation of NF-κB MAPK_AKT->NFkB_p NFkB_translocation Nuclear Translocation of NF-κB NFkB_p->NFkB_translocation Gene_Expression Altered Gene Expression NFkB_translocation->Gene_Expression Cellular_Effects Increased Cell Motility Cytoskeletal Rearrangement Gene_Expression->Cellular_Effects

BPA Activation of NF-κB Signaling

1.3.2 General Experimental Workflow for In Vitro BPA Studies

The following diagram illustrates a typical workflow for investigating the effects of BPA in a cellular model.

BPA_InVitro_Workflow Cell_Culture Cell Culture (e.g., MCF10A) BPA_Treatment BPA Exposure (e.g., 10 nM for 24h) Cell_Culture->BPA_Treatment Transcriptomics Transcriptomic Analysis (RNA Sequencing) BPA_Treatment->Transcriptomics Functional_Assays Functional Assays (Motility, Cytokine Release) BPA_Treatment->Functional_Assays Protein_Analysis Protein Expression & Localization (IF) BPA_Treatment->Protein_Analysis Pathway_Analysis Pathway Enrichment Analysis Transcriptomics->Pathway_Analysis

Workflow for In Vitro BPA Analysis

Part 2: Vitamin B9 (Folic Acid)

Vitamin B9, in its synthetic form known as Folic Acid, is an essential nutrient vital for numerous bodily functions, including DNA synthesis and repair.[17] It is a water-soluble vitamin that humans must obtain from their diet.[18]

Chemical Structure and Properties

The structure of folic acid consists of three main components: a pteridine ring, para-aminobenzoic acid (PABA), and one or more glutamate residues.[17]

Table 2: Physicochemical Properties of Folic Acid

PropertyValueReference(s)
IUPAC Name(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid[18]
CAS Number59-30-3[18][19]
Molecular FormulaC₁₉H₁₉N₇O₆[20][21]
Molar Mass441.40 g/mol [20][21]
AppearanceYellow to orange-yellow crystalline powder[19][20]
Melting Point250 °C (decomposes)[18][19]
Water Solubility1.6 mg/L (25 °C)[18]
SolubilitySoluble in dilute acids and alkaline solutions[22]
Experimental Protocols

2.2.1 Analytical Methods for Folic Acid Determination

Quantifying folic acid in foods and biological samples is important for nutritional assessment and clinical research.[23][24]

  • Sample Preparation for Food Analysis:

    • Extraction: Samples are extracted using a buffer solution, often containing an antioxidant like ascorbic acid to protect the folates.[23]

    • Enzymatic Treatment: A trienzyme treatment (α-amylase, protease, and conjugase) is used to release folates from the food matrix.[25]

    • Purification: Affinity chromatography can be used for sample cleanup and concentration.[25]

  • LC-MS/MS for Folic Acid and its Metabolites in Serum:

    • Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[24]

    • Sample Preparation: Simple protein precipitation or solid-phase extraction is used to prepare serum samples.[24]

    • Chromatography: A C18 column with a gradient elution is typically employed for separation.[24]

    • Mass Spectrometry: Detection and quantification are performed using selective reaction monitoring (SRM) in positive electrospray ionization mode.[24]

Signaling Pathways

Folate metabolism is central to several critical cellular processes, including nucleotide synthesis and methylation reactions.[26]

2.3.1 Folate-Mediated One-Carbon Metabolism

Folate acts as a carrier of one-carbon units, which are essential for the synthesis of purines and thymidylate (for DNA synthesis) and for the regeneration of methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[27]

Folate_Metabolism Folic_Acid Folic Acid (Vitamin B9) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon_Pool One-Carbon Unit Pool (from Serine) THF->One_Carbon_Pool Purine_Synth Purine Synthesis One_Carbon_Pool->Purine_Synth Thymidylate_Synth Thymidylate Synthesis One_Carbon_Pool->Thymidylate_Synth Methionine_Cycle Methionine Cycle One_Carbon_Pool->Methionine_Cycle SAM S-adenosylmethionine (SAM) (Methyl Donor) Methionine_Cycle->SAM

Folate One-Carbon Metabolism Pathway

2.3.2 Logical Relationship in Folate-Dependent Biosynthesis

The functional outputs of folate metabolism are interconnected and crucial for cell growth and function.

Folate_Function Folate_Metabolism Folate Metabolism Nucleotide_Synth Nucleotide Synthesis Folate_Metabolism->Nucleotide_Synth Methylation Methylation (DNA, Proteins) Folate_Metabolism->Methylation DNA_RNA_Synth DNA & RNA Synthesis Nucleotide_Synth->DNA_RNA_Synth Cell_Function Cell Proliferation & Function DNA_RNA_Synth->Cell_Function Methylation->Cell_Function

Functional Outcomes of Folate Metabolism

References

An In-depth Technical Guide on the Core Mechanism of Action of Bisphenol A (BPA)

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding in the query, as scientific literature extensively covers Bisphenol A (BPA) but not a specific molecule referred to as "BPA-B9". The mechanisms detailed below pertain to Bisphenol A, a well-studied endocrine-disrupting chemical.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins found in a wide array of consumer products.[1][2][3] Its widespread use has led to ubiquitous human exposure.[4][5] Classified as an endocrine disruptor, BPA has been shown to mimic or block natural estrogens and has been linked to various health effects, including reproductive disorders, metabolic disruptions, and cancer.[4][6][7] This document provides a comprehensive overview of the molecular mechanisms through which BPA exerts its effects, with a focus on apoptosis, cell cycle arrest, oxidative stress, and the modulation of key signaling pathways.

Core Mechanisms of Action

BPA's biological effects are multifaceted, stemming from its ability to interact with various cellular components and disrupt normal signaling cascades. The primary mechanisms of action are detailed below.

Induction of Apoptosis

BPA has been demonstrated to induce programmed cell death, or apoptosis, in various cell types, including cancer cells.[1][2][6][8] This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: BPA can induce apoptosis by causing intracellular stressors that impact DNA stability and mitochondrial membrane potential.[9] It has been shown to upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria.[2][4][9] This, in turn, activates the caspase cascade, including the initiator caspase-9 and the effector caspase-3.[1][2][9]

  • Extrinsic Pathway: Evidence also points to BPA's ability to activate the extrinsic apoptotic pathway.[1] This involves the modulation of death receptors like FAS and TRAIL, leading to the activation of the initiator caspase-8.[1]

The activation of both initiator caspases (8 and 9) converges on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.[1][2]

Cell Cycle Arrest

BPA can inhibit cell proliferation by inducing cell cycle arrest at different checkpoints.[2][10]

  • G0/G1 Phase Arrest: In some cell types, BPA causes an arrest in the G0/G1 phase of the cell cycle.[6] This is often achieved by downregulating the expression of cyclin D1 and upregulating cell cycle inhibitors like p21 and p27.[2][10][11]

  • G2/M Phase Arrest: In other cellular contexts, such as in healthy lung and tracheal cells, BPA has been observed to cause G2/M cell cycle arrest, thereby hindering cell proliferation.[2][8]

These effects on the cell cycle are often mediated through complex signaling pathways, including the EGFR/ERK/p53 axis.[10][12]

Generation of Oxidative Stress

A key mechanism underlying BPA's toxicity is the induction of oxidative stress, which occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms.[13][14]

  • ROS Production: BPA exposure has been shown to increase the intracellular levels of ROS in various cell types.[13][14][15][16] This can be a result of BPA's impact on mitochondrial function and the electron transport chain.[14][17][18]

  • Mitochondrial Dysfunction: BPA can impair mitochondrial function by altering the mitochondrial membrane potential and increasing mitochondrial ROS production.[15][18]

  • Consequences of Oxidative Stress: The increase in ROS can lead to damage of cellular macromolecules, including DNA, lipids, and proteins, contributing to cytotoxicity and apoptosis.[14]

Endocrine Disruption and Receptor Binding

As an endocrine disruptor, BPA's ability to interact with various nuclear and membrane receptors is central to its mechanism of action.

  • Estrogen Receptors (ERα and ERβ): BPA can bind to both classical nuclear estrogen receptors, ERα and ERβ, thereby mimicking or interfering with the actions of endogenous estrogens.[5][13]

  • G Protein-Coupled Estrogen Receptor (GPER): BPA also activates the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic signaling events that can lead to cancer cell proliferation.[7][19]

  • Estrogen-Related Receptor γ (ERRγ): BPA has a high binding affinity for the orphan nuclear receptor ERRγ, and this interaction is thought to play a role in BPA's effects on cell proliferation and chemoresistance.[4][5][20]

Modulation of Signal Transduction Pathways

BPA can dysregulate a number of critical intracellular signaling pathways, leading to a wide range of cellular responses.

  • EGFR/ERK/p53 Pathway: In prostate cancer cells, BPA has been shown to activate the epidermal growth factor receptor (EGFR), which in turn stimulates the ERK-dependent pathway.[10][11] This leads to the phosphorylation and stabilization of p53, resulting in the upregulation of p21 and p27 and subsequent cell cycle arrest.[10][11]

  • STAT3 Pathway: BPA can promote the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[20] The JAK1/2-STAT3 pathway is implicated in BPA-induced expression of pro-inflammatory cytokines.[21]

  • NF-κB Pathway: BPA exposure can lead to the activation of the NF-κB signaling pathway, which is involved in inflammation, cell proliferation, and cell motility.[22] This activation can occur through the MAPK and AKT pathways.[22]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of BPA.

Table 1: Effects of BPA on Cell Cycle and Apoptosis

Cell LineBPA ConcentrationExposure TimeObserved EffectCitation
NB4 (Acute Myeloid Leukemia)10, 30, 60, 100 µM48 hrsDose-dependent apoptosis and cell cycle block[1]
K56260, 100 µM48 hrsApoptosis and cell cycle arrest[1]
HL6010, 30, 60, 100 µM48 hrsApoptosis and cell cycle arrest[1]
LNCaP (Prostate Cancer)50, 100 µM24, 48, 72 hrsCell cycle arrest (increased G0/G1, decreased S phase)[10][12]
EPN (Non-transformed Prostate)50 µMNot specifiedCell cycle arrest[12]
Rat Trachea CellsHigh doseNot specified52.12% necrosis[2][8]
H1299 (NSCLC)VariousNot specifiedG0/G1 cell cycle arrest and apoptosis[6]
Murine Pancreatic Islets1x10⁻⁴ M24 hrs43.66% apoptosis[15]
Murine Pancreatic Islets1x10⁻⁹ M24 hrs23.42% apoptosis[15]

Table 2: Effects of BPA on Mitochondrial Activity and Cell Viability

Cell Line/TissueBPA ConcentrationExposure TimeObserved EffectCitation
H295R10, 25, 50, 75, 100 µM24 hrsSignificantly lower mitochondrial activity[23]
H295R10, 25, 50, 75, 100 µM24 hrsSignificant decrease in cell membrane integrity[23]
MA-10 (Mouse Leydig)0.01 - 0.1 µMNot specifiedIncreased cell viability[23]
MA-10 (Mouse Leydig)100 - 200 µMNot specifiedDecreased cell viability[23]
hAMSCIncreasing concentrations24 hrsReduced cell viability[18]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are seeded and treated with various concentrations of BPA for a specified duration (e.g., 48 hours).[1]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI stain.[1][2]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with BPA as described for the cell cycle analysis.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Western Blot Analysis
  • Cell Lysis: After treatment with BPA, cells are lysed in a suitable buffer to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cyclin D1, p21, p27, phospho-ERK, total ERK).[10][12]

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

Measurement of Intracellular ROS
  • Cell Treatment: Cells are treated with BPA for the desired time.

  • Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a fluorescence microscope or a flow cytometer.[16][24]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

BPA_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BPA_ext BPA FAS_TRAIL FAS / TRAIL BPA_ext->FAS_TRAIL modulates Caspase8 Caspase-8 FAS_TRAIL->Caspase8 activates Caspase37 Caspase-3, -7 Caspase8->Caspase37 activates BPA_int BPA BAD BAD phosphorylation BPA_int->BAD BAX BAX BPA_int->BAX upregulates Bcl2 Bcl-2 BPA_int->Bcl2 downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome C Mitochondrion->CytochromeC releases BAX->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: BPA-induced apoptosis via extrinsic and intrinsic pathways.

BPA_EGFR_ERK_p53_Pathway BPA BPA AR_ERb AR / ERβ BPA->AR_ERb binds EGFR EGFR AR_ERb->EGFR cross-talk ERK ERK EGFR->ERK activates p53 p53 ERK->p53 phosphorylates (Ser15) p21_p27 p21 / p27 p53->p21_p27 upregulates CyclinD1 Cyclin D1 p53->CyclinD1 downregulates CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest CyclinD1->CellCycleArrest

Caption: BPA-induced cell cycle arrest via the EGFR/ERK/p53 pathway.

BPA_Oxidative_Stress_Pathway BPA BPA Mitochondrion Mitochondrion BPA->Mitochondrion impairs function Antioxidants Antioxidant Defenses BPA->Antioxidants decreases capacity ETC Electron Transport Chain Mitochondrion->ETC disrupts ROS Reactive Oxygen Species (ROS) ETC->ROS increases production OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidants->OxidativeStress CellularDamage Cellular Damage (DNA, Lipids, Proteins) OxidativeStress->CellularDamage Apoptosis_OS Apoptosis CellularDamage->Apoptosis_OS

Caption: BPA-induced oxidative stress and cellular damage.

Experimental Workflows

Western_Blot_Workflow start Cell Treatment with BPA lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect end Analysis of Protein Expression detect->end

Caption: General workflow for Western Blot analysis.

Conclusion

The mechanism of action of Bisphenol A is complex and pleiotropic, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at various checkpoints, and the generation of oxidative stress via mitochondrial dysfunction.[1][2][5][10][13][14] Furthermore, BPA's ability to bind to multiple receptors, including classical estrogen receptors, GPER, and ERRγ, allows it to interfere with normal endocrine signaling and dysregulate key intracellular pathways such as the EGFR/ERK/p53, STAT3, and NF-κB pathways.[5][10][20][21][22] This intricate network of interactions underlies the diverse and adverse health effects associated with BPA exposure. A thorough understanding of these mechanisms is crucial for researchers, scientists, and drug development professionals in assessing the risks posed by BPA and in developing strategies to mitigate its impact.

References

Unraveling the Enigma of Bisphenol A: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA), a synthetic compound integral to the production of polycarbonate plastics and epoxy resins, has become a subject of intense scientific scrutiny due to its endocrine-disrupting properties and potential impact on human health. This technical guide provides an in-depth exploration of the biological activity of BPA, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Quantitative Data on Biological Activity

The biological activity of Bisphenol A has been quantified in numerous studies, providing valuable data on its potency and affinity for various molecular targets. The following tables summarize key quantitative metrics, including median inhibitory concentration (IC50), median effective concentration (EC50), and dissociation constant (Kd) values.

Target ReceptorLigandAssay SystemIC50 (nM)Reference
Estrogen Receptor α (ERα)Bisphenol ACompetitive Binding Assay ([³H]17β-estradiol)1,030[1]
Estrogen Receptor β (ERβ)Bisphenol ACompetitive Binding Assay ([³H]17β-estradiol)900[1]
Androgen Receptor (AR)Bisphenol AReporter Gene Assay (inhibition of DHT-induced activity)746[2]
G Protein-Coupled Estrogen Receptor 1 (GPER)Bisphenol ACompetitive Binding Assay630[3]

Table 1: IC50 Values of Bisphenol A for Various Receptors

Target/EffectCell LineAssayEC50 (nM)Reference
Estrogen Receptor α (ERα) ActivationCV1 cellsReporter Gene Assay10-100[3]
Estrogen Receptor β (ERβ) ActivationHeLa cellsReporter Gene Assay693[4]
Cell ProliferationMCF-7 cellsE-Screen Assay2,260[5]
ERα Nuclear Foci Formation-Redistribution Assay558[6]

Table 2: EC50 Values of Bisphenol A for Various Biological Effects

ReceptorLigandMethodKd (nM)Reference
Estrogen-Related Receptor-γ (ERR-γ)Bisphenol ASaturation Binding Assay ([³H]BPA)5.5[7]
Androgen Receptor (AR)Bisphenol AComputational Docking6.43 (pK_d)[8]

Table 3: Dissociation Constants (Kd) of Bisphenol A for Target Receptors

Key Molecular Targets and Signaling Pathways

Bisphenol A exerts its biological effects by interacting with a diverse range of molecular targets, thereby modulating multiple signaling pathways critical for cellular function.

Nuclear Receptors

BPA is well-documented to interact with several nuclear receptors, often acting as an agonist or antagonist, which can disrupt normal endocrine signaling.

  • Estrogen Receptors (ERα and ERβ) : BPA exhibits a binding affinity for both ERα and ERβ, albeit lower than that of the endogenous ligand 17β-estradiol.[2] This interaction can trigger both genomic and non-genomic estrogenic signaling pathways.

  • Androgen Receptor (AR) : BPA has been shown to act as an antagonist to the androgen receptor, competitively inhibiting the binding of androgens and thereby disrupting male reproductive functions.[6]

  • Thyroid Hormone Receptor (TR) : BPA can interfere with the thyroid hormone signaling pathway, which is crucial for development and metabolism.[9]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) : BPA has been reported to interact with PPARγ, a key regulator of adipogenesis and lipid metabolism.[9]

  • Estrogen-Related Receptor γ (ERRγ) : Notably, BPA binds to ERRγ with a high affinity, suggesting a significant role for this interaction in mediating BPA's biological effects.[6]

Non-Genomic Signaling Pathways

Beyond its interaction with nuclear receptors, BPA can also trigger rapid, non-genomic signaling cascades, primarily through membrane-associated receptors.

  • G Protein-Coupled Estrogen Receptor 1 (GPER) : BPA can activate GPER, a membrane-bound estrogen receptor, leading to the rapid activation of downstream signaling pathways.[3][4] This activation can influence a variety of cellular processes, including proliferation and migration.[10]

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway : BPA has been shown to activate the ERK1/2 signaling pathway in various cell types.[2][4] This activation can be mediated through both GPER-dependent and independent mechanisms and plays a role in BPA-induced cell proliferation.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway : The PI3K/Akt pathway, a critical regulator of cell survival and growth, is another target of BPA. Activation of this pathway by BPA has been observed in several cancer cell lines.[2][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently used to characterize the biological activity of Bisphenol A.

Competitive Radioligand Binding Assay for Estrogen Receptor

This assay is used to determine the binding affinity of a test compound, such as BPA, to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Rat uterine cytosol preparation (source of estrogen receptors)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for determining non-specific binding)

  • Test compound (Bisphenol A)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal

  • Scintillation cocktail

Procedure:

  • Preparation of Rat Uterine Cytosol : Uteri from ovariectomized female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant (cytosol) is collected.[12]

  • Incubation : A constant concentration of [³H]-17β-estradiol and varying concentrations of the test compound (BPA) are incubated with the uterine cytosol preparation in TEDG buffer. A parallel set of tubes containing [³H]-17β-estradiol and a high concentration of unlabeled 17β-estradiol is used to determine non-specific binding.[1]

  • Separation of Bound and Free Ligand : The incubation is terminated by adding dextran-coated charcoal, which adsorbs the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.[1]

  • Quantification : The supernatant, containing the receptor-bound radioligand, is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

E-Screen Assay (MCF-7 Cell Proliferation Assay)

The E-Screen assay is a cell-based bioassay used to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Charcoal-dextran treated fetal bovine serum (CD-FBS)

  • 17β-estradiol (positive control)

  • Test compound (Bisphenol A)

  • Sulforhodamine B (SRB) dye

  • Trichloroacetic acid (TCA)

Procedure:

  • Cell Culture : MCF-7 cells are maintained in DMEM supplemented with FBS. For the assay, cells are switched to a hormone-free medium (DMEM without phenol red supplemented with CD-FBS) to deplete endogenous estrogens.[8][13]

  • Cell Seeding : Cells are seeded into 96-well plates at a low density and allowed to attach.[14]

  • Treatment : The cells are then treated with various concentrations of the test compound (BPA) or 17β-estradiol for a period of 6 days, with media changes every 2 days.[14]

  • Cell Fixation and Staining : At the end of the incubation period, the cells are fixed with cold TCA and then stained with SRB dye, which binds to cellular proteins.[15]

  • Quantification : The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at 510 nm, which is proportional to the cell number.[15]

  • Data Analysis : The proliferative effect is calculated as the ratio of the highest cell number achieved with the test compound to the cell number in the hormone-free control. The EC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by Bisphenol A and a typical experimental workflow.

BPA_GPER_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A GPER GPER BPA->GPER G_alpha GPER->G_alpha Src Src GPER->Src EGFR EGFR PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf AC Adenylyl Cyclase G_alpha->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleavage HBEGF HB-EGF HBEGF->EGFR Akt Akt PI3K->Akt Gene_Expression Gene Expression (e.g., c-Fos, EGR-1) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB CREB->Gene_Expression

Caption: GPER-mediated signaling cascade activated by BPA.

BPA_MAPK_PI3K_Signaling cluster_receptors Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events BPA Bisphenol A ER_alpha ERα BPA->ER_alpha GPER GPER BPA->GPER PI3K PI3K ER_alpha->PI3K Ras Ras GPER->Ras Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: BPA activation of MAPK/ERK and PI3K/Akt pathways.

Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture treatment Treatment with BPA (Dose-Response) cell_culture->treatment binding_assay Binding Assay (IC50, Kd, Ki) treatment->binding_assay proliferation_assay Proliferation Assay (EC50) treatment->proliferation_assay reporter_assay Reporter Gene Assay (EC50) treatment->reporter_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis binding_assay->data_analysis proliferation_assay->data_analysis reporter_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing BPA's biological activity.

References

An In-Depth Technical Guide on the Toxicological Profile of Bisphenol A (BPA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "BPA-B9" did not yield specific results for a distinct chemical entity in the scientific literature. This guide proceeds under the assumption that the query refers to Bisphenol A (BPA), a well-documented compound with significant toxicological interest.

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] Human exposure is widespread due to its use in food and beverage containers, leading to its detection in the majority of individuals examined.[1] While initially considered a weak environmental estrogen, extensive research has revealed its potential to disrupt endocrine signaling and exert a wide range of toxicological effects.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and safety data of BPA, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Acute and Chronic Toxicity

BPA exhibits low acute toxicity.[3] However, chronic exposure, even at low doses, is associated with a variety of adverse health effects.[2]

Table 1: Acute Toxicity of Bisphenol A (BPA)

SpeciesRoute of AdministrationLD50Reference
MouseOral4 g/kg[3]
RatIntraperitoneal841 mg/kg[4]
RatIntravenous35.26 mg/kg[4]

The CLARITY-BPA (Consortium Linking Academic and Regulatory Insights on Bisphenol A Toxicity) program, a two-year guideline-compliant toxicology study in Sprague-Dawley rats, found that while most diagnosed lesions were age-associated and variable, there was a possible link between increased incidences of lesions in the female reproductive tract and male pituitary with exposure to 25,000 μg/kg bw/day of BPA.[5]

Genotoxicity and Carcinogenicity

The genotoxic potential of BPA is a subject of ongoing research, with some studies indicating both DNA-damaging and DNA-protective effects.[6]

Table 2: Summary of Genotoxicity Studies on Bisphenol A (BPA)

AssayCell Type/OrganismResultsKey FindingsReference
Ames TestSalmonella TyphimuriumNegativeNot mutagenic in several strains, with or without metabolic activation.[7][8][7][8]
Comet AssayHuman LymphocytesPositiveIncreased DNA double-strand breaks and modified purines.[6][6]
Comet AssayBovine LymphocytesPositiveTime- and concentration-dependent increase in DNA damage.[9][9]
Micronucleus AssayBovine LymphocytesPositiveIncreased micronuclei formation, indicating chromosomal damage.[9][9]

BPA is associated with an increased risk of hormone-related cancers, such as breast, prostate, and ovarian cancer.[10][11] It has been shown to accelerate mammary tumorigenesis and metastasis through various mechanisms.[10]

Experimental Protocol: Comet Assay for Genotoxicity Assessment

The comet assay, or single-cell gel electrophoresis, is a common method to assess DNA damage. The following is a generalized protocol based on studies evaluating BPA's genotoxicity:

  • Cell Preparation: Isolate and suspend the cells of interest (e.g., human lymphocytes) in a low-melting-point agarose.

  • Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Reproductive and Developmental Toxicity

BPA is a known reproductive and developmental toxicant.[12] Exposure during critical developmental windows can have long-lasting effects on fertility and reproductive health.[12][13]

Table 3: Reproductive and Developmental Toxicity Endpoints Affected by Bisphenol A (BPA)

EndpointSpeciesEffectReference
Sperm QualityHumanDecreased sperm concentration, motility, and vitality.[14]
Female FertilityHumanAssociated with polycystic ovary syndrome (PCOS).[11][11]
Uterine HealthRatIncreased incidence of cellular anomalies in uterine glands.[15]
Brain DevelopmentRatAlters brain development and behavior in offspring.[13][13]

Experimental Workflow: Investigating Developmental Neurotoxicity of BPA

G cluster_exposure Exposure Phase cluster_offspring Offspring Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion A Pregnant Dams (e.g., Sprague-Dawley Rats) B BPA Administration (e.g., gavage, drinking water) A->B C Control Group (Vehicle only) A->C D Behavioral Testing (e.g., open field, social interaction) B->D E Neurochemical Analysis (e.g., neurotransmitter levels) B->E F Histopathological Examination (e.g., brain tissue analysis) B->F C->D C->E C->F G Statistical Comparison (BPA-exposed vs. Control) D->G E->G F->G H Assessment of Developmental Neurotoxicity G->H

Caption: Workflow for a typical developmental neurotoxicity study of BPA in rodents.

Endocrine Disruption and Signaling Pathways

BPA's primary mechanism of toxicity is its action as an endocrine-disrupting chemical (EDC).[1][2] It can mimic or interfere with the body's natural hormones, particularly estrogen.[11][14]

BPA interacts with several nuclear receptors and signaling pathways:

  • Estrogen Receptors (ERα and ERβ): BPA can bind to both ERα and ERβ, though with a lower affinity than estradiol.[14] This binding can trigger estrogenic responses.

  • G Protein-Coupled Estrogen Receptor (GPER): BPA can activate GPER, leading to rapid, non-genomic signaling events.[16]

  • Aryl Hydrocarbon Receptor (AhR): BPA has been shown to affect AhR activity, which is involved in the metabolism of xenobiotics and steroid hormones.[17]

Signaling Pathway: BPA-Induced Cell Proliferation via GPER

G BPA Bisphenol A (BPA) GPER GPER BPA->GPER binds Src Src GPER->Src activates EGFR EGFR ERK ERK1/2 EGFR->ERK activates Src->EGFR transactivates AP1_NFkB AP-1 / NF-κB ERK->AP1_NFkB activates Gene Gene Transcription AP1_NFkB->Gene promotes Proliferation Cell Proliferation & Migration Gene->Proliferation

Caption: Simplified signaling cascade of BPA-induced cell proliferation mediated by GPER.

Safety Data and Handling

According to safety data sheets, BPA is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[18] It is also suspected of damaging fertility.[18]

Table 4: Hazard Identification for Bisphenol A (BPA)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Reproductive Toxicity2H361f: Suspected of damaging fertility
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source:[18]

Proper handling procedures are essential to minimize exposure. This includes using personal protective equipment (PPE) such as gloves and eye protection, and ensuring adequate ventilation.[18][19]

Conclusion

The toxicological profile of Bisphenol A is complex, with a wide range of effects documented across numerous studies. While its acute toxicity is low, there is substantial evidence for its role as an endocrine disruptor with the potential to cause reproductive, developmental, and carcinogenic effects. The mechanisms of action often involve interference with hormonal signaling pathways. Continued research and adherence to safety guidelines are crucial for mitigating the risks associated with BPA exposure.

References

A Comprehensive Review of Bisphenol A (BPA): Signaling Pathways, Experimental Data, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "BPA-B9" did not yield specific results in the conducted literature search. This document focuses on the extensive research available for Bisphenol A (BPA), a well-documented endocrine-disrupting chemical. It is presumed that the user's interest lies in the biological and toxicological profile of BPA.

Bisphenol A (BPA) is a chemical compound used in the manufacturing of polycarbonate plastics and epoxy resins, leading to widespread human exposure.[1][2][3] Extensive research has linked BPA to a variety of health concerns, including endocrine disruption, reproductive toxicity, and carcinogenesis.[1][3] This technical guide provides a detailed overview of the existing research on BPA, with a focus on its molecular mechanisms, associated signaling pathways, and key experimental findings.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies investigating the effects of BPA.

Table 1: In Vitro Cytotoxicity and Endocrine Disruption of BPA and its Analogs

Cell LineCompoundConcentrationEffectReference
H295RBPA200 µM (24h)60.2% cell viability[4]
H295RBPAF200 µM (24h)16.1% cell viability[4]
H295RBPS200 µM (24h)62.6% cell viability[4]
MA-10BPA0.01 - 0.1 µMIncreased cell viability[4]
MA-10BPA100 - 200 µMDecreased cell viability[4]
KGNBPA10 µMIncreased mRNA expression of StAR, reduced progesterone level[4]
H1299BPAVariousIncreased active Caspase-3 levels, G0/G1 phase cell cycle arrest[5]

Table 2: Preweaning Body Weight of Sprague-Dawley Rats Exposed to BPA (CLARITY-BPA Core Study)

Data represents Mean Body Weight (g) ± SE. N = number of litters.

Postnatal Day (PND)SexControl (0 µg/kg BW/day)2.5 µg/kg BW/day25 µg/kg BW/day250 µg/kg BW/day2500 µg/kg BW/day25000 µg/kg BW/dayReference
1Female6.8 ± 0.1 (N=71)6.7 ± 0.1 (N=60)6.8 ± 0.1 (N=57)6.8 ± 0.1 (N=58)6.7 ± 0.1 (N=59)6.8 ± 0.1 (N=59)[6]
1Male7.2 ± 0.1 (N=71)7.1 ± 0.1 (N=60)7.3 ± 0.1 (N=57)7.2 ± 0.1 (N=59)7.1 ± 0.1 (N=60)7.3 ± 0.1 (N=60)[6]
21Female50.1 ± 0.6 (N=70)49.5 ± 0.7 (N=56)50.6 ± 0.6 (N=55)49.2 ± 0.7 (N=56)48.6 ± 0.7 (N=56)49.1 ± 0.6 (N=57)[6]
21Male53.0 ± 0.6 (N=70)52.2 ± 0.6 (N=58)53.6 ± 0.6 (N=56)51.8 ± 0.7 (N=58)51.5 ± 0.7 (N=59)52.4 ± 0.7 (N=59)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

The Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA) program was a large-scale study designed to assess the full range of potential health effects of BPA exposure.[7]

  • Animal Model: Sprague-Dawley rats.[7]

  • Dosing: Pregnant rats were orally dosed with BPA at 2.5, 25, 250, 2500, or 25000 µg/kg of body weight per day. A vehicle control and an estrogenic control (ethinyl estradiol at 0.05 or 0.5 µg/kg/day) were also included.[7]

  • Study Design: The study had two main components: a core guideline-compliant two-year toxicity study and investigational studies conducted by university researchers using the same animals and tissues.[7] A key strength was the identical and controlled BPA exposure conditions for both components, with samples provided to grantees in a blinded manner to minimize bias.[7]

  • Endpoints: The core study evaluated traditional toxicological endpoints, while grantee studies investigated a wide range of additional disease-relevant outcomes.[7][8]

  • Cell Line: Human adrenocortical carcinoma cell line (H295R).

  • Treatment: Cells were exposed to varying concentrations of BPA and its analogs (e.g., BPAF, BPS) for 24 hours.

  • Viability Assay: Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells.

  • Steroidogenesis Analysis: The production of steroid hormones such as progesterone and estradiol was quantified in the cell culture medium using techniques like ELISA or LC-MS/MS.

  • Gene Expression Analysis: The mRNA expression levels of key steroidogenic enzymes (e.g., StAR, Hsd3b2, Cyp11a1) were measured by quantitative real-time PCR (qPCR).[4]

Signaling Pathways Affected by BPA

BPA exerts its effects by interacting with various cellular signaling pathways, often by mimicking the action of endogenous hormones like estrogen.[1][2]

BPA is a known xenoestrogen that can bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling cascades. This can disrupt normal endocrine function and contribute to the development of hormone-dependent cancers.[1]

BPA_Estrogen_Signaling BPA BPA ER Estrogen Receptor (ERα / ERβ) BPA->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates Cellular_Effects Cellular Effects (Proliferation, Differentiation) Gene_Expression->Cellular_Effects

Caption: BPA binding to estrogen receptors and subsequent gene regulation.

Accumulating evidence suggests that BPA can also signal through the G protein-coupled estrogen receptor (GPER). This pathway is implicated in the growth, proliferation, migration, and invasion of cancer cells.[9][10] In lung cancer cells, BPA-induced activation of GPER leads to the upregulation of matrix metalloproteinases (MMPs) and the activation of the ERK1/2 pathway.[9]

BPA_GPER_Signaling BPA BPA GPER GPER BPA->GPER Activates EGFR EGFR GPER->EGFR Transactivates MMPs MMP-2 / MMP-9 GPER->MMPs Upregulates ERK1_2 ERK1/2 EGFR->ERK1_2 Activates Cell_Migration Cell Migration & Invasion ERK1_2->Cell_Migration MMPs->Cell_Migration

Caption: GPER-mediated signaling cascade initiated by BPA in cancer cells.

BPA is considered an environmental obesogen. It may promote obesity by interfering with endocrine signaling, activating lipid metabolism, and stimulating pathways related to atherosclerosis.[11] BPA exposure has been shown to activate C/EBP-α, LPL, and mTOR, which are involved in lipogenesis and adipokine secretion, while decreasing adiponectin secretion.[11] Furthermore, BPA's interaction with estrogen receptors can disrupt the signaling of leptin and adiponectin, which are crucial for regulating energy balance and insulin sensitivity.[11]

BPA_Adipogenesis_Workflow cluster_BPA BPA Exposure cluster_cellular Adipocyte cluster_outcomes Physiological Outcomes BPA BPA ER_Leptin ER / Leptin / Adiponectin Receptors BPA->ER_Leptin Interferes with Lipogenesis_Factors C/EBP-α, LPL, mTOR BPA->Lipogenesis_Factors Activates Dysfunction Adipocyte Dysfunction ER_Leptin->Dysfunction Adipogenesis Increased Adipogenesis & Lipogenesis Lipogenesis_Factors->Adipogenesis Adipogenesis->Dysfunction Obesity Increased Risk of Obesity Dysfunction->Obesity

Caption: Workflow of BPA's contribution to adipogenesis and obesity.

References

Unraveling the Legacy of Bisphenol A: A Technical Guide to its Discovery, Development, and Biological Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA), a compound of significant industrial and biological interest, has a multifaceted history. First synthesized in 1891 by Russian chemist Aleksandr Dianin, its journey from an early synthetic estrogen candidate to a ubiquitous component in plastics has been marked by scientific discovery and, more recently, by intense scrutiny of its effects on biological systems. This technical guide provides an in-depth exploration of the discovery and development history of BPA, with a focus on the key experiments and signaling pathways that have defined our current understanding of its biological activity.

Discovery and Industrial Development: A Timeline

Initially synthesized in 1891, the estrogenic properties of BPA were first identified in the 1930s.[1][2] However, its potential as a pharmaceutical estrogen was eclipsed by the more potent diethylstilbestrol (DES).[2] The trajectory of BPA's industrial use shifted dramatically in the 1950s with the discovery that it could be polymerized to create polycarbonate plastics and epoxy resins.[1][2] This led to its widespread use in a vast array of consumer and industrial products, from food and beverage containers to medical devices.

The Emergence of Biological Activity: A Paradigm Shift

The understanding of BPA's biological implications underwent a significant transformation in the 1990s. A pivotal, accidental discovery by Dr. David Feldman's research group at Stanford University revealed that BPA was leaching from polycarbonate laboratory flasks.[1][2] This finding raised critical questions about the potential for widespread human exposure and catalyzed a surge in research into the biological effects of low-dose BPA exposure.

Key Experimental Findings and Methodologies

Research into the biological effects of BPA has spanned both in vitro and in vivo models, revealing its action as an endocrine-disrupting chemical.

In Vitro Studies

In vitro experiments have been instrumental in elucidating the molecular mechanisms of BPA's action. A primary focus has been its interaction with estrogen receptors (ERs).

Experimental Protocol: Estrogen Receptor Binding Assay

A common method to determine the binding affinity of BPA to estrogen receptors is a competitive binding assay.

  • Preparation of Materials:

    • Purified estrogen receptors (ERα and ERβ).

    • Radiolabeled estradiol (e.g., [³H]17β-estradiol) as the ligand.

    • Varying concentrations of unlabeled BPA.

    • Assay buffer (e.g., Tris-HCl with additives).

  • Assay Procedure:

    • Incubate a fixed concentration of ERs and radiolabeled estradiol with increasing concentrations of BPA.

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of BPA.

    • Calculate the IC50 value, which is the concentration of BPA that inhibits 50% of the specific binding of the radiolabeled estradiol.

    • Determine the binding affinity (Kd) from the IC50 value.

G cluster_workflow Estrogen Receptor Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate ER, Radiolabeled Estradiol, and BPA Incubate ER, Radiolabeled Estradiol, and BPA Prepare Reagents->Incubate ER, Radiolabeled Estradiol, and BPA Add Separate Bound and Free Ligand Separate Bound and Free Ligand Incubate ER, Radiolabeled Estradiol, and BPA->Separate Bound and Free Ligand Equilibrate Quantify Radioactivity Quantify Radioactivity Separate Bound and Free Ligand->Quantify Radioactivity Measure Data Analysis (IC50, Kd) Data Analysis (IC50, Kd) Quantify Radioactivity->Data Analysis (IC50, Kd) Calculate

Estrogen Receptor Binding Assay Workflow

Studies have demonstrated that BPA binds to both ERα and ERβ, although with a lower affinity than the endogenous hormone 17β-estradiol.

In Vivo Studies

In vivo studies in animal models have been crucial for understanding the systemic effects of BPA exposure. These studies have investigated a wide range of endpoints, including reproductive development, metabolic function, and neurodevelopment.

Experimental Protocol: Developmental Exposure Study in Rodents

To assess the effects of early-life exposure to BPA, a common experimental design involves administering BPA to pregnant and lactating rodents.

  • Animal Model:

    • Select a rodent species (e.g., rats or mice).

    • House animals in controlled conditions (temperature, light cycle, diet).

  • Dosing Regimen:

    • Administer BPA to pregnant dams via drinking water, gavage, or subcutaneous injection during gestation and lactation.[3][4]

    • Include a control group receiving the vehicle only.

    • Use a range of doses, including those relevant to human exposure levels.

  • Endpoint Analysis in Offspring:

    • Reproductive Effects: Assess anogenital distance, age of pubertal onset, estrous cyclicity, and ovarian or testicular histology.[5]

    • Metabolic Effects: Monitor body weight, adiposity, glucose tolerance, and insulin sensitivity.[3][4]

    • Neurobehavioral Effects: Conduct behavioral tests to assess anxiety, learning, and memory.

  • Tissue and Molecular Analysis:

    • Collect tissues (e.g., hypothalamus, adipose tissue, gonads) for gene and protein expression analysis of relevant markers.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the biological effects of BPA.

Parameter Receptor Value Reference
Binding Affinity (Kd) Estrogen Receptor α (ERα)~1-10 µMVaries across studies
Binding Affinity (Kd) Estrogen Receptor β (ERβ)~0.5-5 µMVaries across studies
Relative Binding Affinity Compared to 17β-estradiol1/1,000 to 1/20,000Varies across studies

Table 1: In Vitro Estrogen Receptor Binding Affinity of BPA

Animal Model Exposure Route Dose Range Observed Effects Reference
RatOral (gavage)2.5 and 25 µg/kg/dayIncreased Leydig cell proliferation, altered steroidogenesis[8]
RatDrinking water10 µg/mlIncreased offspring adiposity and pro-adipogenic gene expression[3][4]
MouseIn vitro follicle culture10-100 µMInhibited follicle growth and steroidogenesis[5]
Rhesus MonkeyOralVariesAltered oogenesis and follicle formation[9]

Table 2: Summary of In Vivo Effects of BPA Exposure

Signaling Pathways Affected by BPA

BPA's biological effects are primarily mediated through its interaction with nuclear hormone receptors, particularly the estrogen receptors.

Estrogen Receptor Signaling Pathway

As an estrogen mimic, BPA can bind to ERα and ERβ, which are ligand-activated transcription factors. Upon binding, the receptors dimerize, translocate to the nucleus, and bind to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to a wide range of physiological and developmental effects.

G cluster_pathway BPA-Mediated Estrogen Receptor Signaling BPA BPA ER Estrogen Receptor (ERα / ERβ) BPA->ER Binds BPA_ER_Complex BPA-ER Complex ER->BPA_ER_Complex Dimerization Dimerization BPA_ER_Complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) on DNA Nuclear_Translocation->ERE Binds to Transcription_Modulation Modulation of Gene Transcription ERE->Transcription_Modulation Regulates Biological_Effects Biological Effects Transcription_Modulation->Biological_Effects Leads to

BPA-Mediated Estrogen Receptor Signaling Pathway

In addition to this classical genomic pathway, BPA can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors. These actions can activate various intracellular signaling cascades, including those involving protein kinases, leading to more immediate cellular responses.

Conclusion

The history of Bisphenol A is a compelling case study in the evolution of our understanding of chemical safety and biological activity. From its origins as a synthetic estrogen to its widespread use in consumer products, the scientific journey has been one of continuous discovery. The accidental finding of its leaching from plastics ignited a field of research that has revealed its intricate interactions with cellular signaling pathways, particularly the estrogen receptor pathway. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the biological implications of BPA and other endocrine-disrupting compounds. Continued research is essential to fully comprehend the long-term consequences of low-dose exposure and to inform public health and regulatory decisions.

References

An Examination of "BPA-B9": Unraveling a Potential Link Between Bisphenol A and Homeobox B9 in Oncogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Extensive research into the specified topic "BPA-B9" did not yield information on a compound or established molecular complex with this designation. The available scientific literature points to a potential interaction between Bisphenol A (BPA), a well-documented endocrine disruptor, and Homeobox B9 (HOXB9), a protein implicated in developmental processes and cancer. This technical guide will, therefore, focus on the scientific evidence for this interaction and its potential therapeutic implications, primarily in the context of cancer.

Executive Summary

Bisphenol A (BPA) is a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins.[1][2] Its role as an endocrine-disrupting chemical has been extensively studied, with evidence linking it to metabolic diseases, reproductive toxicity, and various cancers.[1][3][4] A significant aspect of BPA's molecular activity is its interaction with cellular signaling pathways, including those that drive cancer progression. Notably, emerging research indicates that BPA exposure can activate Homeobox B9 (HOXB9).[5] HOXB9 is a transcription factor that plays a crucial role in embryonic development and has been identified as a mediator of resistance to anti-VEGF therapy in colorectal cancer.[5] The BPA-induced activation of HOXB9 in breast cancer cells suggests a novel mechanism by which this environmental estrogen may promote tumorigenesis and therapeutic resistance.[5] Understanding this interaction is critical for developing targeted therapeutic strategies to counteract the oncogenic effects of BPA exposure.

Bisphenol A: An Overview of its Biological Activity

BPA exerts its biological effects through various mechanisms, primarily by mimicking the action of estrogen. It can bind to nuclear estrogen receptors (ERα and ERβ) as well as membrane-associated estrogen receptors like G protein-coupled estrogen receptor (GPER).[5][6] This interaction can trigger a cascade of downstream signaling events that influence cell proliferation, migration, invasion, and apoptosis.[5][7]

BPA's Role in Cancer

Exposure to BPA has been associated with an increased risk and progression of several cancers, including breast, ovarian, and prostate cancer.[5][7] In vitro studies have demonstrated that BPA can promote the proliferation of both ER-positive and ER-negative breast cancer cells.[5] Furthermore, BPA has been shown to confer chemoresistance to common therapeutic agents like doxorubicin, cisplatin, and vinblastine, potentially by upregulating anti-apoptotic proteins.[8][9][10]

BPA and Metabolic Diseases

A substantial body of evidence also links BPA exposure to an increased risk of metabolic disorders such as obesity and type 2 diabetes.[1][2][11] BPA is considered an "obesogen" that can alter adipocyte differentiation and lipid metabolism, contributing to weight gain and insulin resistance.[1][12]

The BPA and Homeobox B9 (HOXB9) Connection

The activation of Homeobox B9 (HOXB9) in response to BPA exposure is a key finding in understanding the molecular underpinnings of BPA-driven carcinogenesis.[5]

Mechanism of HOXB9 Activation

In breast cancer cells, BPA exposure has been shown to upregulate HOXB9.[5] This upregulation is part of a broader signaling cascade initiated by BPA's interaction with estrogen-responsive pathways. The ERRγ/ERK1/2 axis is suggested to play a role in promoting cell proliferation in breast cancer in response to BPA.[5] While the precise mechanism linking this axis to HOXB9 activation requires further elucidation, it represents a critical area of investigation.

Functional Consequences of HOXB9 Activation

The activation of HOXB9 by BPA has significant implications for cancer progression. HOXB9 is known to be involved in processes that are fundamental to tumor growth and metastasis. The BPA-induced increase in HOXB9 expression could, therefore, contribute to the enhanced proliferation and survival of cancer cells.

Signaling Pathways Implicated in BPA's Effects

BPA's impact on cellular function is mediated by a complex network of signaling pathways. Understanding these pathways is essential for identifying potential therapeutic targets.

Estrogen Receptor-Mediated Signaling

As an endocrine disruptor, BPA's primary mode of action is through the modulation of estrogen receptor signaling. This includes both the classical nuclear receptor pathways and the more rapid non-genomic pathways initiated at the cell membrane.

GPER-Mediated Signaling

The G protein-coupled estrogen receptor (GPER) has emerged as a key mediator of BPA's effects, particularly in cancer. BPA-induced activation of GPER can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways such as the ERK1/2 and PI3K/Akt signaling cascades.[4][6] This can promote cancer cell migration and invasion.[6]

Other Signaling Pathways

BPA has also been shown to influence other critical signaling pathways, including:

  • STAT3 Pathway: Phosphorylation of STAT3 is implicated in BPA-mediated proliferation, invasion, and angiogenesis in ovarian cancer.[5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is a central node in BPA's signaling network, affecting cell proliferation and survival.[5]

Visualizing the BPA-HOXB9 Signaling Axis

To illustrate the potential molecular interactions, the following diagram outlines the signaling cascade from BPA exposure to the activation of downstream effectors, including the proposed role of HOXB9.

BPA_HOXB9_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) GPER GPER BPA->GPER STAT3 STAT3 BPA->STAT3 Phosphorylation ERRg ERRγ BPA->ERRg EGFR EGFR GPER->EGFR Transactivation ERK1_2 ERK1/2 EGFR->ERK1_2 HOXB9 HOXB9 ERK1_2->HOXB9 Upregulation Proliferation Cell Proliferation, Invasion, Angiogenesis, Chemoresistance STAT3->Proliferation ERRg->ERK1_2 HOXB9->Proliferation

BPA-Induced Signaling Leading to HOXB9 Activation.

Experimental Protocols

Detailed experimental protocols for investigating the BPA-HOXB9 interaction would be multifaceted. Below are generalized methodologies that would be central to such research.

Cell Culture and Treatment
  • Cell Lines: Breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) would be suitable models.

  • Culture Conditions: Cells would be maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

  • BPA Treatment: Cells would be exposed to varying concentrations of BPA (e.g., in the nanomolar to micromolar range) for different time points to assess dose- and time-dependent effects.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression levels of HOXB9 and other target genes following BPA treatment.

  • Western Blotting: To determine the protein levels of HOXB9, phosphorylated ERK1/2, and other signaling proteins.

Cell Proliferation and Viability Assays
  • MTT or WST-1 Assays: To measure cell viability and proliferation in response to BPA treatment.

  • Colony Formation Assay: To assess the long-term proliferative capacity of cells after BPA exposure.

Migration and Invasion Assays
  • Wound Healing Assay: To evaluate cell migration.

  • Transwell Invasion Assay: To measure the invasive potential of cells through a basement membrane matrix.

Quantitative Data

While specific quantitative data for the direct interaction between BPA and HOXB9 is limited in the initial search results, studies on BPA's broader effects provide context. For instance, a study on breast cancer cells showed that BPA at concentrations of 1 and 10 nM could confer chemoresistance.[9] Such concentrations are comparable to levels found in human blood and milk.[9] Further research is necessary to establish quantitative metrics such as binding affinities and dose-response relationships for the BPA-HOXB9 axis.

Therapeutic Implications and Future Directions

The discovery of the BPA-HOXB9 link opens new avenues for therapeutic intervention.

Targeting the BPA-HOXB9 Axis
  • HOXB9 Inhibitors: Developing small molecule inhibitors or other therapeutic modalities that specifically target HOXB9 could be a viable strategy to counteract the pro-tumorigenic effects of BPA exposure.

  • Upstream Signaling Inhibitors: Targeting upstream activators of HOXB9, such as components of the ERK1/2 pathway, could also be effective.

Future Research
  • In Vivo Studies: Animal models are needed to validate the in vitro findings and to assess the therapeutic potential of targeting the BPA-HOXB9 axis in a whole-organism context.

  • Elucidating the Full Pathway: Further research is required to fully delineate the signaling pathway from BPA to HOXB9 activation, including the identification of all intermediate signaling molecules.

  • Clinical Relevance: Investigating the correlation between BPA exposure levels, HOXB9 expression, and clinical outcomes in cancer patients is crucial to translate these findings to the clinic.

Conclusion

The activation of Homeobox B9 by Bisphenol A represents a significant finding in the field of environmental toxicology and oncology. This interaction provides a plausible mechanism through which BPA may contribute to cancer development and progression. While the research is still in its early stages, the BPA-HOXB9 axis presents a promising target for the development of novel therapeutic strategies aimed at mitigating the adverse health effects of this ubiquitous environmental contaminant. A deeper understanding of this molecular interplay is paramount for advancing both preventative and therapeutic approaches in oncology.

References

Methodological & Application

Application Notes and Protocols for BPA-B9 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA), a high-production-volume chemical, is utilized in the manufacturing of polycarbonate plastics and epoxy resins, leading to widespread human exposure. Concerns over its potential as an endocrine-disrupting chemical have prompted extensive research into its effects on various physiological systems. Animal models are crucial tools for investigating the biological effects of BPA and its analogs, providing valuable data for risk assessment and the development of potential therapeutic interventions.

These application notes provide a comprehensive overview of the methodologies and findings from key BPA animal model studies, with a focus on reproductive toxicity, neurotoxicity, and metabolic effects. Detailed protocols for common experimental procedures are included to assist researchers in designing and conducting their own studies.

Data Presentation: Quantitative Findings from BPA Animal Studies

The following tables summarize quantitative data from various studies on the effects of BPA in animal models. These tables are intended to provide a comparative overview of the doses, animal models, and endpoints investigated.

Table 1: Reproductive and Developmental Effects of BPA in Rodent Models

Animal ModelBPA DoseRoute of AdministrationKey FindingsReference
CD-1 Mice (F3 generation)0.5 µg/kg/dayOralCompromised fertility index.[1]
CD-1 Mice (F3 generation)50 µg/kg/dayOralSignificantly delayed age at first estrus.[1]
C57BL/6J Mice50 µg/kgOralSignificantly decreased percentage of fertilized oocytes.[2]
Sprague-Dawley Rats7500 ppm in dietDietaryDecreased ovarian weights and total pups and live pups/litter.[3]
Sprague-Dawley Rats75 ppm (5 mg/kg/day)DietaryNo Observed Adverse Effect Level (NOAEL) for systemic toxicity.[3]
Sprague-Dawley Rats750 ppm (50 mg/kg/day)DietaryNOAEL for reproductive and postnatal effects.[3]

Table 2: Neurodevelopmental and Behavioral Effects of BPA in Rodent Models

Animal ModelBPA DoseRoute of AdministrationKey FindingsReference
Sprague-Dawley Rats2250 ppm in dietDietaryNOAEL for developmental neurotoxicity.[4]
Wistar Rats5 mg/kg BWOral GavageSignificant decrease in locomotor functions.
Wistar Rats10 mg/kg BWOral GavageSignificant increase in lipid peroxidation in the cerebellum.
Wistar Rats40 µg/kgSubcutaneousInduced a more pronounced basal forebrain cholinergic neuronal loss.[5]
Rodents (various studies)Various low dosesVariousIncreased anxiety-like behaviors, particularly in males.[6]

Table 3: Metabolic Effects of BPA in Rodent Models

Animal ModelBPA DoseRoute of AdministrationKey FindingsReference
C57BL/6J Mice (male offspring)10 µg/kg/day and 10 mg/kg/day (maternal exposure)DietaryHigher body fat and perturbed glucose homeostasis in F1 and F2 generations.[7]
Adult Male Mice100 µg/kg/day for 8 daysSubcutaneousImpaired insulin-stimulated tyrosine phosphorylation of the insulin receptor β subunit in skeletal muscle.[8]
Wistar Albino MiceNot specifiedNot specifiedSignificant increase in body weight.[9]
Male C57BL/6 Mice500 µg/kg BW/day for 8 weeksNot specifiedMarkedly decreased serum LDL and TG levels.[10]

Experimental Protocols

The following are detailed protocols for key experiments commonly used in BPA animal model studies. These protocols are based on methodologies reported in the cited literature and relevant guidelines.[11][12][13][14][15]

General Animal Handling and Dosing

a. Animal Models: Commonly used rodent models include Sprague-Dawley and Wistar rats, and CD-1 and C57BL/6 mice. The choice of model can influence the study outcome due to strain-specific sensitivities.[16]

b. Housing and Environment: Animals should be housed in controlled conditions with a standard light-dark cycle (e.g., 12:12h), temperature (e.g., 22 ± 2°C), and humidity. Caging materials should be free of BPA and other endocrine-disrupting chemicals. Diet and water should be provided ad libitum unless otherwise specified by the experimental design.

c. BPA Administration:

  • Oral Gavage: This is a common method for precise dose administration.

    • Preparation of Dosing Solution: BPA can be dissolved in a vehicle such as corn oil or 0.3% carboxymethylcellulose (CMC) in water.[17][18] Ensure the solution is homogenous, especially for suspensions.

    • Animal Restraint: Restrain the animal firmly but gently to prevent injury. For mice, this can be done by scruffing the neck. For rats, a firmer grip around the torso may be necessary.

    • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.[19][20][21] Gently insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

    • Dose Administration: Administer the calculated volume of the BPA solution slowly. The volume should not exceed 1% of the animal's body weight.[17]

    • Post-Administration Monitoring: Observe the animal for any signs of distress after dosing.

  • Dietary Administration: BPA can be mixed into the animal feed at specified concentrations (ppm). This method mimics human exposure through diet but offers less control over the exact daily dose per animal.[4]

  • Subcutaneous Injection: This route provides a direct and controlled dose.

    • Preparation: Dissolve BPA in a suitable vehicle (e.g., sesame oil).

    • Injection: Pinch the skin on the back of the neck to form a tent and insert the needle at the base. Aspirate to ensure no blood vessel has been punctured, then inject the solution.

Reproductive Toxicity Assessment (Following OECD Guideline 416)

This two-generation study design is a comprehensive method to assess the effects of a substance on all phases of the reproductive cycle.[12]

a. Experimental Design:

  • Parental (F0) generation animals are exposed to BPA for a pre-mating period, during mating, gestation, and lactation.

  • The first filial (F1) generation is exposed from conception through adulthood and is then mated to produce the second filial (F2) generation.

  • Endpoints are measured in both generations.

b. Key Endpoints:

  • Fertility and Mating Indices: Record mating success, fertility rates, and gestation length.

  • Anogenital Distance (AGD): Measure in pups on postnatal day (PND) 1 as an indicator of endocrine disruption.

  • Pubertal Onset: Monitor for signs of puberty, such as vaginal opening in females and preputial separation in males.

  • Estrous Cyclicity: Assess the regularity of the estrous cycle in females through vaginal smears.

  • Sperm Parameters: Evaluate sperm count, motility, and morphology in males.

  • Histopathology: Examine reproductive organs (ovaries, uterus, testes, epididymis) for any abnormalities.

Neurotoxicity Assessment (Following EPA OPPTS 870.6300 and OECD TG 426)

Developmental neurotoxicity studies assess the potential for a substance to cause adverse effects on the developing nervous system.[4][13][14][22][23]

a. Experimental Design:

  • Pregnant females are exposed to BPA during gestation and lactation.

  • Offspring are subjected to a battery of behavioral and neurohistopathological tests at various developmental stages.

b. Behavioral Tests:

  • Morris Water Maze (for spatial learning and memory):

    • Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.[24][25][26][27][28]

    • Procedure:

      • Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.

      • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

  • Open Field Test (for locomotor activity and anxiety):

    • Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a grid.

    • Procedure: The animal is placed in the center of the arena, and its movement is tracked for a set period (e.g., 5-10 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

c. Neurohistopathology:

  • At the end of the study, brains are collected, and specific regions (e.g., hippocampus, cerebellum, cortex) are examined for any structural abnormalities, such as changes in cell number, size, or morphology.

Metabolic Effects Assessment

a. Glucose Tolerance Test (GTT): This test assesses the body's ability to clear glucose from the blood.[29][30][31][32]

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Administration: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.[29]

  • Blood Glucose Monitoring: Measure blood glucose at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

b. Insulin Tolerance Test (ITT): This test measures the body's sensitivity to insulin.

  • Fasting: Fast the animals for a shorter period (e.g., 4-6 hours).

  • Baseline Glucose: Measure baseline blood glucose.

  • Insulin Administration: Administer a dose of insulin (e.g., 0.75 U/kg body weight) via IP injection.

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals after insulin injection.

c. Adipose Tissue and Liver Analysis:

  • At necropsy, collect and weigh fat pads (e.g., epididymal, perirenal) and the liver.

  • Histological analysis of the liver can be performed to assess for steatosis (fatty liver).

  • Adipocyte size and number can be quantified from histological sections of fat tissue.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by BPA and a typical experimental workflow for a BPA animal study.

Signaling Pathways

BPA_Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA BPA ER Estrogen Receptor (ERα/ERβ) BPA->ER Binds GPER GPER BPA->GPER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates and binds EGFR EGFR GPER->EGFR Transactivates ERK ERK EGFR->ERK Activates PI3K PI3K EGFR->PI3K Activates cFos c-Fos ERK->cFos Activates Akt Akt PI3K->Akt Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates cFos->Gene_Expression Regulates

BPA_Androgen_Receptor_Signaling cluster_nucleus Nucleus BPA BPA AR Androgen Receptor (AR) BPA->AR Antagonizes BPA->AR Enhances Co-repressor interaction Androgen Androgen (e.g., DHT) Androgen->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Translocates and binds CoR Co-repressors (SMRT, NCoR) AR->CoR Gene_Expression Inhibition of Androgen-mediated Gene Expression ARE->Gene_Expression Inhibits transcription

BPA_Thyroid_Hormone_Signaling cluster_nucleus Nucleus BPA BPA TR Thyroid Hormone Receptor (TR) BPA->TR Antagonizes T3 Thyroid Hormone (T3) T3->TR Binds and Activates TRE Thyroid Response Element (TRE) TR->TRE Translocates and binds Gene_Expression Inhibition of T3-mediated Gene Expression TRE->Gene_Expression Inhibits transcription

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Collection & Analysis A Animal Model Selection (e.g., Rat, Mouse strain) B Dose Selection & Justification (Low vs. High doses) A->B C Route & Duration of Exposure (e.g., Oral gavage, Gestational) B->C D Endpoint Selection (Reproductive, Neuro, Metabolic) C->D E Animal Acclimation & Baseline Measurements F BPA Administration E->F G In-life Observations (Clinical signs, Body weight) F->G H Behavioral Testing (e.g., Morris Water Maze) G->H I Necropsy & Tissue Collection (Organs, Blood) J Biochemical Analysis (Hormone levels, Glucose) I->J K Histopathology I->K L Data Analysis & Interpretation J->L K->L

Conclusion

The study of BPA in animal models has provided significant insights into its potential as an endocrine disruptor, with effects observed on reproductive, neurological, and metabolic systems. The data and protocols presented in these application notes are intended to serve as a valuable resource for researchers in this field. It is crucial to carefully consider the animal model, dose, route, and timing of exposure when designing studies to ensure the generation of robust and reproducible data. Further research, particularly studies employing detailed and standardized protocols, will continue to enhance our understanding of the health risks associated with BPA exposure.

References

Application Notes and Protocols for the Quantification of Bisphenol A (BPA) and Vitamin B9 (Folic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query "BPA-B9" does not correspond to a recognized chemical compound. This document provides analytical methods for two distinct compounds: Bisphenol A (BPA), a common industrial chemical, and Vitamin B9 (also known as folate or folic acid), an essential nutrient. These were identified as the likely subjects of interest based on the query.

Part 1: Analytical Methods for Bisphenol A (BPA) Quantification

Introduction

Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins.[1] These materials are often used in food and beverage packaging, leading to potential human exposure. Due to its classification as an endocrine-disrupting chemical, there are concerns about its possible adverse health effects.[2][3][4] Therefore, the accurate and sensitive quantification of BPA in various matrices, including food, beverages, and biological samples, is of significant importance for regulatory monitoring and risk assessment.[2]

A variety of analytical techniques have been developed for the determination of BPA, with chromatographic methods being the most prevalent due to their high sensitivity and selectivity.[2][5] These methods often require a sample preparation step to extract BPA from the complex matrix and to concentrate it for detection.[2][6]

Common Analytical Methods

Several methods are employed for the quantification of BPA, each with its own advantages and limitations:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence (FLD) or ultraviolet (UV) detectors, HPLC is a widely used technique for BPA analysis.[5][7] HPLC-FLD, in particular, offers good sensitivity for samples with few interfering compounds.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are currently the most reliable and widely used methods for BPA quantification due to their high selectivity and sensitivity, allowing for the detection of very low concentrations in complex matrices.[2][3][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for BPA analysis, often requiring a derivatization step to improve the volatility and thermal stability of BPA.[2][5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method, but it can be susceptible to interference from structurally similar compounds and may require confirmation by more selective methods like LC-MS/MS or GC-MS.[5]

Experimental Protocols

This protocol is adapted from methods described for the analysis of BPA in food matrices.[10]

1. Sample Preparation (Extraction)

  • Homogenize 5g of the canned food sample.

  • Place the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add an internal standard solution (e.g., Bisphenol A-d16) to correct for matrix effects and procedural losses.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the acetonitrile supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient: A gradient elution program should be optimized to achieve good separation of BPA from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both BPA and the internal standard for accurate quantification and confirmation. For BPA, a common transition is m/z 227 -> 212.[9]

3. Quantification

  • Prepare a calibration curve using a series of BPA standard solutions of known concentrations.

  • The concentration of BPA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data

The performance of analytical methods for BPA can be summarized by parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

MethodMatrixLODLOQRecovery (%)Reference
LC-MS/MS Human Plasma-0.1 ng/mL83-115[3]
HPLC-DAD Canned Fish0.009 mg/mL--[11]
GC-MS Milk45 ng/L->50%[12][13]
LC-MS/MS Testis, Visceral Fat0.01-0.03 ng/mL0.04-0.1 ng/mL63.7-83.3[8]

Diagrams

BPA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Food Sample extraction Acetonitrile Extraction & Vortexing sample->extraction is_addition Add Internal Standard extraction->is_addition centrifugation Centrifugation is_addition->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lcms LC-MS/MS Analysis filtration->lcms Inject data_processing Data Processing & Quantification lcms->data_processing

Caption: Workflow for BPA quantification in food samples.

Part 2: Analytical Methods for Vitamin B9 (Folic Acid) Quantification

Introduction

Vitamin B9, commonly known as folate in its naturally occurring form and folic acid as the synthetic form used in supplements and fortified foods, is a water-soluble B vitamin.[14] It plays a crucial role in DNA synthesis, repair, and methylation.[14] Adequate intake of Vitamin B9 is particularly important during pregnancy to prevent neural tube defects in the fetus.[15] Therefore, accurate quantification of folic acid in fortified foods, dietary supplements, and biological samples is essential for nutritional assessment and to ensure regulatory compliance.[16][17]

Common Analytical Methods

The analysis of Vitamin B9 can be challenging due to its low concentration in natural foods and its sensitivity to heat, oxidation, and light.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for quantifying folic acid in fortified foods and pharmaceutical preparations.[18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method that can simultaneously measure different forms of folate.[16] It is considered a gold standard for folate analysis.

  • Microbiological Assay: This traditional method measures the growth response of microorganisms that require folate for growth. While effective, it can be less specific than chromatographic methods and may not distinguish between different folate vitamers.[13]

Experimental Protocols

This protocol is based on established methods for the analysis of folic acid in fortified cereal products.[17][20][21][22][23]

1. Sample Preparation (Enzymatic Extraction)

  • Weigh 2g of the fortified rice flour sample into a 50 mL centrifuge tube.

  • Add 20 mL of a phosphate buffer (pH 7.0) containing an antioxidant like ascorbic acid to prevent folate degradation.

  • To release folate from the food matrix, a tri-enzyme treatment is often employed:

    • Add α-amylase and incubate to break down starch.

    • Add protease to digest proteins.

    • Add conjugase (from sources like hog kidney or chicken pancreas) to deconjugate polyglutamyl folates to the monoglutamyl form that can be measured.

  • After enzymatic digestion, stop the reaction by heating (e.g., in a boiling water bath for 5 minutes).

  • Cool the sample and centrifuge to pellet the solid material.

  • The supernatant can be further cleaned up using a solid-phase extraction (SPE) or immunoaffinity column to remove interferences and concentrate the folate.[22]

  • Filter the final extract through a 0.45 µm filter before HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.[20] A gradient elution may be necessary to separate different folate forms.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • UV Detection Wavelength: 280 nm.[24]

3. Quantification

  • A calibration curve is constructed by injecting standard solutions of folic acid at different concentrations.

  • The concentration of folic acid in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Data

The performance of analytical methods for Vitamin B9 is crucial for accurate nutritional labeling and assessment.

MethodMatrixLODLOQLinearity (r²)Reference
HPLC-UV Tablets--0.9999[18]
HPLC Fortified Foods1.3 ng/mL--[23]
UPLC-MS/MS Supplements-0.1 mg/kg-[16]
HPLC Fortified Rice-200 mg/kg (sample)-[21]

Diagrams

Folic_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Fortified Flour Sample extraction Buffer Extraction sample->extraction enzyme Tri-Enzyme Digestion (Amylase, Protease, Conjugase) extraction->enzyme cleanup SPE/Immunoaffinity Cleanup enzyme->cleanup filtration Filtration (0.45 µm) cleanup->filtration hplc HPLC-UV Analysis filtration->hplc Inject quantification Quantification vs. Calibration Curve hplc->quantification

Caption: Workflow for Folic Acid quantification in fortified foods.

References

Application Notes and Protocols for BPA Treatment of B9 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are intended for researchers, scientists, and drug development professionals working with the B9 cell line and investigating the effects of Bisphenol A (BPA). The protocols provided are based on established cell culture techniques and common assays for assessing cellular responses to chemical compounds.

Introduction

The B9 cell line is a murine B-cell hybridoma that is critically dependent on interleukin-6 (IL-6) for its survival and proliferation.[1][2] This characteristic makes it a valuable in vitro model for IL-6 bioassays.[1][2] Bisphenol A (BPA) is a well-known endocrine-disrupting chemical that has been shown to exert a wide range of effects on various cell types, including influencing proliferation, apoptosis, and cellular signaling pathways.[3] Understanding the impact of BPA on B9 cells is crucial for interpreting immunological and toxicological studies that may use this cell line. These application notes provide detailed protocols for the culture of B9 cells, their treatment with BPA, and the subsequent assessment of cell viability.

Data Presentation

Due to a lack of publicly available quantitative data on the specific effects of BPA on B9 cells, the following table presents a hypothetical, yet representative, dataset based on typical dose-response effects of BPA observed in other cell lines.[3][4] This table is intended to serve as a template for presenting experimental findings.

Table 1: Hypothetical Quantitative Data of BPA Treatment on B9 Cell Viability

BPA Concentration (µM)Cell Viability (%) (Mean ± SD, n=3)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
1092 ± 6.3
2575 ± 7.8\multirow{4}{*}{~75}
5060 ± 8.2
10045 ± 9.1
20028 ± 10.5

Note: This data is illustrative and should be replaced with experimentally derived results.

Experimental Protocols

B9 Cell Culture Protocol

This protocol outlines the standard procedure for maintaining B9 cells in culture.

Materials:

  • B9 cell line

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • 2-Mercaptoethanol (2-ME)

  • Recombinant murine IL-6

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Cell culture flasks (T-25 or T-75)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Complete Growth Medium Preparation: To prepare 500 mL of complete growth medium, aseptically combine:

  • 445 mL RPMI 1640

  • 50 mL FBS (10% final concentration)

  • 5 mL L-Glutamine (2 mM final concentration)

  • 0.5 mL of 50 mM 2-Mercaptoethanol (50 µM final concentration)

  • Recombinant murine IL-6 to a final concentration of 10 ng/mL (or as determined for optimal growth)

Procedure:

  • Thawing Cells: Thaw a cryopreserved vial of B9 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium. Transfer to a T-25 flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Subculturing: When the cell density approaches 1 x 10^6 cells/mL, subculture the cells.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 1-2 x 10^5 cells/mL.

    • Replenish with fresh IL-6 every 2-3 days.

BPA Treatment and Cell Viability (MTT) Assay

This protocol describes the treatment of B9 cells with BPA and the subsequent assessment of cell viability using an MTT assay.

Materials:

  • B9 cells in logarithmic growth phase

  • Complete growth medium

  • BPA stock solution (e.g., 100 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed B9 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • BPA Preparation and Treatment:

    • Prepare serial dilutions of BPA from your stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 200 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest BPA concentration).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the prepared BPA dilutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the effect of BPA on B9 cell viability.

G Experimental Workflow for BPA Treatment and Viability Assay cluster_0 Cell Culture cluster_1 BPA Treatment cluster_2 Viability Assay (MTT) A Thaw B9 Cells B Culture B9 Cells A->B C Seed 96-well Plate B->C D Prepare BPA Dilutions C->D E Treat Cells with BPA D->E F Incubate (24-72h) E->F G Add MTT Reagent F->G H Incubate (4h) G->H I Add Solubilization Solution H->I J Read Absorbance (570nm) I->J K Calculate % Viability & IC50 J->K Data Analysis

Caption: Workflow for BPA treatment and MTT assay.

Postulated BPA Signaling Pathway in B9 Cells

While the specific signaling pathways activated by BPA in B9 cells have not been extensively characterized, based on findings in other cell types, a plausible pathway involves the G-protein coupled estrogen receptor (GPER), leading to the activation of the ERK1/2 signaling cascade.[5] It is important to note that BPA can also influence IL-6 signaling, which is central to B9 cell biology.[6][7]

G Postulated BPA Signaling Pathway in B9 Cells cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA BPA GPER GPER BPA->GPER SRC Src GPER->SRC EGFR EGFR RAF Raf EGFR->RAF SRC->EGFR transactivation MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos) ERK->Transcription GeneExpression Altered Gene Expression Transcription->GeneExpression CellResponse Changes in Proliferation, Viability, and IL-6 Signaling GeneExpression->CellResponse

Caption: Postulated GPER-mediated ERK1/2 signaling by BPA.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bisphenol A and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins. These materials are often used in food and beverage containers, leading to potential human exposure. Due to concerns about its endocrine-disrupting properties, the use of BPA is increasingly regulated, and alternatives, known as BPA analogues (e.g., BPS, BPF), are being introduced.[1][2] This has necessitated the development of sensitive and reliable analytical methods for the simultaneous determination of BPA and its analogues in various matrices.[3] High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, offering high resolution and sensitivity, especially when coupled with fluorescence or mass spectrometry detectors.[4][5][6]

This document provides a detailed protocol for the analysis of Bisphenol A and its common analogues using HPLC. While the query specified "BPA-B9," no common bisphenol analogue is designated as "B9." It is presumed this may be a typographical error, and this application note will therefore focus on the analysis of BPA and other frequently studied analogues such as Bisphenol S (BPS) and Bisphenol F (BPF).

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of bisphenols in various sample matrices.

Sample Preparation: Solid Phase Extraction (SPE) for Liquid Samples (e.g., Milk, Water)

Solid Phase Extraction is a common technique for purifying and concentrating BPA and its analogues from liquid samples.[4]

Materials:

  • SupelMIP® SPE - Bisphenol A cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid

  • Water (deionized)

  • Nitrogen gas

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol with 2% acetic acid, followed by 5 mL of acetonitrile, and finally 5 mL of water at a flow rate of approximately 1 drop per second.[4]

  • Sample Loading: Load 5 mL of the liquid sample (e.g., milk) onto the conditioned cartridge at a flow rate of about 1 drop every 2 seconds.[4]

  • Washing: Wash the cartridge with 7 mL of water followed by 4 mL of a 40:60 acetonitrile:water solution to remove interferences.[4]

  • Drying: Dry the cartridge under a vacuum of -12 inches of mercury for 120 seconds.[4]

  • Elution: Elute the retained bisphenols with 2 mL of methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at 45°C under a stream of nitrogen gas (10 psi).[4] Reconstitute the residue in 500 μL of a 40:60 acetonitrile:water solution for HPLC analysis.[4]

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for Aqueous Samples

DLLME is a rapid and simple microextraction method suitable for the determination of BPA in aqueous samples.[7]

Materials:

  • Acetone (dispersive solvent)

  • 1-Undecanol (extraction solvent)

  • Ultrasonic water bath

  • Centrifuge

Protocol:

  • Solvent Addition: To the aqueous sample, inject 1500 μL of acetone (dispersive solvent) and 35 μL of 1-undecanol (extraction solvent).[7]

  • Emulsification: Mix the solution in an ultrasonic water bath for 5 minutes to form a cloudy emulsion.[7]

  • Centrifugation: Centrifuge the mixture at 6000 rpm for 5 minutes to separate the phases.[7]

  • Collection: Collect the sedimented phase (containing the extracted analytes) for injection into the HPLC system.[7]

HPLC System and Conditions

The following are typical HPLC conditions for the separation of BPA and its analogues.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Detector: UV/Vis Diode Array Detector (DAD), Fluorescence Detector (FLD), or Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterCondition 1 (UV Detection)Condition 2 (Fluorescence Detection)
Column Cogent Bidentate C18, 2.2µm, 2.1 x 50mm[1]Ascentis® Express C18[4]
Mobile Phase A: DI Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[1][8]A: 50 mM Formic Acid in WaterB: 50 mM Formic Acid in Acetonitrile[2][9]
Gradient Isocratic: 65:35 Water:Acetonitrile[1]Gradient: 0-15 min from 40% to 75% B; 15-15.5 min from 75% to 85% B; 15.5-20 min isocratic 85% B[2]
Flow Rate 0.2 mL/min[1]0.45 mL/min[2][9]
Column Temp. Ambient22 °C[2][9]
Injection Vol. 2.0 µL[1]20 µL[7]
Detection UV at 275nm[1][8]Fluorescence (Ex: 274 nm, Em: 314 nm)[10]

Data Presentation

The following table summarizes the quantitative data for the analysis of BPA and its analogues from various studies.

AnalyteMatrixMethodLOD (Limit of Detection)LOQ (Limit of Quantification)Recovery (%)Reference
BPA Bottled WaterHPLC-FLD0.058 µg/L-100[10]
BPA Packaged FoodsDLLME-HPLC-DAD0.001 ng/g0.08 ng/g-[7]
BPS Dry FruitsHPLC-FLD12.09 µg/L40.32 µg/L87-104[10]
BPF Dry FruitsHPLC-FLD0.9939 µg/L3.13 µg/L87-104[10]
BPA Human Breast MilkDLLME-HPLC-FLD0.5 - 2.1 ng/mL1.4 - 6.3 ng/mL67-110[2]
BPA WaterGraphene MDSPE-HPLC0.1 µg/L-88.19 - 99.56[11]

Visualizations

Experimental Workflow for BPA Analysis

The following diagram illustrates the general workflow for the analysis of BPA and its analogues from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Water, Milk, Food) extraction Extraction (SPE or DLLME) sample_collection->extraction concentration Concentration (Evaporation) extraction->concentration reconstitution Reconstitution concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (UV, FLD, or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting logical_relationship cluster_method_dev Method Development start Define Analytical Goal: Quantify BPA & Analogues matrix_consideration Select Sample Matrix (e.g., Environmental, Biological) start->matrix_consideration prep_choice Choose Sample Prep (SPE, DLLME, etc.) matrix_consideration->prep_choice hplc_params Optimize HPLC Conditions (Column, Mobile Phase, Gradient) prep_choice->hplc_params detector_selection Select Detector (UV, FLD, MS/MS for sensitivity/specificity) hplc_params->detector_selection validation Method Validation (LOD, LOQ, Linearity, Recovery) detector_selection->validation routine_analysis Routine Sample Analysis validation->routine_analysis data_analysis Data Analysis & Interpretation routine_analysis->data_analysis

References

Application Note: High-Sensitivity Analysis of Bisphenol A and its Analogues (BPA-B9) in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins. Due to its widespread use, human exposure to BPA is common. Concerns over its endocrine-disrupting properties, which can mimic the body's natural hormones, have led to increased scrutiny and the use of alternative bisphenols (analogues).[1] These analogues, such as Bisphenol S (BPS) and Bisphenol F (BPF), are structurally similar to BPA and may also pose health risks.[1][2] Consequently, sensitive and selective analytical methods are crucial for monitoring human exposure to BPA and its analogues (collectively referred to as BP-B9) in various biological matrices. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous detection and quantification of BPA and its key analogues in human plasma.

Experimental

Sample Preparation

A simple and efficient solid-phase extraction (SPE) protocol is employed for the extraction of bisphenols from human plasma, ensuring high recovery and removal of matrix interferences.[3][4]

Protocol: Solid-Phase Extraction (SPE) of Bisphenols from Human Plasma

  • Sample Pre-treatment: To 500 µL of human plasma, add an internal standard solution (e.g., BPA-d16).

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[5]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove interfering substances.

  • Elution: Elute the target bisphenols with 1 mL of methanol.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[3]

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, providing excellent peak shape and resolution for the target bisphenols within a short analytical run time.[1][3]

LC Conditions:

ParameterValue
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode.[3] Two MRM transitions (quantifier and qualifier) are monitored for each analyte to ensure high selectivity and confidence in identification.

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage -4500 V

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results demonstrate excellent sensitivity and accuracy for the analysis of bisphenols in human plasma.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)
BPA227.1133.1212.1-35
BPS249.0108.0155.0-40
BPF199.1106.193.1-38
BPAF335.0151.0267.0-30
BPB241.1147.1117.1-35
BPE241.1119.191.1-35
BPZ301.1133.1195.1-40
BPA-d16 (IS)241.1142.1223.1-35

Table 2: Method Performance Characteristics

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
BPA0.1 - 100>0.9950.030.192 ± 5
BPS0.1 - 100>0.9960.030.195 ± 4
BPF0.1 - 100>0.9940.040.1291 ± 6
BPAF0.05 - 50>0.9970.0150.0598 ± 3
BPB0.1 - 100>0.9950.030.193 ± 5
BPE0.1 - 100>0.9930.040.1289 ± 7
BPZ0.1 - 100>0.9960.030.194 ± 4

Signaling Pathway Disruption by Bisphenols

Bisphenols exert their endocrine-disrupting effects by interacting with various cellular signaling pathways, primarily by mimicking the action of endogenous hormones like estrogen. This can lead to a cascade of downstream effects, impacting gene expression and cellular function.[6][7] The following diagram illustrates the key molecular mechanisms of BPA action.

BPA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) & Analogues GPER G-protein Coupled Estrogen Receptor (GPER) BPA->GPER Binds to Cytoplasmic_ER Cytoplasmic Estrogen Receptors (ERα/ERβ) BPA->Cytoplasmic_ER Binds to Nuclear_ER Nuclear Estrogen Receptors (ERα/ERβ) BPA->Nuclear_ER Binds to AR Androgen Receptor (AR) BPA->AR Antagonizes TR Thyroid Hormone Receptor (TR) BPA->TR Interferes with ERK_MAPK ERK/MAPK Pathway GPER->ERK_MAPK Activates PI3K_AKT PI3K/AKT Pathway GPER->PI3K_AKT Activates Gene_Expression Altered Gene Expression ERK_MAPK->Gene_Expression Regulates PI3K_AKT->Gene_Expression Regulates Cytoplasmic_ER->Nuclear_ER Translocates to Nuclear_ER->Gene_Expression Regulates AR->Gene_Expression Regulates TR->Gene_Expression Regulates

Caption: BPA interaction with key cellular signaling pathways.

Experimental Workflow

The overall workflow for the analysis of bisphenols from sample collection to data analysis is depicted below.

Experimental_Workflow Sample_Collection 1. Sample Collection (Human Plasma) Sample_Prep 2. Sample Preparation (Solid-Phase Extraction) Sample_Collection->Sample_Prep LC_Separation 3. LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition 5. Data Acquisition MS_Detection->Data_Acquisition Data_Analysis 6. Data Analysis (Quantification & Reporting) Data_Acquisition->Data_Analysis

Caption: Overall experimental workflow for bisphenol analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust workflow for the simultaneous quantification of Bisphenol A and its analogues in human plasma. The simple sample preparation protocol and fast chromatographic separation make this method suitable for high-throughput analysis in clinical research and toxicology studies. The provided information on the signaling pathways affected by these compounds offers a broader context for the interpretation of exposure data.

References

Application Notes and Protocols for Toxicological Assessment of Bisphenol A (BPA) and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins. Due to its widespread use in consumer products, human exposure to BPA is common.[1] Concerns have been raised about its potential adverse health effects, as BPA is a known endocrine disruptor.[2] It can mimic estrogen and has been linked to a variety of health issues.[2][3] As a result, a number of BPA analogues have been introduced as substitutes. However, studies suggest that these analogues may also exhibit similar or even more potent toxic effects.[4] This document provides a comprehensive guide for the experimental design of toxicology studies for BPA and its analogues, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Comparative Cytotoxicity of Bisphenols

A crucial first step in toxicological assessment is to determine the cytotoxic potential of the compounds. The following tables summarize quantitative data from in vitro studies on various bisphenols.

Table 1: In Vitro Cytotoxicity of BPA and its Analogues in Human Cell Lines

CompoundCell LineAssayEndpointEffective ConcentrationReference
BPA MCF-7 (Breast Cancer)MTTIC50~1.5 ng/mL (viability)[5]
HepG2 (Liver Cancer)MTTIC30397.27 µM (24h)[6]
Peripheral Blood Cells---CytotoxicityConcentration-dependent[7]
BPB TM3 (Leydig Cells)---Reduced Viability10, 25, 50 µg/ml[1]
Peripheral Blood Cells---CytotoxicityConcentration-dependent[7]
BPF TM3 (Leydig Cells)---Reduced Viability10, 25, 50 µg/ml[1]
HepG2 (Liver Cancer)MTTIC30371.89 µM (24h)[6]
Peripheral Blood Cells---CytotoxicityConcentration-dependent[7]
BPS TM3 (Leydig Cells)---Reduced Viability10, 25, 50 µg/ml[1]
HepG2 (Liver Cancer)MTTIC30191.52 µM (24h)[6]

Table 2: Genotoxicity of BPA and its Analogues

CompoundCell Line/SystemAssayObservationReference
BPA CHO (Ovarian Cells)Comet Assay, Micronucleus TestDNA damage, chromosomal aberrations[8]
Human Peripheral Blood CellsComet AssayGenotoxic[7]
HepG2 (3D spheroids)Comet AssayDNA single-strand breaks[9]
BPB Human Peripheral Blood CellsComet AssayGenotoxic[7]
BPF Human Peripheral Blood CellsComet AssayGenotoxic[7]
BPS HepG2 (3D spheroids)Comet AssayDNA single-strand breaks[9]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable toxicological studies. Below are protocols for key in vitro and in vivo experiments.

2.1 In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to assess the effect of bisphenols on cell viability.

  • Cell Culture:

    • Culture human cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.[6][10]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Experimental Procedure:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

    • Prepare stock solutions of bisphenols in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of the test compounds (e.g., 0.1 to 500 µM) for 24 to 72 hours.[10][11] Include a vehicle control group.

    • After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.2 In Vitro Genotoxicity Assessment using the Comet Assay

This assay, also known as single-cell gel electrophoresis, is used to detect DNA damage.

  • Cell Preparation and Treatment:

    • Culture cells and expose them to various concentrations of the bisphenol analogue for a specific duration (e.g., 24 hours).[7][9]

  • Comet Assay Protocol:

    • Harvest and resuspend the cells in low-melting-point agarose.

    • Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

    • Lyse the cells in a high-salt solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

    • Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize and score the comets using a fluorescence microscope and specialized software.

  • Data Analysis:

    • Measure parameters such as tail length, percentage of DNA in the tail, and tail moment to quantify DNA damage.[8]

2.3 In Vivo Endocrine Disruptor Screening: Uterotrophic Assay

This assay is a short-term in vivo screening test for estrogenic activity.[12]

  • Animal Model:

    • Use immature or ovariectomized adult female rats.

  • Experimental Design:

    • Administer the test substance daily for three consecutive days by oral gavage or subcutaneous injection.

    • Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).

    • On the fourth day, euthanize the animals and carefully dissect the uterus.

    • Measure the wet and blotted uterine weight.

  • Data Analysis:

    • Compare the uterine weights of the treated groups to the control group. A significant increase in uterine weight indicates estrogenic activity.

2.4 In Vivo Repeated-Dose Toxicity Study (OECD Test Guideline 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.[13]

  • Animal Model:

    • Use young adult rats (e.g., Sprague-Dawley).[13]

  • Experimental Design:

    • Administer the test substance daily by oral gavage at three or more dose levels for 28 days.[13]

    • Include a control group receiving the vehicle only.

    • Monitor animals for clinical signs of toxicity, body weight changes, and food/water consumption.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and weigh major organs.

    • Perform histopathological examination of selected organs and tissues.

  • Data Analysis:

    • Analyze the collected data for statistically significant differences between treated and control groups.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualization of Pathways and Workflows

3.1 Experimental Workflow for In Vitro Toxicological Assessment

The following diagram illustrates a typical workflow for the in vitro assessment of a novel bisphenol analogue.

G cluster_0 In Vitro Assessment A Compound Preparation (BPA Analogue) B Cell Line Selection (e.g., MCF-7, HepG2) A->B C Range-Finding Study (Determine concentration range) B->C D Cytotoxicity Assays (MTT, LDH) C->D E Genotoxicity Assays (Comet, Micronucleus) D->E F Endocrine Activity Assays (ER Binding, Reporter Gene) D->F G Data Analysis & Interpretation E->G F->G H Mechanism of Action Studies G->H

Workflow for in vitro toxicological assessment.

3.2 Signaling Pathways Affected by Bisphenol A

BPA can interfere with several cellular signaling pathways, leading to its toxic effects. The diagram below illustrates some of the key pathways involved.[4][14]

G cluster_ER Estrogen Receptor Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_ROS Oxidative Stress BPA Bisphenol A (BPA) ER Estrogen Receptor (ERα/ERβ) BPA->ER MAPK MAPK/ERK Pathway BPA->MAPK NFkB NF-κB Activation BPA->NFkB ROS Reactive Oxygen Species (ROS) Production BPA->ROS ERE Estrogen Response Element ER->ERE Gene_Exp_ER Altered Gene Expression (Proliferation, Differentiation) ERE->Gene_Exp_ER Proliferation Cell Proliferation Gene_Exp_ER->Proliferation MAPK->Proliferation Inflammation Inflammatory Response Proliferation->Inflammation NFkB->Inflammation DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Proliferation Apoptosis/ Senescence

Key signaling pathways affected by BPA.

The provided application notes and protocols offer a robust framework for the toxicological evaluation of BPA and its analogues. A tiered approach, starting with in vitro screening and progressing to in vivo studies, is recommended to comprehensively characterize the potential hazards of these compounds. The use of standardized and validated methods, as outlined in this document, is critical for generating high-quality data to inform risk assessment and regulatory decision-making.

References

Application Notes and Protocols: Immunohistochemical Staining for Investigating the Effects of Bisphenol A (BPA) and the Protective Role of Folic Acid (Vitamin B9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of immunohistochemistry (IHC) to study the cellular effects of Bisphenol A (BPA), a widespread endocrine disruptor, and the potential protective mechanisms of Folic Acid (Vitamin B9). The provided protocols and data will be valuable for researchers investigating the toxicological impact of BPA and the therapeutic potential of folic acid.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins. Human exposure to BPA is ubiquitous, raising concerns about its potential adverse health effects. Studies have shown that BPA can disrupt endocrine signaling, leading to a variety of cellular alterations, including increased cell proliferation and apoptosis. Folic acid, a B vitamin, plays a crucial role in DNA synthesis and methylation. Emerging evidence suggests that folic acid supplementation may mitigate the toxic effects of BPA. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the cellular context of tissues, making it an ideal tool to investigate the effects of BPA and the protective role of folic acid.

Key Protein Markers for IHC Analysis

  • Ki-67: A nuclear protein associated with cellular proliferation. Its presence is indicative of cells in the active phases of the cell cycle (G1, S, G2, and M phases).[1] Increased Ki-67 expression can suggest abnormal cell proliferation.

  • Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway. Its activation and subsequent cleavage of cellular substrates lead to the characteristic morphological changes of apoptosis. Detection of cleaved caspase-3 is a reliable indicator of cells undergoing apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of BPA and the protective role of folic acid on cell proliferation and apoptosis.

Table 1: Effect of BPA on Cell Proliferation (Ki-67 Expression)

Treatment GroupMean Number of Ki-67 Labeled Cells/Seminiferous Tubule (± SEM)Fold Change vs. Control
Control15.2 ± 1.51.0
BPA (200 mg/kg)35.8 ± 2.1***2.36

***p < 0.001 compared with control. Data synthesized from a study on rat testes.[2] Note: This study did not include a folic acid co-treatment group.

Table 2: Protective Effect of Folic Acid on BPA-Induced Apoptosis (TUNEL Assay)

Treatment GroupMean Number of TUNEL Positive Cells/Tubule (± SEM)Fold Change vs. Control
Control0.8 ± 0.11.0
Folic Acid (FA)0.9 ± 0.21.1
Bisphenol A (BPA)4.2 ± 0.5*5.25
FA + BPA1.2 ± 0.3**1.5

*p < 0.05 compared to control, FA, and FA + BPA groups. **p > 0.05 compared to control and FA groups. Data from a study on rat testes. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation that is a hallmark of apoptosis, and its results are comparable to cleaved caspase-3 IHC for quantifying apoptosis.[3][4]

Signaling Pathway

BPA is known to induce oxidative stress and interfere with intracellular signaling pathways, leading to cellular dysfunction. One of the pathways implicated in BPA-induced apoptosis is the PTEN/PI3K/AKT/mTOR pathway.[5][6] Folic acid, as a critical methyl donor, can influence DNA methylation patterns and potentially counteract the detrimental effects of BPA by modulating gene expression.

BPA_Folic_Acid_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Effects cluster_signaling Signaling Pathway cluster_folic_acid Protective Mechanism BPA Bisphenol A (BPA) Proliferation Increased Cell Proliferation (Ki-67) BPA->Proliferation PTEN PTEN BPA->PTEN downregulates Apoptosis Increased Apoptosis (Caspase-3) PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 AKT->Bcl2 activates mTOR->Proliferation Bax Bax Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Bax inhibits Caspase3->Apoptosis FolicAcid Folic Acid (Vitamin B9) Methylation DNA Methylation & Gene Regulation FolicAcid->Methylation Methylation->PTEN potentially restores expression

Caption: BPA-induced signaling and the protective role of Folic Acid.

Experimental Protocols

Immunohistochemistry Protocol for Ki-67 and Cleaved Caspase-3 in Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of Ki-67 and cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

1. Deparaffinization and Rehydration:

  • Place slides in a slide holder.

  • Immerse in Xylene: 2 changes for 5 minutes each.

  • Immerse in 100% Ethanol: 2 changes for 3 minutes each.

  • Immerse in 95% Ethanol: 1 change for 3 minutes.

  • Immerse in 70% Ethanol: 1 change for 3 minutes.

  • Rinse in distilled water for 5 minutes.

2. Antigen Retrieval:

  • For Ki-67: Heat-Induced Epitope Retrieval (HIER) is recommended.

    • Immerse slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in distilled water.

  • For Cleaved Caspase-3: HIER with Citrate Buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) can be used. Follow the same procedure as for Ki-67.

3. Peroxidase Blocking:

  • Immerse slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

  • Rinse slides with Phosphate Buffered Saline (PBS) for 5 minutes.

4. Blocking:

  • Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary antibody (anti-Ki-67 or anti-cleaved Caspase-3) to the manufacturer's recommended concentration in antibody diluent.

  • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection:

  • Rinse slides with PBS: 3 changes for 5 minutes each.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

  • Rinse slides with PBS: 3 changes for 5 minutes each.

  • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.

  • Rinse slides with PBS: 3 changes for 5 minutes each.

7. Chromogen Development:

  • Incubate slides with a chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) until the desired stain intensity is reached (typically 1-10 minutes). Monitor under a microscope.

  • Stop the reaction by rinsing the slides in distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.

  • "Blue" the sections in running tap water.

  • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

  • Clear in xylene.

  • Mount with a permanent mounting medium.

Experimental Workflow Diagram

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval peroxidase_block Peroxidase Blocking antigen_retrieval->peroxidase_block blocking Blocking (Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody (Ki-67 or Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (ABC Method) secondary_ab->detection chromogen Chromogen Development (DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration Dehydration & Clearing counterstain->dehydration mounting Mounting dehydration->mounting end Microscopic Analysis mounting->end

Caption: Standard Immunohistochemistry (IHC) workflow for FFPE tissues.

References

Application Notes: Gene Expression Analysis Following Exposure to Bisphenol A (BPA) and Vitamin B9 (Folate)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol A (BPA) is a widely used industrial chemical that has been identified as an endocrine-disrupting chemical (EDC), capable of interfering with hormonal systems.[1][2][3] Its exposure has been linked to a variety of health concerns due to its ability to alter gene expression, even at low doses.[4][5] Vitamin B9, commonly known as folate, is an essential nutrient crucial for numerous biological processes, including DNA synthesis, repair, and methylation.[6][7][8] As a key player in one-carbon metabolism, folate provides the methyl groups necessary for epigenetic modifications, which are critical for regulating gene expression.[9][10]

This document provides an overview of the molecular mechanisms through which BPA and folate can individually and potentially interactively modulate gene expression. It also offers detailed protocols for researchers and drug development professionals to investigate these effects experimentally. Understanding the interplay between an environmental contaminant like BPA and an essential nutrient like folate is critical for assessing health risks and developing potential therapeutic strategies.

Background

Bisphenol A (BPA): A Modulator of Gene Expression

BPA primarily exerts its effects by mimicking the natural hormone estrogen, 17β-estradiol (E2).[5] However, its mechanisms of action are complex and extend beyond simple estrogen receptor agonism. BPA can influence gene expression through several pathways:

  • Nuclear Receptor Binding: BPA can bind to and activate estrogen receptors (ERα and ERβ), leading to the transcription of estrogen-responsive genes.[1][2] It also interacts with other nuclear receptors, including the estrogen-related receptor γ (ERRγ), the aryl hydrocarbon receptor (AhR), and peroxisome proliferator-activated receptor γ (PPARγ), thereby disrupting various physiological processes.[5]

  • Non-Genomic Signaling: BPA can trigger rapid, non-genomic signaling pathways originating from membrane-associated estrogen receptors.[5] This leads to the activation of downstream kinase cascades like ERK/MAPK and AKT, which can, in turn, phosphorylate transcription factors and modulate gene expression.[5]

  • Epigenetic Alterations: Emerging evidence suggests that BPA exposure can lead to changes in DNA methylation and histone modifications, causing heritable alterations in gene expression.[5]

Vitamin B9 (Folate): A Key Regulator of the Epigenome

Folate is indispensable for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions in the cell, including DNA methylation.[8] By influencing the availability of SAM, folate status can directly impact the epigenetic landscape of the genome.

  • DNA Methylation: Folate-dependent one-carbon metabolism is crucial for maintaining normal DNA methylation patterns.[10] Aberrant methylation, either hyper- or hypo-methylation in promoter regions, can lead to the silencing of tumor suppressor genes or the activation of oncogenes, respectively.

  • Nucleotide Synthesis: Folate coenzymes are essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[6][8] Folate deficiency can lead to impaired DNA synthesis and repair, potentially causing genomic instability.[8]

Potential Interplay between BPA and Folate

The potential for interaction between BPA and folate lies at the heart of epigenetics. BPA's capacity to alter gene expression may be exacerbated or mitigated by folate availability. For instance, BPA-induced changes in DNA methylation could be more pronounced in individuals with suboptimal folate status. Conversely, adequate folate intake might offer a protective effect by maintaining the fidelity of epigenetic marks. Research into this interplay is critical for a comprehensive understanding of BPA's health effects.

Key Signaling Pathways and Mechanisms

Exposure to BPA can perturb multiple signaling pathways, while folate is central to the metabolic pathway that fuels cellular methylation.

BPA_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) mER Membrane ER BPA->mER Non-Genomic AhR AhR BPA->AhR ER_ERR_PPAR ERα / ERβ ERRγ / PPARγ BPA->ER_ERR_PPAR Genomic Kinase_Cascade Kinase Cascades (ERK/MAPK, AKT) mER->Kinase_Cascade ARNT ARNT AhR->ARNT ERE Estrogen Response Element ER_ERR_PPAR->ERE PPRE Peroxisome Proliferator Response Element ER_ERR_PPAR->PPRE Gene_Expression Altered Gene Expression Kinase_Cascade->Gene_Expression Transcription Factor Activation XRE Xenobiotic Response Element ARNT->XRE ERE->Gene_Expression XRE->Gene_Expression PPRE->Gene_Expression

Caption: Simplified overview of BPA's mechanisms of action on gene expression.

Folate_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_output Cellular Processes Folate Folate (B9) DHF DHF Folate->DHF THF THF DHF->THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) MethyleneTHF->Nucleotide_Synthesis MethylTHF->THF Hcy Homocysteine Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (DNMTs) DNA_Methylation DNA Methylation SAM->DNA_Methylation SAH->Hcy Hcy:e->Met:w Methionine Synthase Gene_Expression Regulation of Gene Expression DNA_Methylation->Gene_Expression Nucleotide_Synthesis->Gene_Expression workflow cluster_analysis Gene Expression Analysis start Cell Culture (e.g., MCF-7, HEK293) exposure Exposure to BPA +/- Folate (Dose-response & Time-course) start->exposure harvest Cell Harvest & Lysis exposure->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc rna_seq_lib RNA-Seq Library Prep (rRNA depletion, fragmentation) qc->rna_seq_lib cdna cDNA Synthesis (Reverse Transcription) qc->cdna sequencing Next-Generation Sequencing (NGS) rna_seq_lib->sequencing bioinformatics Bioinformatics Analysis (Alignment, DEG, Pathway Analysis) sequencing->bioinformatics validation Validation of Results bioinformatics->validation qpcr Quantitative RT-PCR (qRT-PCR) cdna->qpcr qpcr_analysis Relative Quantification (ΔΔCt Method) qpcr->qpcr_analysis qpcr_analysis->validation protein_analysis Protein Level Analysis (Western Blot) validation->protein_analysis

References

Troubleshooting & Optimization

Optimizing BPA-B9 solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the solubility of Bisphenol A (BPA) in in vitro studies. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Bisphenol A (BPA)?

A1: Bisphenol A is a colorless, solid compound with very poor solubility in water.[1] However, it is readily soluble in most common organic solvents.[1][2] For in vitro studies, solvents like Dimethyl Sulfoxide (DMSO) and ethanol are typically used to prepare stock solutions before further dilution in aqueous cell culture media.[3]

Q2: Which solvent is recommended for preparing a BPA stock solution for cell culture experiments?

A2: Both DMSO and ethanol are commonly used.[3] DMSO is often preferred as it is a powerful solvent for many organic compounds and is used in a wide range of cell-based assays.[3] Ethanol is also a viable option.[3] The final choice may depend on the specific cell line's tolerance to the solvent and the experimental requirements. It is crucial to ensure the final solvent concentration in the culture medium is low enough to not affect cell viability.[4]

Q3: What is the maximum recommended final concentration of a solvent like DMSO in cell culture media?

A3: As a general rule, the final concentration of DMSO in cell culture media should be kept at or below 0.5% (v/v), with many protocols recommending concentrations as low as 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[4] The specific tolerance will vary between cell lines, so it is advisable to perform a solvent toxicity test for your particular experimental setup.

Troubleshooting Guide

Issue 1: Precipitate Formation in Cell Culture Medium After Adding BPA

Cause: This is a common issue that occurs when a concentrated BPA stock solution (in an organic solvent) is diluted into an aqueous culture medium.[4] The drastic change in solvent polarity causes the poorly water-soluble BPA to precipitate out of the solution.

Solution:

  • Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. This allows for a more gradual change in solvent polarity.

  • Pre-warmed Media: Add the BPA stock solution to a pre-warmed (37°C) cell culture medium. Solubility often increases with temperature.[5]

  • Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the stock solution to the media to facilitate dispersion before precipitation can occur.

  • Use of Serum: For some hydrophobic compounds, a three-step protocol involving an intermediate dilution in pre-warmed fetal bovine serum (FBS) before the final dilution in media can help maintain solubility.[4][6]

Issue 2: Observed Cell Toxicity or Altered Phenotype in Control Group (Solvent Only)

Cause: The organic solvent (e.g., DMSO, ethanol) used to dissolve BPA can be toxic to cells, especially at higher concentrations.[3] It can induce stress responses, affect cell growth, or have other off-target effects that can confound experimental results.

Solution:

  • Determine Solvent EC50: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect your cells' viability or the specific endpoint you are measuring.

  • Reduce Final Solvent Concentration: Optimize your stock solution concentration to be as high as possible, so that a smaller volume is needed to achieve the desired final BPA concentration, thereby keeping the final solvent concentration to a minimum (ideally ≤0.1%).

  • Proper Control Group: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent as the experimental groups to account for any effects of the solvent itself.

Data Summary: BPA Solubility

The following table summarizes the solubility characteristics of BPA in various solvents.

SolventSolubility DescriptionMolar Mass (g·mol−1)Melting Point (°C)Notes
Water Very poor solubility (~300 g per ton of water)[1]228.29[2]155 - 157[1][7]Solubility is a key factor in its environmental distribution.[1]
Ethanol Highly soluble[3][8]A common choice for preparing stock solutions for biological assays.[3]
DMSO Soluble[3]Widely used for preparing stock solutions due to its high solvating power.[3]
Methanol Soluble[2][5]Another alcohol solvent in which BPA dissolves well.[2]
Acetone Soluble[7]
Toluene Soluble[1]
Ethyl Acetate Soluble[1]
Aqueous Alkaline Solution Soluble[7]The phenolic hydroxyl groups can be deprotonated to form a more soluble salt.

Experimental Protocols

Protocol 1: Preparation of a 100 mM BPA Stock Solution in DMSO

This protocol details the steps to prepare a highly concentrated stock solution of BPA, which can then be serially diluted for use in various in vitro assays.

  • Materials:

    • Bisphenol A (BPA), powder (CAS 80-05-7)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 22.83 mg of BPA powder using an analytical balance and place it into a sterile vial. (Note: Molar mass of BPA is ~228.29 g/mol ).

    • Add 1 mL of cell culture grade DMSO to the vial.

    • Vortex the solution at maximum speed for 1-2 minutes or until the BPA is completely dissolved. A brief warming to 37°C in a water bath can aid dissolution if necessary.[4]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes how to dilute the concentrated stock solution into the final working concentrations in cell culture medium.

  • Materials:

    • 100 mM BPA stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)

    • Sterile conical tubes or multi-well plates

  • Procedure (Example for 100 µM final concentration):

    • Thaw an aliquot of the 100 mM BPA stock solution at room temperature.

    • Prepare an intermediate dilution. For example, add 2 µL of the 100 mM stock solution to 1998 µL of pre-warmed culture medium to create a 100 µM working solution. This results in a final DMSO concentration of 0.1%.

    • Immediately vortex the working solution gently to ensure it is homogenous.

    • Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of BPA.

    • For a vehicle control, prepare a solution containing the same final concentration of DMSO (e.g., 0.1%) in the culture medium without BPA.

    • Always prepare working solutions fresh for each experiment.

Visualizing BPA's Mechanism of Action

BPA Signaling Pathways

Bisphenol A exerts its effects through both genomic and non-genomic signaling pathways by interacting with various receptors.[9]

BPA_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway BPA_cyto BPA ER ERα / ERβ (Nuclear Receptors) BPA_cyto->ER Binds ERE Estrogen Response Elements (ERE) in DNA ER->ERE Binds Transcription Gene Transcription (Proliferation, Differentiation) ERE->Transcription Regulates BPA_mem BPA GPER GPER (Membrane Receptor) BPA_mem->GPER Activates Src Src GPER->Src Activates EGFR EGFR ERK ERK1/2 Pathway EGFR->ERK Activates Src->EGFR Transactivates CellResponse Cellular Responses (Migration, Proliferation) ERK->CellResponse Induces

Caption: Genomic and non-genomic signaling pathways activated by BPA.

General Experimental Workflow for In Vitro BPA Studies

The following diagram outlines a typical workflow for assessing the effects of BPA on a cell line.

experimental_workflow prep 1. Prepare BPA Stock (e.g., 100 mM in DMSO) treat 3. Prepare Working Solutions & Treat Cells (Vehicle, BPA doses) prep->treat culture 2. Culture Cells (to desired confluency) culture->treat incubate 4. Incubate (Specific time course, e.g., 24-72h) treat->incubate assay 5. Perform Assay (e.g., Viability, Proliferation, Gene Expression, Protein Analysis) incubate->assay analyze 6. Data Analysis assay->analyze

Caption: Standard workflow for in vitro cell-based assays involving BPA.

References

Technical Support Center: Troubleshooting BPA-B9 Immunoassay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during BPA-B9 immunoassay experiments.

Frequently Asked Questions (FAQs)

High Background

Q1: What are the common causes of high background in my this compound immunoassay?

High background can obscure your results and reduce assay sensitivity.[1][2] The most common causes include:

  • Inadequate Blocking: If the blocking buffer doesn't effectively cover all unbound sites on the microplate, the detection antibody can bind non-specifically, leading to a high background signal.[1][3]

  • Excessive Antibody Concentration: Using too much capture or detection antibody can result in non-specific binding and an elevated background.[1]

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, which contribute to the background signal.[2][3][4]

  • Contaminated Reagents: Contamination of buffers or reagents with the analyte or other substances can cause a false positive signal.[3][4]

  • Substrate Overdevelopment: Incubating the substrate for too long can lead to a high background signal across the entire plate.[1]

Q2: How can I troubleshoot and reduce high background?

Here is a step-by-step approach to troubleshooting high background:

  • Optimize Blocking:

    • Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA).[3]

    • Try a different blocking buffer altogether (e.g., non-fat milk, casein-based blockers).[1]

    • Increase the blocking incubation time or perform the incubation on a plate shaker.[3]

  • Adjust Antibody Concentrations:

    • Perform a titration (checkerboard assay) to determine the optimal concentration for both your capture and detection antibodies.[1]

  • Improve Washing Steps:

    • Increase the number of wash cycles (e.g., from 3 to 5).[1]

    • Increase the volume of wash buffer used for each wash.[4]

    • Add a 30-second soak step between washes to help remove any remaining unbound reagents.[3]

  • Check Reagent and Substrate Integrity:

    • Use fresh reagents and substrate for each experiment.[3]

    • Ensure proper storage of all kit components according to the manufacturer's instructions.

The following diagram illustrates a troubleshooting workflow for high background:

high_background_troubleshooting start High Background Detected check_washing Review Washing Protocol start->check_washing optimize_washing Increase Wash Steps/Volume Add Soak Step check_washing->optimize_washing Insufficient? check_blocking Evaluate Blocking Efficiency check_washing->check_blocking Sufficient optimize_washing->check_blocking optimize_blocking Increase Blocker Concentration/Time Test Different Blockers check_blocking->optimize_blocking Inefficient? check_antibody Assess Antibody Concentration check_blocking->check_antibody Efficient optimize_blocking->check_antibody optimize_antibody Perform Antibody Titration check_antibody->optimize_antibody Too High? check_reagents Inspect Reagents & Substrate check_antibody->check_reagents Optimal optimize_antibody->check_reagents use_fresh_reagents Use Freshly Prepared Reagents check_reagents->use_fresh_reagents Contaminated/Expired? end Problem Resolved check_reagents->end Fresh use_fresh_reagents->end spike_recovery_workflow start Suspected Matrix Effect prepare_samples Prepare Spiked and Unspiked Samples start->prepare_samples run_assay Run Immunoassay prepare_samples->run_assay calculate_recovery Calculate % Recovery run_assay->calculate_recovery evaluate_results Evaluate Results calculate_recovery->evaluate_results acceptable Recovery 80-120% No Significant Matrix Effect evaluate_results->acceptable Acceptable unacceptable Recovery <80% or >120% Significant Matrix Effect evaluate_results->unacceptable Unacceptable mitigate Implement Mitigation Strategy (e.g., Sample Dilution) unacceptable->mitigate

References

Technical Support Center: Stability of L-p-Boronophenylalanine (BPA) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound of interest is L-p-boronophenylalanine, commonly referred to as BPA. This should not be confused with Bisphenol A, which is also abbreviated as BPA. The user's query mentioned "BPA-B9," which is not a standard chemical identifier. It is presumed that this refers to L-p-boronophenylalanine, potentially with "B9" as an internal project or formulation code. This document focuses on L-p-boronophenylalanine and its stability in solution for research and therapeutic applications, particularly in the context of Boron Neutron Capture Therapy (BNCT).

Frequently Asked Questions (FAQs)

Q1: My L-p-boronophenylalanine (BPA) is not dissolving well in aqueous solutions. How can I improve its solubility?

A1: L-p-boronophenylalanine has poor water solubility at physiological pH (7.4). To enhance solubility, it is commonly complexed with monosaccharides such as fructose or mannitol. The preparation method typically involves the following steps:

  • Mix L-p-boronophenylalanine with a monosaccharide (fructose or mannitol) in water, often in a 1:1 molar ratio.

  • Increase the pH of the suspension to approximately 10 by adding a base (e.g., NaOH) to dissolve the solids.

  • Adjust the pH back to a physiologically relevant range (around 7.4) using an acid (e.g., HCl).

This process facilitates the formation of a soluble BPA-monosaccharide complex.

Q2: I'm observing a yellowing of my BPA-fructose solution over time. Is this normal?

A2: A slight change in the coloration of BPA-fructose solutions during storage can occur and has been reported in stability studies. However, significant color change may indicate degradation. It is crucial to monitor the solution for other signs of degradation, such as precipitation or a significant drop in the concentration of the active compound.

Q3: Can I sterilize my BPA solution by autoclaving?

A3: No, autoclaving is not recommended for BPA solutions, particularly for BPA-mannitol formulations. Studies have shown that autoclaving induces and accelerates the degradation of BPA.[1] Filter sterilization using a 0.22-micron filter is a suitable alternative.

Q4: What are the expected degradation products of BPA in aqueous solutions?

A4: The primary degradation products of L-p-boronophenylalanine in aqueous solutions are phenylalanine and tyrosine. Phenylalanine can be formed through an intramolecular rearrangement of the boronic acid diol complex, while tyrosine can result from the hydrolytic cleavage of the boronic acid group from the free BPA molecule.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in the BPA solution - Incomplete complexation with the monosaccharide. - pH of the solution is not optimal. - Low temperature storage of a saturated solution.- Ensure the initial pH adjustment to ~10 is sufficient to dissolve all solids before readjusting to 7.4. - Verify the final pH of the solution is within the desired range. - If storing at low temperatures, ensure the concentration is not above the solubility limit at that temperature.
Low concentration of BPA after preparation - Inaccurate weighing of BPA or other components. - Incomplete dissolution during preparation. - Loss of material during filtration.- Double-check all measurements and calculations. - Ensure complete dissolution by visual inspection before proceeding to the next step. - Use a filter with a low protein-binding capacity to minimize loss.
Rapid degradation of the BPA solution - Storage at elevated temperatures. - Exposure to light (for some formulations). - Inappropriate pH.- Store solutions at recommended temperatures (see stability data below). - Protect the solution from light by using amber vials or storing it in the dark. - Ensure the pH is maintained in the optimal range for stability.

Quantitative Stability Data

The stability of L-p-boronophenylalanine in solution is highly dependent on the formulation (i.e., the choice of monosaccharide for complexation) and the storage conditions.

Table 1: Stability of L-p-Boronophenylalanine-Fructose (BPA-F) Solution

Storage ConditionDurationStabilityAnalytical Method
Room Temperature11 days≥ 90% of initial concentration¹H NMR

A study on the in vitro stability of a BPA-fructose complex solution showed that the relative intensity of the ¹H NMR signals of the BPA-F sample was ≥ 90% of the initial relative intensity after 11 days of storage. Visually, the solutions remained clear, with only a slight change in color.[2]

Table 2: Stability of L-p-Boronophenylalanine-Mannitol (BPA-Mannitol) Formulations

FormulationStorage TemperatureShelf-lifeAnalytical Method
LyophilizedNot specified1 to 4 yearsHPLC
SolutionVarying temperaturesTemperature-dependent loss of BPAHPLC

Lyophilized and solution mannitol BPA formulations exhibit a temperature and time-dependent loss of BPA with a concomitant increase in degradation products. The lyophilized formulation has a significantly longer shelf-life of one to four years, a marked improvement over the fructose formulation.[1][3]

Experimental Protocols

Protocol for Preparation of a BPA-Fructose Solution

This protocol is a general guideline for preparing a BPA-fructose solution for experimental use.

Materials:

  • L-p-boronophenylalanine (BPA)

  • Fructose

  • Sterile water for injection

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sterile 0.22 µm syringe filter

Procedure:

  • In an appropriate sterile container, weigh out the desired amounts of L-p-boronophenylalanine and fructose to achieve a 1:1 molar ratio.

  • Add a portion of the sterile water to create a suspension.

  • While stirring, slowly add the NaOH solution to raise the pH to approximately 10. Continue stirring until all solids are completely dissolved.

  • Carefully add the HCl solution to adjust the pH of the solution to 7.4.

  • Add the remaining sterile water to reach the final desired volume and concentration.

  • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.

Protocol for HPLC Analysis of BPA Stability

This protocol provides a general framework for assessing the stability of BPA solutions using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Procedure:

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the BPA solution.

    • Dilute the sample to a suitable concentration within the linear range of the standard curve using the mobile phase.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

  • Analysis:

    • Inject a known volume of the prepared sample and a series of BPA standards of known concentrations.

    • Identify and quantify the BPA peak based on its retention time and the standard curve.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visualizations

BPA Degradation Pathway

BPA_Degradation BPA_Fructose BPA-Fructose Complex Free_BPA Free L-p-Boronophenylalanine (BPA) BPA_Fructose->Free_BPA Dissociation Phenylalanine Phenylalanine Free_BPA->Phenylalanine Intramolecular Rearrangement Tyrosine Tyrosine Free_BPA->Tyrosine Hydrolytic Cleavage of Boronic Acid Group

Caption: Proposed degradation pathway of L-p-boronophenylalanine (BPA)-fructose complex.

Experimental Workflow for BPA Stability Testing

BPA_Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare BPA Solution (e.g., with Fructose or Mannitol) Storage Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) Prep->Storage Sampling Sample at various time points Storage->Sampling HPLC HPLC Analysis (Quantify BPA and degradation products) Sampling->HPLC Kinetics Determine Degradation Kinetics and Shelf-life HPLC->Kinetics

Caption: General experimental workflow for assessing the stability of BPA solutions.

BPA Cellular Uptake Signaling Pathway

BPA_Uptake_Pathway cluster_membrane Cell Membrane LAT1 LAT1 Transporter BPA_int Intracellular BPA LAT1->BPA_int BPA_ext Extracellular BPA BPA_ext->LAT1 Uptake mTORC1 mTORC1 Activation BPA_int->mTORC1 Stimulates Amino_Acids Essential Amino Acids (e.g., Leucine) Amino_Acids->LAT1 Competition Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Promotes

Caption: Cellular uptake of BPA via the LAT1 transporter and its downstream effects.

References

Technical Support Center: BPA-B9 Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vivo experiments with Bisphenol A (BPA) and its analogues (BPA-B9).

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent and non-reproducible results in our BPA animal study. What are the potential causes?

A1: Inconsistent results in BPA studies are a common issue and can stem from several factors. Here are the key areas to investigate:

  • Contamination: BPA is ubiquitous in laboratory environments. Polycarbonate cages and water bottles can leach BPA, contaminating your control and experimental groups.[1] It's crucial to use non-polycarbonate materials (e.g., glass, stainless steel) and test for background BPA contamination in your animal facility.[2][3]

  • Animal Diet: Standard rodent chow often contains soy or alfalfa, which have phytoestrogens that can interfere with or mask the effects of BPA.[4][5] Using a controlled, phytoestrogen-free diet is recommended.

  • Animal Strain Sensitivity: The choice of animal model is critical. Some strains, like the Sprague-Dawley rat, have shown lower sensitivity to estrogenic compounds compared to others like the CD-1 mouse.[4][6] Ensure your chosen strain is sensitive to low doses of estrogens.

  • Dose-Response Relationship: BPA often exhibits non-monotonic dose-response curves, meaning you may see effects at low doses that are not present at higher doses.[2][7][8] If you are only testing high doses, you may miss significant biological effects.

  • Route of Administration: The method of BPA delivery significantly impacts its bioavailability. Oral gavage, a common method, bypasses initial metabolism in the oral cavity and can induce stress, potentially confounding your results.[9][10][11] Dietary administration is often considered more relevant to human exposure.[12][13][14]

Q2: How do we select an appropriate dose range for our BPA experiment, especially concerning "low doses"?

A2: Selecting the right dose range is fundamental to a successful study. Here's a guide:

  • Relevance to Human Exposure: Aim for doses that result in internal concentrations of unconjugated (bioactive) BPA similar to those found in human biomonitoring studies (typically in the range of 0.1 to 10 ng/mL).[5][15]

  • Inclusion of Low Doses: Numerous studies have reported significant effects of BPA at doses below the previously established Lowest Observed Adverse Effect Level (LOAEL) of 50 mg/kg/day.[2][7][15] Your dose range should include these lower, environmentally relevant doses.

  • Non-Monotonic Dose-Response: Because of the potential for non-monotonic dose-responses, it is crucial to test a wide range of doses, including very low ones, rather than assuming a linear relationship between dose and effect.[2][8]

  • Reference Doses: For context, the U.S. Environmental Protection Agency (EPA) has set a reference dose (RfD) of 50 µg/kg/day. More recently, the European Food Safety Authority (EFSA) lowered the tolerable daily intake (TDI) to 4 µg/kg/day. Designing your study with these values in mind can be a good starting point.

Q3: What are the key differences and considerations when choosing between oral gavage and dietary administration of BPA?

A3: The route of administration is a critical experimental parameter that can significantly influence the outcome of your study.

FeatureOral GavageDietary Administration
Human Relevance Less representative of typical, continuous, low-level human dietary exposure.[10][11]More closely mimics human exposure through food and drink.[13][14]
Metabolism Bypasses initial absorption and metabolism in the oral mucosa, leading to different pharmacokinetic profiles.[10]Allows for buccal absorption, which can lead to higher bioavailability of unconjugated BPA compared to gavage.[12]
Stress Induction The procedure itself is a known stressor for the animals, which can independently affect endocrine function and confound results.[9][16]Generally less stressful as it is incorporated into the animal's normal feeding behavior.
Dosage Control Precise dose administration to individual animals.Dose is dependent on food consumption, which can vary between animals. Requires careful monitoring of food intake.
Bioavailability May result in lower bioavailability of the active form of BPA due to rapid first-pass metabolism in the liver.[10]Can lead to higher and more sustained levels of unconjugated BPA in the serum.[13]

Troubleshooting Guides

Problem: High variability in endpoints between animals within the same treatment group.

Potential Cause Troubleshooting Step
Litter Effects The litter can be a significant source of variation.[4] If possible, use only one animal per sex per litter in each experimental group. If multiple pups from the same litter must be used, ensure they are distributed across different treatment groups and account for litter as a variable in your statistical analysis.
Inconsistent Dosing If using dietary administration, monitor individual food and water consumption to ensure consistent dosing. For gavage, ensure the technique is consistent and performed by trained personnel to minimize variability and stress.
Animal Housing House animals under controlled and consistent environmental conditions (temperature, light cycle, noise). Avoid housing dominant and subordinate males together, as this can lead to physiological differences.[4]

Problem: No significant effects observed even at high doses of BPA.

Potential Cause Troubleshooting Step
Insensitive Animal Strain The animal strain you are using may be insensitive to estrogenic chemicals.[4][9] Review the literature to confirm the estrogen sensitivity of your chosen strain. Consider using a more sensitive strain like the CD-1 mouse.[4]
Phytoestrogens in Diet Phytoestrogens in the animal feed can mask the effects of BPA.[4] Switch to a certified phytoestrogen-free diet and repeat the experiment.
Inappropriate Endpoints The endpoints you are measuring may not be sensitive to BPA's effects. Traditional toxicological endpoints may miss subtle endocrine-disrupting effects.[2] Consider incorporating more sensitive measures such as gene expression analysis in target tissues, hormone level assays, or detailed histopathology of endocrine-sensitive organs.
Timing of Exposure The developmental window of exposure is critical. Exposure during sensitive periods (e.g., prenatal, neonatal) can have long-lasting effects that are not observed with adult exposure.[17] Ensure your exposure window aligns with the developmental processes you are investigating.

Experimental Protocols & Methodologies

Protocol: Assessing Agonist/Antagonist Activity of BPA on Estrogen Receptors

This protocol outlines a general in vivo approach to determine if BPA is acting as an estrogen receptor (ER) agonist or antagonist.

  • Animal Model: Use ovariectomized (OVX) female rodents (e.g., CD-1 mice) to remove endogenous estrogen sources. Allow for a post-surgery recovery period of at least two weeks.

  • Experimental Groups:

    • Vehicle Control (e.g., corn oil)

    • Positive Control (e.g., 17β-estradiol or ethinylestradiol at a dose known to elicit a uterotrophic response)

    • BPA alone (multiple dose levels)

    • BPA (multiple dose levels) + Positive Control (to assess antagonism)

  • Dosing: Administer compounds for 3-7 consecutive days via the chosen route (e.g., subcutaneous injection or oral gavage).

  • Endpoint Measurement:

    • Uterine Weight: At the end of the dosing period, euthanize the animals and carefully dissect the uterus. Trim away fat and connective tissue, blot to remove excess fluid, and record the wet weight. An increase in uterine weight relative to the vehicle control indicates estrogenic activity.

    • Histology: Process uterine tissue for histological examination to assess changes in epithelial cell height, stromal edema, and glandular proliferation.

    • Gene Expression: Analyze uterine tissue for changes in the expression of estrogen-responsive genes (e.g., lactoferrin, progesterone receptor) using qPCR.

  • Data Analysis: Compare the uterine weights and other endpoints between the treatment groups. A significant increase in uterine weight in the BPA-only groups indicates agonist activity. A significant reduction in the uterine response to the positive control in the co-treatment groups suggests antagonist activity.

Visualizations

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation A Define Research Question B Select Animal Model (Consider Strain Sensitivity) A->B C Choose Dose Range (Include Low Doses) B->C D Select Route of Administration (Diet vs. Gavage) C->D E Acclimate Animals D->E F Administer BPA/Controls E->F G Monitor Animal Health & Behavior F->G H Collect Samples at Endpoint G->H I Analyze Samples (e.g., Histology, qPCR) H->I J Statistical Analysis (Account for Litter Effects) I->J K Interpret Results (Consider Non-Monotonicity) J->K

Caption: A generalized workflow for conducting BPA animal experiments.

bpa_estrogen_pathway cluster_nucleus BPA Bisphenol A (BPA) ER Estrogen Receptor (ERα/ERβ) BPA->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Nucleus Nucleus Protein Protein Synthesis Transcription->Protein Response Cellular Response (e.g., Proliferation, Differentiation) Protein->Response

Caption: Simplified signaling pathway of BPA's estrogenic action.

troubleshooting_workflow Start Inconsistent/Unexpected Results Check_Contamination Review Contamination Controls (Cages, Diet, Water) Start->Check_Contamination Check_Dose Evaluate Dose-Response Curve (Test Lower Doses?) Start->Check_Dose Check_Strain Assess Animal Strain Sensitivity Start->Check_Strain Check_Route Consider Route of Administration (Bioavailability) Start->Check_Route Revise_Protocol Revise Protocol Check_Contamination->Revise_Protocol Check_Dose->Revise_Protocol Check_Strain->Revise_Protocol Check_Route->Revise_Protocol

Caption: A logical workflow for troubleshooting BPA animal experiments.

References

Technical Support Center: Reducing Variability in BPA-B9 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Bisphenol A (BPA)-B9 cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the B9 cell line and why is it used for these types of assays?

The B9 cell line is a murine B-cell hybridoma that is critically dependent on Interleukin-6 (IL-6) for its survival and proliferation.[1] This dependency makes it an excellent model system for studying substances that may interfere with IL-6 signaling pathways. Assays using B9 cells can be designed to detect the effects of compounds like BPA on cytokine-regulated cell growth.

Q2: What are the common sources of variability in a BPA-B9 cell-based assay?

Variability in cell-based assays can arise from multiple sources. These can be broadly categorized as biological variability and technical variability.[2][3]

Common Sources of Assay Variability

CategorySpecific SourcePotential Impact
Biological Cell health and viabilityInconsistent cell growth and response.
Cell passage numberHigh passage numbers can lead to genetic drift and altered cell behavior.
Mycoplasma contaminationCan alter cell metabolism, growth rates, and response to stimuli.
Serum quality and lot-to-lot variationDifferent lots of fetal bovine serum (FBS) can have varying levels of growth factors, affecting cell proliferation.
Technical Inconsistent cell seeding densityUneven cell distribution leads to variable results across a plate.[4]
Pipetting errorsInaccurate dispensing of cells, BPA, or reagents.
Edge effects in microplatesEvaporation and temperature gradients at the edges of a plate can cause cells to behave differently.[5]
BPA concentration and solvent effectsInaccurate serial dilutions or cytotoxic effects of the solvent (e.g., DMSO).[6]
Incubation conditionsFluctuations in temperature, CO2, and humidity.[7]
Assay reagent handlingImproper storage or preparation of reagents like MTT or Alamar Blue.
Plate reader settingsIncorrect wavelength or sensitivity settings.

Q3: What are acceptable ranges for quality control parameters in a B9 cell proliferation assay?

To ensure data quality and reproducibility, it is essential to monitor key assay performance metrics. The Coefficient of Variation (CV) and the Z'-factor are two critical parameters.[3][8][9][10]

Recommended Quality Control Parameters

ParameterFormulaRecommended ValueInterpretation
Intra-Assay CV (Standard Deviation of Replicates / Mean of Replicates) * 100< 10%[11]Measures the precision of replicates within a single assay plate.
Inter-Assay CV (Standard Deviation of Control Means across Plates / Mean of Control Means across Plates) * 100< 15%[11]Measures the reproducibility of the assay across different plates and experiments.
Z'-Factor 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|0.5 to 1.0[3][9]Indicates the robustness of the assay and the separation between positive and negative controls. A value > 0.5 is considered excellent for screening assays.[3][9]

SD_pos and Mean_pos refer to the standard deviation and mean of the positive control (e.g., cells with IL-6 only). SD_neg and Mean_neg refer to the standard deviation and mean of the negative control (e.g., cells without IL-6).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound cell-based assays.

Problem 1: High Variability in Replicates (High Intra-Assay CV)

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding - Ensure thorough mixing of the cell suspension before and during plating. - Use reverse pipetting to dispense cells. - Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.[7]
Pipetting Inaccuracy - Calibrate pipettes regularly. - Use fresh pipette tips for each replicate. - Pipette larger volumes when possible to minimize the impact of small errors.
Edge Effects - Avoid using the outer wells of the microplate for experimental samples.[5] - Fill the outer wells with sterile PBS or media to maintain humidity.[5]
Uneven Temperature - Ensure plates are incubated on a flat, level surface. - Avoid stacking plates in the incubator. - Allow reagents to equilibrate to room temperature before use.

Problem 2: Inconsistent Results Between Experiments (High Inter-Assay CV)

Potential Cause Troubleshooting Step
Variable Cell Health - Use cells within a consistent and narrow passage number range. - Regularly test for mycoplasma contamination. - Thaw a fresh vial of cells from a well-characterized cell bank if variability persists.
Reagent Instability - Prepare fresh serial dilutions of BPA for each experiment. - Aliquot and store reagents like IL-6 and serum at the recommended temperature to avoid freeze-thaw cycles.
Inconsistent Incubation Times - Use a precise timer for all incubation steps, including BPA exposure and assay reagent incubation.
Lot-to-Lot Variation in Serum - Test new lots of FBS before use in critical experiments. - Purchase a larger quantity of a single lot of FBS to ensure consistency over time.

Problem 3: Unexpected or Noisy Data

Potential Cause Troubleshooting Step
BPA Interference with Assay Readout - Some compounds can directly interact with assay reagents. For example, some chemicals can reduce Alamar Blue, leading to a false-positive signal for proliferation.[12] - To test for interference, add BPA to cell-free media with the assay reagent and measure the signal. - If interference is detected, consider washing the cells with PBS before adding the assay reagent or switching to a different assay method (e.g., a DNA synthesis assay like BrdU).[12]
Solvent (DMSO) Toxicity - Ensure the final concentration of DMSO in the well is consistent across all treatments and is at a non-toxic level (typically ≤ 0.5%). - Include a vehicle control (media with the same concentration of DMSO as the highest BPA concentration) in your experimental design.[6]
Contamination - Visually inspect cells for any signs of bacterial or fungal contamination. - If contamination is suspected, discard the cells and decontaminate the incubator and biosafety cabinet.
Biphasic (Hormetic) Effect of BPA - BPA can sometimes have a biphasic effect, where low doses stimulate proliferation and high doses inhibit it.[13] - If you observe this, it is likely a true biological effect. Ensure your dose-response curve covers a wide range of concentrations to fully characterize this effect.

Experimental Protocols

1. B9 Cell Culture and Maintenance

This protocol is for the routine culture of B9 cells to maintain their health and IL-6 dependency.

  • Materials:

    • B9 cell line

    • RPMI 1640 medium

    • 10-20% heat-inactivated Fetal Bovine Serum (FBS)

    • 50 µM 2-Mercaptoethanol

    • Recombinant human or mouse IL-6 (50-100 pg/mL)[1][14]

    • Penicillin-Streptomycin (optional)

  • Procedure:

    • Culture B9 cells in suspension in T-25 or T-75 flasks.

    • Maintain cell density between 0.3 x 10^6 and 0.8 x 10^6 cells/mL.[14]

    • Split the culture every 2-3 days by diluting the cell suspension 1:2 to 1:6 with fresh, pre-warmed complete medium containing IL-6.[14]

    • Replenish IL-6 every 1-2 days to ensure cell viability and prevent the outgrowth of IL-6 independent clones.[1][14]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. This compound Cell Proliferation Assay (MTT Method)

This protocol describes a method to assess the effect of BPA on the proliferation of IL-6-stimulated B9 cells.

  • Materials:

    • B9 cells in the logarithmic growth phase

    • Assay medium: RPMI 1640, 5% FBS, 50 µM 2-Mercaptoethanol, 50 pg/mL IL-6

    • BPA stock solution (e.g., in DMSO)

    • 96-well flat-bottom microplates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Wash B9 cells twice with IL-6-free medium to remove residual IL-6.

    • Resuspend cells in assay medium and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells to reduce edge effects.

    • Prepare serial dilutions of BPA in assay medium. The final DMSO concentration should be ≤ 0.5%.

    • Add 100 µL of the BPA dilutions to the appropriate wells. Include controls:

      • Positive Control: Assay medium with IL-6 and vehicle (DMSO).

      • Negative Control: Assay medium without IL-6.

      • Vehicle Control: Assay medium with IL-6 and the highest concentration of DMSO used.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

BPA_Signaling_Pathway BPA's Potential Interference with IL-6 Signaling in B9 Cells cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) JAK JAK BPA->JAK May Interfere NFkB_pathway NF-κB Pathway BPA->NFkB_pathway May Activate IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor (IL-6R) IL6->IL6R Binds GP130 gp130 IL6R->GP130 Recruits GP130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Transcription Promotes NFkB_pathway->IL6 Induces IL-6 Production (in other cell types)

BPA's potential effect on the IL-6 signaling pathway in B9 cells.

Assay_Workflow This compound Proliferation Assay Workflow start Start prep_cells Prepare B9 Cells (Wash, Count, Resuspend) start->prep_cells seed_plate Seed 96-well Plate prep_cells->seed_plate add_bpa Add BPA and Controls to Plate seed_plate->add_bpa prep_bpa Prepare BPA Serial Dilutions prep_bpa->add_bpa incubate Incubate (48-72h) add_bpa->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Data Analysis (Calculate % Viability, IC50) read_plate->analyze end End analyze->end

A typical workflow for a this compound cell proliferation assay.

Troubleshooting_Logic Troubleshooting Logic for High CV% start High CV% Observed check_intra Intra-Assay CV > 10%? start->check_intra check_inter Inter-Assay CV > 15%? check_intra->check_inter No review_plating Review Plating Technique: - Cell mixing - Pipetting - Edge effects check_intra->review_plating Yes review_cells Review Cell Culture: - Passage number - Mycoplasma test - Cell viability check_inter->review_cells Yes review_reagents Review Reagent Prep: - Fresh dilutions - Proper storage review_plating->review_reagents review_equipment Review Equipment: - Pipette calibration - Incubator stability - Plate reader settings review_reagents->review_equipment review_cells->review_reagents

A logical approach to troubleshooting high assay variability.

References

Technical Support Center: Analyte Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query "BPA-B9" has been interpreted as a request for information on two separate analytes: Bisphenol A (BPA) and Vitamin B9 (Folic Acid). This guide is structured accordingly, providing distinct sections for each compound.

Part 1: Bisphenol A (BPA) Extraction from Tissue Samples

This section provides troubleshooting guidance and frequently asked questions for the extraction of Bisphenol A (BPA) and its analogues from various tissue samples for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) for BPA Extraction

Q1: What are the most common methods for extracting BPA from tissue samples?

A1: The most prevalent methods for BPA extraction from biological tissues are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] Newer techniques like dispersive liquid-liquid microextraction (DLLME) are also being employed for their efficiency and reduced solvent consumption.[3] The choice of method often depends on the tissue type, the required level of cleanliness of the extract, and the analytical instrument being used.

Q2: Why are my BPA recovery rates low and inconsistent?

A2: Low and inconsistent recovery rates for BPA can stem from several factors:

  • Incomplete Homogenization: Tissues, especially fatty tissues, must be thoroughly homogenized to ensure the solvent has full access to the analyte. Strong mechanical crushing can improve extraction efficiency from fat tissue matrices.[4]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent must be optimized for the specific tissue matrix. Acetonitrile is commonly used for initial extraction from tissues like liver and placenta.[5]

  • Matrix Effects: Co-extracted lipids and proteins can interfere with the extraction process and subsequent analysis, particularly in LC-MS/MS. A robust clean-up step, such as SPE, is crucial to minimize these effects.[6]

  • Analyte Adsorption: BPA can adsorb to plastic labware. It is critical to use glass or polypropylene materials and to minimize contact time with any plastic surfaces to prevent loss of analyte.[7]

Q3: I am seeing high background levels of BPA in my samples and blanks. What is the source of this contamination?

A3: Background contamination is a significant challenge in BPA analysis due to its widespread use in laboratory materials.[5] Potential sources include:

  • Polycarbonate plastics and epoxy resins in lab equipment.[5]

  • Organic solvents, which can leach BPA from plastic containers.[7]

  • Water and even HPLC columns can contain or trap BPA.[7] To mitigate this, it is essential to use BPA-free labware (borosilicate glass or PTFE), run procedural blanks with every batch of samples, and pre-rinse all equipment with high-purity solvents.[4]

Q4: Is derivatization necessary for BPA analysis?

A4: Derivatization is often required for GC-MS analysis to improve the volatility and thermal stability of BPA. Acetic anhydride is commonly used for this purpose.[5] For LC-MS/MS analysis, derivatization is generally not necessary as BPA can be ionized directly.

Q5: How should I handle different types of tissue samples (e.g., liver, adipose, brain)?

A5: Different tissues require specific considerations:

  • Liver and Kidney: These tissues are relatively easy to homogenize. A common method involves extraction with acetonitrile followed by SPE cleanup.[5]

  • Adipose Tissue (Fat): Due to its high lipid content, adipose tissue requires a more rigorous extraction to separate BPA from the fat. This may involve an initial hexane wash to remove lipids, followed by extraction of the BPA with a more polar solvent. Due to its lipophilic nature, BPA can be deposited in human and animal adipose tissue.[8]

  • Brain Tissue: Special attention must be paid to the complete disruption of the tissue. Protocols similar to those for liver can be adapted. Studies have detected BPA accumulation in various brain regions, including the pituitary, hypothalamus, and hippocampus.[9][10]

Troubleshooting Guide for BPA Extraction
ProblemPossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete tissue homogenization.Ensure tissue is finely minced or cryo-ground before extraction. Use a high-speed homogenizer.[4]
Inefficient extraction solvent.Optimize the solvent system. For fatty tissues, consider a preliminary lipid removal step with a non-polar solvent like hexane.
Matrix suppression in LC-MS/MS.Incorporate a thorough clean-up step using SPE. Molecularly Imprinted Polymers (MIPs) can offer high selectivity for BPA.[1]
Analyte loss due to adsorption.Use glass or polypropylene labware. Avoid polycarbonate materials. Pre-rinse all surfaces with solvent.[7]
High Background/Contamination Contaminated labware, solvents, or reagents.Use BPA-free consumables. Run procedural blanks to identify the source of contamination.[5][7]
Carryover in the analytical system.Implement rigorous washing procedures for the autosampler and chromatographic column between samples.
Poor Chromatographic Peak Shape Co-eluting matrix components.Improve the clean-up procedure (e.g., by using a more selective SPE sorbent or adding a wash step).[1]
Inappropriate mobile phase.Optimize the mobile phase composition and gradient for better separation.
Inconsistent Results Variability in sample preparation.Standardize all steps of the protocol, including homogenization time, extraction volumes, and incubation times. Use an internal standard to correct for variability.[5]
Sample degradation.Store tissue samples at -80°C until analysis.[11] Process samples quickly once thawed.
Quantitative Data Summary: BPA Extraction
Tissue TypeExtraction MethodAnalytical MethodRecovery Rate (%)Limit of Quantification (LOQ)Reference
Human PlasmaProtein Precipitation (Acetonitrile)LC-MS/MS84.6 - 99.410 ng/mL[12]
PlacentaAcetonitrile Extraction + SPEGC-MS85 - 1120.77 ng/g[5]
Fetal LiverAcetonitrile Extraction + SPEGC-MS85 - 1121.2 ng/g[5]
Animal Liver & KidneyAcetonitrile Extraction + SPEGC-MS>85Not Specified[5]
Various Tissues (Rat)Ultrasonic Extraction + SPE (Oasis MAX)UPLC-MS/MS71.0 - 102.30.5 - 3 µg/kg[11]

Part 2: Vitamin B9 (Folic Acid) Extraction from Tissue Samples

This section provides troubleshooting guidance and FAQs for the extraction of Vitamin B9 (folate and its derivatives) from tissue samples. The analysis of folates is complex due to their low concentrations, instability, and the presence of various vitamers.

Frequently Asked Questions (FAQs) for Vitamin B9 Extraction

Q1: Why is enzymatic treatment necessary for folate analysis in tissues?

A1: Enzymatic treatment is crucial for two main reasons:

  • Release from Matrix: Folates are often bound to proteins or trapped within carbohydrate matrices in biological samples. Enzymes like protease and α-amylase are used to break down these macromolecules and release the folates.[13][14]

  • Deconjugation: Naturally occurring folates exist as polyglutamates (with multiple glutamate residues). Most analytical methods, including microbiological assays and HPLC, require the monoglutamate form. A conjugase (or deconjugase) enzyme is used to cleave the extra glutamate residues.[15][16] This is commonly referred to as a "trienzyme" treatment.[13]

Q2: My folate extracts seem to degrade quickly. How can I improve stability?

A2: Folates, particularly the reduced forms like tetrahydrofolate, are highly susceptible to oxidation and degradation by light and heat. To improve stability:

  • Use Antioxidants: Add reducing agents like ascorbic acid or 2-mercaptoethanol to all extraction buffers and solutions.[15]

  • Protect from Light: Use amber-colored vials and minimize exposure to light throughout the procedure.[17]

  • Control Temperature: Perform extraction steps on ice or at 4°C whenever possible. Store extracts at -80°C for long-term storage.[18]

  • Work Quickly: Process samples as rapidly as possible to minimize degradation.

Q3: What is the best way to clean up and concentrate tissue extracts for folate analysis?

A3: Due to the complexity of tissue matrices and the low concentration of folates, a clean-up and concentration step is almost always necessary.

  • Solid-Phase Extraction (SPE): SPE cartridges, such as those with strong anion-exchange properties, can be used to purify extracts.[19]

  • Immunoaffinity Chromatography (IAC): For higher specificity, immunoaffinity cartridges that use folate-binding proteins are very effective for selectively extracting folates from the sample matrix.[14][15]

Q4: Which analytical method is best for quantifying different folate forms?

A4: While microbiological assays can measure total folate activity, they cannot differentiate between the various forms.[15] High-Performance Liquid Chromatography (HPLC) is required for this separation.

  • HPLC with UV/Fluorescence Detection: This is a common method. UV detection is suitable for folic acid, while the more sensitive fluorescence detection is used for naturally occurring reduced folates.[14][18]

  • LC-MS/MS: This method offers the highest sensitivity and specificity and is capable of quantifying multiple folate vitamers in a single run. It is considered the gold standard for folate analysis in complex matrices.[20][21]

Troubleshooting Guide for Vitamin B9 Extraction
ProblemPossible Cause(s)Recommended Solution(s)
Low Folate Yield Incomplete enzymatic digestion.Ensure the correct pH and temperature for each enzyme (amylase, protease, conjugase). Optimize incubation times.[13][18]
Degradation of labile folates.Add antioxidants (e.g., ascorbic acid) to all buffers. Protect samples from light and heat. Work quickly and on ice.[15]
Inefficient extraction from tissue.Ensure complete homogenization of the tissue sample. Heat extraction in buffer can help release folates before enzymatic treatment.[18]
High Variability in Results Inconsistent enzyme activity.Use enzymes from a reliable source and check their activity. Prepare enzyme solutions fresh.
Incomplete deconjugation.Ensure the conjugase has sufficient time to hydrolyze polyglutamates. Rat plasma or chicken pancreas are common sources for this enzyme.[15][19]
Poor Chromatographic Separation Matrix interference.Improve the sample clean-up step using SPE or immunoaffinity chromatography.[14]
Incorrect mobile phase pH.The pH of the mobile phase is critical for folate separation. Optimize the buffer system and gradient.
Quantification Issues Lack of appropriate standards.Use certified standards for each folate vitamer being quantified. For LC-MS/MS, use stable isotope-labeled internal standards for accuracy.[21]
Quantitative Data Summary: Vitamin B9 Extraction
Sample TypeExtraction MethodAnalytical MethodRecovery Rate (%)Limit of Quantification (LOQ)Reference
Human PlasmaProtein PrecipitationHPLC-MS/MS79.2 - 93.0Not Specified[22]
Whole BloodProtein Precipitation (ZnSO4/Methanol)LC-MS/MS65 - 1080.42 - 5.0 µg/L[23]
Human Colonic MucosaLipase & Conjugase DigestionUHPLC-MS/MSNot Specified<30 fmol on column[21]
Fortified FoodsTrienzyme Treatment + Affinity ChromatographyHPLC-UV/FluorescenceNot SpecifiedNot Specified[18]

Experimental Protocols

Protocol 1: General Procedure for BPA Extraction from Tissue (e.g., Liver)

This protocol is a generalized procedure based on common methodologies.[5][11] Researchers should validate the method for their specific tissue type and analytical instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of frozen tissue.

    • Homogenize the tissue in 5 mL of acetonitrile using a high-speed homogenizer.

    • Spike with an appropriate internal standard (e.g., ¹³C₁₂-BPA).

  • Extraction:

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (the acetonitrile layer).

  • Enzymatic Hydrolysis (for total BPA):

    • To determine conjugated BPA, an enzymatic hydrolysis step is needed. The supernatant is evaporated to dryness and reconstituted in an acetate buffer (pH 5.2).

    • Add β-glucuronidase/arylsulfatase and incubate overnight at 37°C.[11]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge (e.g., Oasis HLB or a molecularly imprinted polymer) according to the manufacturer's instructions.[1]

    • Load the supernatant (or the hydrolyzed sample) onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the BPA with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS).

    • For GC-MS analysis, perform derivatization with acetic anhydride.[5]

    • Inject the final extract into the analytical instrument.

Protocol 2: General Procedure for Vitamin B9 (Folate) Extraction from Tissue

This protocol outlines a trienzyme extraction method suitable for tissue samples, adapted from procedures for food matrices and tissues.[13][18][21]

  • Buffer Preparation:

    • Prepare an extraction buffer (e.g., 0.1 M Phosphate buffer, pH 7.0) containing 1% ascorbic acid to prevent folate oxidation.[15]

  • Sample Preparation and Homogenization:

    • Weigh 50-100 mg of frozen tissue.

    • Add 1 mL of extraction buffer and homogenize thoroughly on ice.

    • Spike with stable isotope-labeled internal standards for each folate vitamer if using LC-MS/MS.[21]

  • Heat Extraction:

    • Heat the homogenate in a boiling water bath for 10 minutes to inactivate endogenous enzymes and release bound folates.

    • Cool the sample rapidly in an ice bath.

  • Trienzyme Hydrolysis:

    • Adjust the pH of the homogenate if necessary for optimal enzyme activity.

    • Add α-amylase and protease, and incubate at 37°C for 2-4 hours to digest carbohydrates and proteins.[13]

    • Add a folate conjugase (e.g., from hog kidney or rat plasma) and incubate for an additional 2-4 hours (or overnight) at 37°C to deconjugate polyglutamates.[18][19]

    • Stop the reaction by heating in a boiling water bath for 5 minutes.

  • Clean-up and Concentration:

    • Centrifuge the digest at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.[18]

    • Filter the supernatant.

    • For further purification, pass the supernatant through an SPE or immunoaffinity cartridge.[14] Elute the purified folates according to the manufacturer's protocol.

  • Analysis:

    • The purified extract can be directly injected into an HPLC or LC-MS/MS system for analysis.

Visualizations

BPA_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Hydrolysis cluster_cleanup Clean-up cluster_analysis Analysis Tissue Tissue Sample (e.g., Liver, Adipose) Homogenize Homogenize in Acetonitrile + IS Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Hydrolysis Optional: Enzymatic Hydrolysis (for Total BPA) Supernatant->Hydrolysis if needed SPE Solid-Phase Extraction (SPE) Supernatant->SPE Hydrolysis->SPE Elute Elute BPA SPE->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS or GC-MS (with Derivatization) Evaporate->Analysis

Caption: Workflow for BPA extraction from tissue samples.

Folate_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Enzymatic Digestion cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenize in Buffer + Antioxidant Tissue->Homogenize Heat Heat Extraction Homogenize->Heat Trienzyme Trienzyme Treatment (Amylase, Protease, Conjugase) Heat->Trienzyme Deactivate Heat Deactivation Trienzyme->Deactivate Centrifuge Centrifuge & Filter Deactivate->Centrifuge IAC Immunoaffinity or SPE Clean-up Centrifuge->IAC Elute Elute Folates IAC->Elute Analysis LC-MS/MS or HPLC-UV/FLD Elute->Analysis

Caption: Workflow for Vitamin B9 (Folate) extraction.

References

Technical Support Center: Overcoming Resistance to BPA in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering resistance to Bisphenol A (BPA) in cell line-based experiments.

A Note on Terminology: The term "BPA-B9" is ambiguous. This guide focuses on resistance to Bisphenol A (BPA) , a compound known to induce apoptosis in various cell lines. We also address the role of SerpinB9 , a protein that confers resistance to certain apoptotic pathways, as a potential, though distinct, mechanism of resistance that may be relevant to cancer researchers.

Section 1: Understanding BPA's Mechanism of Action and Potential for Resistance

This section covers the fundamental ways BPA affects cells and how resistance can develop.

Frequently Asked Questions (FAQs)

Q1: How does BPA induce cell death?

A1: BPA can induce apoptosis (programmed cell death) through a complex interplay of signaling pathways.[1] Key mechanisms include:

  • Activation of Caspases: BPA activates both the extrinsic pathway (via initiator caspase-8) and the intrinsic (mitochondrial) pathway (via initiator caspase-9).[1] Both pathways converge to activate effector caspases-3 and -7, which execute the apoptotic process.[1][2]

  • Mitochondrial Disruption: It can decrease the mitochondrial membrane potential and alter the balance of Bcl-2 family proteins, leading to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[2]

  • Cell Cycle Arrest: BPA has been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[3][4]

  • Modulation of Kinase Signaling: Early, non-genomic effects of BPA include the reduction of ERK and AKT phosphorylation, which are crucial for cell survival signaling.[1]

Q2: What are the primary molecular targets of BPA in a cell?

A2: BPA interacts with several targets to exert its effects. It is known as an endocrine-disrupting chemical due to its structural similarity to estrogen.[5]

  • Genomic Pathway: BPA can bind to nuclear estrogen receptors (ERs), which then bind to DNA and regulate gene transcription.[6]

  • Non-Genomic Pathway: BPA can also act through membrane-bound receptors, such as G-protein-coupled estrogen receptor (GPER), to rapidly activate kinase signaling pathways like ERK1/2.[5][7]

Q3: What are the potential mechanisms by which a cell line could become resistant to BPA?

A3: While specific studies on acquired resistance to BPA are limited, resistance can be extrapolated from known mechanisms of resistance to other apoptosis-inducing agents. These include:

  • Overexpression of Anti-Apoptotic Proteins: Increased levels of proteins like Bcl-2 or IAPs (Inhibitor of Apoptosis Proteins) can block the apoptotic cascade.[8]

  • Alterations in Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the compound.[8]

  • Activation of Survival Pathways: Constitutive activation of pro-survival signaling pathways, such as the Akt pathway, can counteract the pro-apoptotic signals from BPA.[8]

  • Promotion of Cancer Stem Cell (CSC) Properties: At certain low concentrations, BPA has been reported to enhance CSC characteristics, which are intrinsically resistant to many therapies.[9]

Signaling Pathway Diagram

BPA_Apoptosis_Pathway BPA Bisphenol A (BPA) GPER GPER (Membrane Receptor) BPA->GPER ER Nuclear ER BPA->ER AKT AKT (Survival) BPA->AKT Inhibits ERK ERK (Survival) BPA->ERK Inhibits Fas_TRAIL Fas / TRAIL Receptors BPA->Fas_TRAIL Modulates Mitochondria Mitochondria BPA->Mitochondria Disrupts Bcl2 Bcl-2 (Anti-apoptotic) BPA->Bcl2 Bax Bax (Pro-apoptotic) BPA->Bax EGFR EGFR GPER->EGFR EGFR->ERK Casp8 Caspase-8 Fas_TRAIL->Casp8 Casp9 Caspase-9 Mitochondria->Casp9 Casp37 Caspase-3/7 Casp8->Casp37 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Caption: Simplified signaling pathway for BPA-induced apoptosis.

Section 2: Troubleshooting Guide for BPA Experiments

This guide addresses common issues encountered when studying the effects of BPA on cell lines.

Question & Answer Troubleshooting

Q1: My cells are not showing a dose-dependent response to BPA. What could be wrong?

A1: Several factors could contribute to this observation:

  • Incorrect Concentration Range: The concentrations used may be too high (causing universal death) or too low (causing no effect). Perform a broad-range dose-response experiment (e.g., 1 nM to 200 µM) to identify the active range for your specific cell line.

  • Cell Line Insensitivity: Some cell lines may be intrinsically resistant to BPA. This could be due to the mechanisms described in Section 1 (e.g., high Bcl-2 expression). Confirm the expression of key apoptotic proteins via Western Blot.

  • Compound Instability: Ensure your BPA stock solution is properly prepared and stored. BPA is partially soluble in water; using DMSO as a solvent is recommended. Prepare fresh dilutions for each experiment.

  • Experiment Duration: The incubation time may be too short. Apoptosis can take 24 to 72 hours to become fully apparent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Q2: I am seeing high variability in my IC50 values for BPA between experiments. How can I improve consistency?

A2: High variability often points to technical inconsistencies. To improve reproducibility:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase. Cell confluence can significantly impact drug sensitivity.

  • Control for Solvent Effects: If using DMSO, ensure the final concentration is consistent across all wells (including untreated controls) and is non-toxic to the cells (typically <0.5%).

  • Automate Liquid Handling: If possible, use multichannel pipettes or automated liquid handlers to reduce pipetting errors.

  • Monitor Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

Data Presentation: BPA Cytotoxicity

The following table summarizes reported cytotoxic concentrations of BPA in various cell lines. Note that experimental conditions (e.g., exposure time, assay type) can significantly affect these values.

Cell LineCell TypeEffectConcentrationCitation
NB4Acute Myeloid LeukemiaApoptosis Induction60 - 100 µM[1]
H1299Non-small Cell Lung CancerApoptosis InductionNot specified[4]
IMR-32Human NeuroblastomaApoptosis, Reduced Viability1 nM - 100 µM[2]
SK-N-SHHuman NeuroblastomaApoptosis, Reduced Viability1 nM - 100 µM[2]
Ovarian Cancer CellsOvarian CancerIncreased CSC Markers100 nM[9]

Experimental Workflow Diagram

Troubleshooting_Workflow Start Problem: Cells are resistant to BPA Check1 Step 1: Verify Experimental Parameters Start->Check1 Check1_Details • Cell passage number? • Seeding density? • BPA stock integrity? • Incubation time/dose? Check1->Check1_Details Decision1 Parameters OK? Check1->Decision1 Fix1 Action: Standardize Protocol & Repeat Decision1->Fix1 No Check2 Step 2: Investigate Molecular Mechanisms Decision1->Check2 Yes Fix1->Start Check2_Details • Western Blot for Bcl-2, Caspases • qRT-PCR for efflux pumps (P-gp) • Flow cytometry for apoptosis Check2->Check2_Details Decision2 Mechanism Identified? Check2->Decision2 Decision2->Check1 No / Unclear Strategy Step 3: Devise Strategy to Overcome Resistance Decision2->Strategy Yes Strategy_Details • Combination therapy • Target alternative pathway Strategy->Strategy_Details End Goal: Sensitize Cells to BPA Strategy->End SerpinB9_Mechanism cluster_0 Immune Cell (CTL / NK Cell) cluster_1 Target Cancer Cell GranzymeB_Perforin Granzyme B & Perforin Perforin_Pore Perforin Pore GranzymeB_Perforin->Perforin_Pore Secreted GranzymeB_Inside Granzyme B Perforin_Pore->GranzymeB_Inside Entry Caspases Caspases GranzymeB_Inside->Caspases SerpinB9 SerpinB9 SerpinB9->GranzymeB_Inside Inhibits Survival Cell Survival (Resistance) SerpinB9->Survival Apoptosis Apoptosis Caspases->Apoptosis Combination_Therapy BPA BPA Apoptosis_Signal Pro-Apoptotic Signal BPA->Apoptosis_Signal Synergy Synergistic Cell Kill BPA->Synergy Apoptosis Apoptosis Apoptosis_Signal->Apoptosis Resistance Resistance Mechanism (e.g., High Bcl-2) Resistance->Apoptosis Blocks Combo_Drug Combination Agent (e.g., Bcl-2 Inhibitor) Combo_Drug->Resistance Inhibits Combo_Drug->Synergy

References

Technical Support Center: Optimizing Bisphenol A (BPA) Exposure

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "BPA-B9" is not standard in scientific literature. This guide focuses on Bisphenol A (BPA), a widely studied compound. We have also included a brief section on Vitamin B9 (Folic Acid) for clarity, as "B9" may have been intended to refer to this vitamin.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize BPA exposure times for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Bisphenol A (BPA)?

A1: BPA is recognized as an endocrine-disrupting chemical due to its structural similarity to estrogen.[1] Its primary mechanisms of action include:

  • Genomic Signaling: BPA can bind to nuclear estrogen receptors (ERα and ERβ), which then form homo- or heterodimers to regulate the transcription of genes with estrogen-responsive elements (EREs).[1]

  • Non-Genomic Signaling: BPA can also act through G protein-coupled estrogen receptors (GPER), which are primarily located at the endoplasmic reticulum.[2] This interaction can trigger rapid signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK1/2) through the transactivation of the epidermal growth factor receptor (EGFR).[1][2]

  • Other Pathways: BPA has been shown to influence other signaling pathways, including those involving the aryl hydrocarbon receptor (AhR), calcium signaling, and NF-κB signaling, which can affect processes like cell motility and inflammation.[2][3]

Q2: How does exposure time influence the effects of BPA in cell culture experiments?

A2: Exposure time is a critical variable that can significantly impact the observed effects of BPA.

  • Short-Term Exposure (Minutes to Hours): Rapid, non-genomic effects are often observed within this timeframe. For example, BPA can rapidly increase Ca2+ transient amplitude in cardiac myocytes within approximately 5 minutes.[4] These acute effects are often mediated by membrane-associated receptors like GPER.[2]

  • Long-Term Exposure (Days to Weeks): Longer exposure times are typically required to observe genomic effects, such as changes in gene expression, cell proliferation, and differentiation. Chronic exposure can lead to cumulative effects and alterations in cellular phenotypes.

Q3: What is a non-monotonic dose-response (NMDR) curve, and why is it relevant for BPA studies?

A3: A non-monotonic dose-response curve is one in which the slope of the curve changes direction within the range of doses examined. For BPA, this often manifests as an inverted U-shape, where low doses elicit a greater effect than high doses.[4] This is crucial because it means that simply increasing the dose may not lead to a stronger effect and could even diminish it. The CLARITY-BPA program was developed in part to study these complex dose-response relationships.[5][6] Understanding the potential for NMDR is essential for selecting appropriate dose ranges and interpreting results accurately.

Troubleshooting Guide: Adjusting BPA Exposure Time

This guide addresses common issues encountered during experiments involving BPA exposure.

Problem Possible Cause Recommended Solution
No observable effect at expected active concentrations. Inappropriate Exposure Time: The exposure duration may be too short for genomic effects or too long for transient non-genomic signals.Conduct a Time-Course Experiment: Test a range of exposure times (e.g., 30 min, 1h, 6h, 12h, 24h, 48h) at a fixed, relevant BPA concentration to identify the optimal window for your endpoint of interest.
Non-Monotonic Dose-Response: The selected concentration may be in a region of the dose-response curve with minimal effect.Perform a Dose-Response Study: Test a wide range of BPA concentrations, including very low, environmentally relevant doses (e.g., nanomolar range), to characterize the full dose-response curve.
Cell Line Insensitivity: The chosen cell line may not express the necessary receptors (e.g., ERα, ERβ, GPER) at sufficient levels.Characterize Receptor Expression: Confirm the expression of relevant estrogen receptors in your cell model using techniques like qPCR or Western blotting. Consider using a different, more sensitive cell line if necessary.
High variability between replicates. Inconsistent Exposure Start/End Times: Minor variations in the timing of BPA addition or experiment termination can lead to significant differences, especially for rapid responses.Standardize Experimental Workflow: Use a multichannel pipette for simultaneous addition of BPA. For termination, stagger the addition of lysis buffer or fixative at precise intervals.
BPA Adsorption to Labware: BPA is known to adsorb to certain plastics, which can reduce the effective concentration in the media.Use Appropriate Labware: Whenever possible, use glass or polypropylene labware. If using polystyrene plates, pre-incubate with a blocking agent or account for potential adsorption in your experimental design.
Unexpected or contradictory results compared to published literature. Different Experimental Conditions: Minor differences in cell density, serum concentration in media, or passage number can alter cellular responses to BPA.Review and Align Protocols: Carefully compare your experimental protocol with established literature. Pay close attention to details such as media composition (phenol red can have estrogenic activity) and cell culture conditions.
Solvent Effects: The vehicle used to dissolve BPA (e.g., DMSO) may have its own biological effects, especially at higher concentrations.Include a Vehicle Control: Always include a control group treated with the same concentration of the vehicle used for the BPA-treated groups. Keep the final solvent concentration as low as possible (typically <0.1%).

Experimental Protocols

Protocol 1: Time-Course Analysis of ERK1/2 Phosphorylation upon BPA Exposure

This protocol is designed to determine the optimal short-term exposure time for observing non-genomic signaling events.

  • Cell Seeding: Plate a suitable cell line (e.g., MCF-7, T47D) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free or charcoal-stripped serum-containing medium for 12-24 hours to reduce basal signaling.

  • BPA Exposure: Treat cells with the desired concentration of BPA (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: At each time point, immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Analysis: Quantify band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against time to identify the peak response.

Protocol 2: Dose-Response Analysis of Proliferation after Chronic BPA Exposure

This protocol is designed to assess the long-term effects of BPA on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • BPA Treatment: The following day, replace the medium with fresh medium containing a range of BPA concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control.

  • Incubation: Incubate the cells for an extended period (e.g., 3 to 7 days), replacing the medium with fresh BPA-containing medium every 48-72 hours.

  • Proliferation Assay: At the end of the exposure period, assess cell viability and proliferation using a suitable assay (e.g., MTT, CyQUANT, or direct cell counting).

  • Data Analysis: Plot the proliferation data against the log of the BPA concentration to generate a dose-response curve.

Quantitative Data Summary

Table 1: Example Dose-Response Data for BPA-Induced Effects

EndpointCell TypeBPA Concentration RangeEC50 / IC50Exposure TimeReference
Inhibition of ICaLRat Ventricular Myocytes10-12 M - 10-5 MIC50 = 27.4 nMAcute (~5 min)[4]
Yeast Bioreporter ActivationArxula adeninivoranspg/bandEC50 ≈ 322 pg/bandNot Specified[7]
Spatial Learning ImpairmentRodents (in vivo)0.05 - >9 mg/kg bw/day-Chronic[8]

Signaling Pathway and Workflow Diagrams

BPA_Genomic_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα / ERβ ERE Estrogen Response Element (ERE) ER->ERE Binds as Dimer Gene Target Gene Transcription ERE->Gene Regulates BPA BPA BPA->ER Binds

Caption: Genomic signaling pathway of Bisphenol A (BPA).

BPA_NonGenomic_Signaling cluster_cell Cell BPA BPA GPER GPER BPA->GPER Activates EGFR EGFR GPER->EGFR Transactivates ERK ERK1/2 EGFR->ERK Activates Transcription Gene Transcription (e.g., c-FOS) ERK->Transcription Promotes

Caption: Non-genomic signaling pathway of Bisphenol A (BPA).

Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckTime Is exposure time appropriate for the endpoint? Start->CheckTime CheckDose Is the dose appropriate? (Consider NMDR) CheckTime->CheckDose Yes TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse No CheckControls Are controls (vehicle, positive) behaving as expected? CheckDose->CheckControls Yes DoseResponse Perform Dose-Response Experiment CheckDose->DoseResponse No ReviewProtocol Review Protocol & Reagent Integrity CheckControls->ReviewProtocol No Optimize Optimize Protocol CheckControls->Optimize Yes TimeCourse->Optimize DoseResponse->Optimize ReviewProtocol->Optimize

Caption: Troubleshooting workflow for BPA experiments.

Brief Note on Vitamin B9 (Folic Acid)

While "this compound" is ambiguous, if "B9" was intended to refer to Vitamin B9 (Folic Acid), its experimental context is quite different. Folic acid is an essential nutrient crucial for DNA synthesis, repair, and methylation.[9][10][11]

  • Mechanism: Folic acid is a precursor for tetrahydrofolate (THF), which is a cofactor in the synthesis of nucleotides (purines and pyrimidines) and the metabolism of amino acids.[10][11]

  • Experimental Use: In research, folic acid is often used as a supplement in cell culture media to ensure normal cell growth and division.[11] Deficiency can lead to megaloblastic anemia.[12][13] Exposure time studies would typically focus on long-term effects of deficiency or supplementation on cellular health and metabolism, rather than the rapid signaling events associated with BPA.

References

Validation & Comparative

Part 1: Validating Experimental Findings for Bisphenol A (BPA)

References

Comparative Analysis of Bisphenol A and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the endocrine-disrupting properties, cytotoxicity, and metabolic profiles of Bisphenol A (BPA) and its common substitutes: Bisphenol S (BPS), Bisphenol F (BPF), Bisphenol AF (BPAF), and Bisphenol B (BPB).

The widespread use of Bisphenol A (BPA) in consumer products and its subsequent detection in human populations has raised significant health concerns due to its endocrine-disrupting capabilities.[1] In response, "BPA-free" alternatives have been introduced, primarily structural analogues of BPA. However, the assumption that these alternatives are inherently safer is being challenged by a growing body of scientific evidence. This guide provides a comparative analysis of BPA and four of its common replacements—BPS, BPF, BPAF, and BPB—to assist researchers, scientists, and drug development professionals in evaluating their relative performance and potential health implications. The data presented herein is compiled from various in vitro studies and aims to provide a clear, data-driven comparison of these compounds.

Quantitative Comparison of In Vitro Bioactivity

The following tables summarize the quantitative data on the estrogenic activity, anti-androgenic activity, and cytotoxicity of BPA and its selected analogues. These values are essential for comparing the relative potency of these compounds in eliciting biological responses.

Estrogenic Activity

The estrogenic activity of bisphenols is a primary concern, as it can disrupt normal hormonal functions. The half-maximal effective concentration (EC50) values from estrogen receptor (ER) activation assays are presented below. A lower EC50 value indicates a higher potency.

CompoundEC50 (µM) for ERα ActivationRelative Potency to BPAReference(s)
Bisphenol A (BPA)~1.0 - 10.01.0[2][3]
Bisphenol S (BPS)~10.0 - >100.0Lower[3][4]
Bisphenol F (BPF)~1.0 - 10.0Similar[3][4]
Bisphenol AF (BPAF)~0.1 - 1.0Higher[3][4]
Bisphenol B (BPB)~0.1 - 1.0Higher[3][4]

Note: EC50 values can vary depending on the specific assay and cell line used. The relative potency provides a general comparison.

Anti-Androgenic Activity

In addition to estrogenic effects, some bisphenols can act as antagonists to the androgen receptor (AR), interfering with the action of male hormones. The half-maximal inhibitory concentration (IC50) values for AR antagonism are shown below. A lower IC50 value indicates a higher antagonistic potency.

CompoundIC50 (µM) for AR AntagonismRelative Potency to BPAReference(s)
Bisphenol A (BPA)~0.75 - 10.01.0[3][5]
Bisphenol S (BPS)>10.0Lower[6]
Bisphenol F (BPF)~10.0Similar to Lower[7]
Bisphenol AF (BPAF)~1.0 - 5.0Higher[8]
Bisphenol B (BPB)~1.0 - 5.0Higher[3]
Cytotoxicity

The cytotoxic potential of these compounds is a critical aspect of their safety profile. The lethal concentration 50 (LC50) or half-maximal inhibitory concentration (IC50) for cell viability is a common measure of cytotoxicity. A lower value indicates greater toxicity.

CompoundLC50/IC50 (µM) in various cell linesRelative Toxicity to BPAReference(s)
Bisphenol A (BPA)~35 - 4381.0[9][10]
Bisphenol S (BPS)~105 - 450Similar to Lower[9]
Bisphenol F (BPF)~173 - 435Similar[9][10]
Bisphenol AF (BPAF)~0.009 - 0.014Higher[1]
Bisphenol B (BPB)~208Similar[10]

Note: Cytotoxicity is highly dependent on the cell type and exposure duration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.

Estrogenic Activity: MCF-7 Cell Proliferation Assay

The MCF-7 human breast cancer cell line is widely used to assess the estrogenic potential of compounds due to its expression of the estrogen receptor.

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).

  • Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free medium with charcoal-stripped FBS for several days to minimize background estrogenic effects.[11]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test bisphenol or a positive control (e.g., 17β-estradiol). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.[12]

  • Quantification of Cell Proliferation: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.[9][12]

  • Data Analysis: The proliferation data is normalized to the vehicle control, and dose-response curves are generated to calculate EC50 values.

Anti-Androgenic Activity: Androgen Receptor (AR) Transcriptional Activation Assay

This assay determines the ability of a compound to inhibit the transcriptional activity of the androgen receptor in the presence of an androgen.

  • Cell Line and Plasmids: A suitable cell line, such as CV-1, is co-transfected with an androgen receptor expression plasmid and a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase or CAT).[5]

  • Treatment: The transfected cells are treated with a fixed concentration of a known androgen (e.g., dihydrotestosterone, DHT) and a range of concentrations of the test bisphenol.

  • Incubation: Cells are incubated for 24-48 hours to allow for gene expression.

  • Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luciferase activity).

  • Data Analysis: The inhibition of androgen-induced reporter gene activity is calculated relative to the DHT-only control. Dose-response curves are used to determine IC50 values.[5]

Steroidogenesis Assay: H295R Cell Line

The H295R human adrenocortical carcinoma cell line is a model for studying the effects of chemicals on steroid hormone production.

  • Cell Culture: H295R cells are cultured in a specific medium that supports steroidogenesis.[13]

  • Treatment: Cells are plated in multi-well plates and exposed to various concentrations of the test bisphenols for 48 hours.[14]

  • Hormone Measurement: After incubation, the culture medium is collected, and the concentrations of key steroid hormones, such as testosterone and 17β-estradiol, are quantified using methods like ELISA or LC-MS/MS.[14]

  • Cytotoxicity Assessment: Cell viability is determined in parallel using assays like MTT to ensure that observed changes in hormone levels are not due to cytotoxicity.[15]

  • Data Analysis: Hormone concentrations are normalized to the vehicle control, and statistically significant changes are identified.

Signaling Pathways and Mechanisms of Action

BPA and its analogues can exert their effects through multiple signaling pathways, primarily by interacting with nuclear hormone receptors. These interactions can be categorized into genomic and non-genomic pathways.

Genomic Estrogen Receptor Signaling Pathway

In the classical genomic pathway, bisphenols, acting as estrogen mimics, bind to estrogen receptors (ERα and ERβ) in the cytoplasm or nucleus. This binding leads to the dimerization of the receptor, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This, in turn, modulates the transcription of target genes, affecting processes like cell proliferation and differentiation.[16][17]

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA BPA / Analogue ER Estrogen Receptor (ERα / ERβ) BPA->ER Binds HSP HSP90 ER->HSP Released from Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Gene Target Gene Transcription ERE->Gene Regulates Non_Genomic_Estrogen_Signaling BPA BPA / Analogue mER Membrane ER (mER / GPER) BPA->mER Binds G_Protein G-Protein mER->G_Protein Activates MAPK MAPK Pathway (ERK) mER->MAPK Activates PI3K PI3K/AKT Pathway mER->PI3K Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Rapid Cellular Response PKA->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response Androgen_Receptor_Antagonism cluster_pathway Androgen Signaling BPA BPA / Analogue (Antagonist) AR Androgen Receptor (AR) BPA->AR Competitively Binds Androgen Androgen (e.g., DHT) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to Gene_Inhibition Gene Transcription (Inhibited) AR->Gene_Inhibition Prevents Activation Gene_Activation Gene Transcription (Activated) ARE->Gene_Activation

References

Cross-Validation of Analytical Methods for Bisphenol A and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of Bisphenol A (BPA) and its analogues, including Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol B (BPB). The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate analytical technique for specific research and development needs. This document focuses on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), presenting their performance metrics and detailed experimental protocols.

Comparative Analysis of Method Performance

The selection of an analytical method is a critical decision in the study of endocrine-disrupting compounds like BPA and its analogues. The following tables summarize the key performance parameters of HPLC-FLD, GC-MS, and LC-MS/MS, derived from various validation studies. This data facilitates an objective comparison of their linearity, sensitivity, accuracy, and precision.

Table 1: Comparison of Linearity and Sensitivity

Analytical MethodAnalyte(s)MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-FLD BPACanned Vegetables0.9999[1]0.005 mg/kg[1][2]0.01 mg/kg[1][2]
7 BisphenolsHuman Breast Milk-0.5 - 2.1 ng/mL[3]1.4 - 6.3 ng/mL[3]
BPATissues≥0.999[4]0.5 - 1 µg/kg[4]1 µg/kg[4]
GC-MS BPASeawater-0.014 µg/L[5]0.024 µg/L[5]
BPA & AnaloguesPaper & Board>0.9965[6]0.23 - 2.70 µg/kg[7][6]0.78 - 9.10 µg/kg[7][6]
BPAFoodstuffs>0.9990[8]0.03 µg/kg[8]0.10 µg/kg[8]
LC-MS/MS BPA & AnaloguesPaper & Board>0.9921[9]0.29 - 0.40 µg/kg[9]1.09 - 1.32 µg/kg[9]
BPAHuman Urine---
BPATuna-2 ppb6 ppb[10]
BPAPET-1.0 ng/g[11]3.3 ng/g[11]
BPA & AnaloguesRiver Water--0.005 - 0.02 ng/mL[12]
BPA & AnaloguesSediment--0.15 - 0.80 ng/g[12]

Table 2: Comparison of Accuracy and Precision

Analytical MethodAnalyte(s)MatrixRecovery (%)Precision (RSD%)
HPLC-FLD BPACanned Vegetables72 - 90[1]4.6[1][2]
7 BisphenolsHuman Breast Milk67 - 110[3]7 - 17[3]
BPATissues67 - 86[4]3 - 34[4]
GC-MS BPASeawater-<7[5]
BPA & AnaloguesPaper & Board-Reproducibility: <16.6, Repeatability: <19.8[6]
BPAFoodstuffsTrueness: 4.2%Repeatability: 7.5 - 19.0, Reproducibility: 2.5 - 12.2[8]
LC-MS/MS BPA & AnaloguesPaper & Board71 - 115[9]Reproducibility: <15.0, Repeatability: <17.4[9]
BPAPET89 - 107[11]<7.6[11]
BPA & AnaloguesRiver Water & Sediment-Intra-day: <10.1, Inter-day: <11.6[12]

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for replicating and comparing analytical methods. The following sections outline the methodologies for sample preparation and analysis using HPLC-FLD, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and cost-effective technique for the analysis of fluorescent compounds like BPA.

Sample Preparation (Human Breast Milk Example): [3]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A mixture of an extraction solvent (e.g., acetone and dichloromethane) and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution where the analytes are extracted into fine droplets of the extraction solvent.

  • Centrifugation: The sample is centrifuged to separate the organic and aqueous phases.

  • Collection and Evaporation: The sedimented organic phase is collected and evaporated to dryness.

  • Reconstitution: The residue is reconstituted in a suitable solvent for HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically around 1 mL/min.

  • Fluorescence Detection: Excitation and emission wavelengths are optimized for the specific bisphenols of interest (e.g., for BPA, excitation at ~230 nm and emission at ~300 nm).[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Aqueous Sample DLLME DLLME Sample->DLLME Centrifugation Centrifugation DLLME->Centrifugation Collection Collect Organic Phase Centrifugation->Collection Evaporation Evaporation Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition Detection->Data

HPLC-FLD Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For bisphenols, a derivatization step is often required to increase their volatility.

Sample Preparation (Paper & Board Example): [7][6]

  • Extraction: Samples are extracted using liquid extraction with a suitable solvent like methanol or a Folch extraction with methanol and dichloromethane.[14]

  • Derivatization: The extracted bisphenols are derivatized with an agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to make them more volatile.[7][6]

  • Clean-up (Optional): A solid-phase extraction (SPE) step may be included for cleaner samples.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., ZB-5).[15]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Tandem Mass Spectrometer (MS/MS).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Solid Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., BSTFA) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Separation->Detection Data Data Acquisition Detection->Data LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Hydrolysis Enzymatic Hydrolysis (optional) Extraction->Hydrolysis Cleanup SPE Cleanup Hydrolysis->Cleanup Injection Injection Cleanup->Injection Separation C18 Column Separation Injection->Separation Detection Tandem MS (MRM) Separation->Detection Data Data Acquisition Detection->Data CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation cluster_crossval Cross-Validation HPLC HPLC-FLD Linearity Linearity HPLC->Linearity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (RSD) HPLC->Precision GCMS GC-MS GCMS->Linearity GCMS->Sensitivity GCMS->Accuracy GCMS->Precision LCMSMS LC-MS/MS LCMSMS->Linearity LCMSMS->Sensitivity LCMSMS->Accuracy LCMSMS->Precision ILC Inter-laboratory Comparison Linearity->ILC SRM Standard Reference Materials Linearity->SRM Sensitivity->ILC Sensitivity->SRM Accuracy->ILC Accuracy->SRM Precision->ILC Precision->SRM Comparable_Data Comparable & Reliable Data ILC->Comparable_Data SRM->Comparable_Data

References

A Comparative Guide to the Reproducibility of Bisphenol A (BPA) Research Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides an objective comparison of research findings concerning the reproducibility of Bisphenol A (BPA) studies. It is important to note that the term "BPA-B9" appears to be a typographical error, as the vast body of scientific literature focuses on Bisphenol A (BPA). This guide addresses the inconsistencies in BPA research by presenting quantitative data from key studies, detailing experimental protocols, and visualizing relevant biological pathways.

A significant challenge in the field of BPA research has been the variability of experimental outcomes. To address these discrepancies, the U.S. National Institute of Environmental Health Sciences (NIEHS), the National Toxicology Program (NTP), and the Food and Drug Administration (FDA) initiated a large-scale research program named the Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA). This program was designed to integrate results from guideline-compliant studies with those from academic, hypothesis-driven research to provide a more comprehensive understanding of BPA's effects.

Data Presentation: Comparative Analysis of BPA Effects

The tables below summarize quantitative findings from various studies, including those from the CLARITY-BPA program, to highlight the diverse and sometimes conflicting results in BPA research.

Table 1: Effects of BPA on the Mammary Gland in Female Rats

EndpointStudy/DoseResult
Intraductal HyperplasiaMandrup et al. (2016)[1] / 0.25 mg/kg/dayIncreased prevalence at 400 days of age.
Ductal HyperplasiasDurando et al. (2007)[2] / 25 µg/kg/day (prenatal)Higher number of lesions in adulthood.
AdenocarcinomaCLARITY-BPA Core Study[3] / 2.5 µg/kg/day (stop-dose)Statistically significant increase in incidence (22% vs. 6% in controls).
Adenoma & Adenocarcinoma (combined)CLARITY-BPA Core Study[3] / 2.5 µg/kg/day (stop-dose)Statistically significant increase in incidence (24% vs. 8% in controls).
Atypical FociCLARITY-BPA Core Study[3] / 2.5 µg/kg/day (continuous)Increased incidence (14% vs. 0% and 15% vs. 4% at interim and terminal time points, respectively).
Mammary Gland DevelopmentMontévil et al. (2020)[4] / 25 µg/kg/dayNonmonotonic effects, with lower doses showing larger effects.

Table 2: Effects of BPA on the Prostate Gland in Male Rats

EndpointStudy/DoseResult
Prostatic Intraepithelial Neoplasia (PIN) SeverityPrins et al. (2018)[5] / 2.5, 250, or 25,000 µg/kg/day + T+EGreater severity of lateral PIN.
Ductal Adenocarcinoma MultiplicityPrins et al. (2018)[5] / 2.5 µg/kg/day + T+EMarkedly elevated in tumor-bearing rats.
Prostate Stem Cell NumberPrins et al. (2018)[5] / 2.5 µg/kg/day (chronic)Doubled in the dorsolateral prostate.
Progenitor Cell Proliferation (Prostasphere size)Prins et al. (2018)[5] / 25 and 250 µg/kg/dayGreater prostasphere size.
Epithelial HeightHarmful Impacts of Bisphenol A on the Prostate... (2021)[6] / Low-doseSignificant increase in the height of the lining epithelium (21.36 ± 6.18 µm vs. 8.22 ± 3.04 µm in controls).
Proliferating Cell Nuclear Antigen (PCNA)Harmful Impacts of Bisphenol A on the Prostate... (2021)[6] / Low-doseSignificant increase in the number of PCNA-stained nuclei (61.01 ± 9.08 vs. 13.48 ± 6.01 in controls).

Table 3: Neurobehavioral Effects of BPA in Rats

EndpointStudy/DoseResult
Anxiety-like Behavior (Elevated Plus Maze)Rebuli et al. (2015)[7] / 2.5, 25, or 2500 µg/kg/dayNo consistent effects observed in either sex at juvenile or adult ages.
Locomotor Activity (Open Field Test)Rebuli et al. (2015)[7] / 2.5, 25, or 2500 µg/kg/dayNo consistent effects observed.
Spatial Memory (Biel Water Maze)Developmental Neurotoxicity Study... (2013)[8] / Up to 2250 ppm in dietNo treatment-related effects.
Emotionality (Elevated Plus Maze)Bisphenol A Does Not Affect Memory... (2014)[9] / 10 mg/kgLight anxiolytic effect.
Anxiety-like BehaviorJuvenile Exposure to BPA Alters... (2022)[10] / 50 or 500 µg/kg/day (juvenile exposure)Increased anxiety in males, decreased anxiety in females.

Table 4: Metabolic Effects of BPA

EndpointStudy/ModelResult
Insulin ResistanceAlonso-Magdalena et al. (2006)[11] / MiceAssociated with BPA concentrations lower than 50 µg/kg/day.
Glucose, Insulin, C-peptide (Area Under the Curve)Pilot Study on the Effect of Orally Administered... (2018)[12] / Humans (50 µg/kg single dose)Significantly lower in the BPA group versus placebo.
Insulin ResponseBPA exposure in US-approved levels may alter... (2018)[13] / HumansAltered insulin release relative to placebo.
Triglyceride LevelsDetermination of Metabolomics Profiling... (2022)[14] / Male FishIncreased triglyceride levels.
Metabolic SyndromeBisphenol A and Metabolic Syndrome... (2012)[15] / Humans (NHANES data)Positive association between urinary BPA levels and metabolic syndrome.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are outlines of the experimental protocols for key studies cited.

CLARITY-BPA Core Study Protocol
  • Animal Model: NCTR Sprague-Dawley rats.

  • Dosing: Pregnant rats were administered BPA by oral gavage from gestation day 6 until parturition. Pups were then dosed directly from postnatal day 1.[16]

  • Dose Groups: Five BPA dose groups (2.5, 25, 250, 2,500, and 25,000 µg/kg body weight/day), two ethinyl estradiol (EE₂) groups (0.05 and 0.5 µg/kg/day) as positive controls, and a vehicle control group were included.[16]

  • Study Arms: The study included a "continuous-dose" arm where exposure continued until sacrifice at one or two years, and a "stop-dose" arm where treatment ceased at postnatal day 21.[16]

  • Endpoints: A comprehensive range of endpoints was assessed, including body and organ weights, clinical chemistry, hematology, histopathology of numerous tissues, and evaluation of neoplastic and non-neoplastic lesions.

Mammary Gland Carcinogenesis Study Protocol
  • Animal Model: Wistar rats.

  • Dosing: Pregnant rats were exposed to 25 µg/kg/day of BPA or vehicle.

  • Carcinogen Challenge: A subset of female offspring received a single subcarcinogenic dose of N-nitroso-N-methylurea (NMU) at 50 days of age.

  • Tissue Analysis: Mammary glands were collected at postnatal days 30, 50, 110, and 180 for histopathological analysis, including evaluation of ductal hyperplasias and carcinomas.

Prostate Effects Study Protocol (CLARITY-BPA Academic Study)
  • Animal Model: Sprague-Dawley rats from the CLARITY-BPA program.

  • Hormonal Challenge: A cohort of developmentally exposed rats was implanted with testosterone and estradiol (T+E) at day 90 to promote carcinogenesis.[5]

  • Stem Cell Analysis: Dorsolateral prostates were collected from rats continuously exposed for six months, and epithelial stem and progenitor cells were isolated and analyzed using prostasphere culture.[5]

  • Histopathology: Prostate tissues were evaluated for lesions, including prostatic intraepithelial neoplasia (PIN) and adenocarcinoma.[5]

Neurobehavioral Assessment Protocol (CLARITY-BPA Academic Study)
  • Animal Model: NCTR Sprague-Dawley rats from the CLARITY-BPA program.

  • Behavioral Tests: A battery of tests was used to assess anxiety and exploratory activity at juvenile (prepubertal) and adult stages, including the open field, elevated plus maze, and zero maze.[7]

  • Testing Conditions: All behavioral assessments were conducted during the dark phase of the light/dark cycle, and efforts were made to minimize animal stress.[7]

Metabolic Effects Study Protocol
  • Animal Model: Adult male albino rats.

  • Dosing: Rats were orally administered BPA.

  • Metabolic Analysis: Hepatic insulin signaling and glucose oxidation were investigated. The liver's ability to uptake glucose, incorporate it into glycogen, and oxidize it to CO₂ was studied. Circulating insulin and testosterone levels were also measured.[11]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in BPA's mechanisms of action and a general experimental workflow.

BPA_GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA BPA GPER GPER BPA->GPER Src c-Src GPER->Src EGFR EGFR MAPK_PI3K MAPK / PI3K-Akt Pathways EGFR->MAPK_PI3K MMPs MMPs Src->MMPs proHBEGF pro-HB-EGF MMPs->proHBEGF cleavage HBEGF HB-EGF proHBEGF->HBEGF HBEGF->EGFR transactivation Gene_Transcription Gene Transcription (Proliferation, Migration) MAPK_PI3K->Gene_Transcription

Caption: BPA-mediated GPER signaling pathway.

BPA_NFkB_Signaling BPA BPA GPER_EGFR GPER/EGFR BPA->GPER_EGFR FAK_Src_ERK FAK, Src, ERK2 Activation GPER_EGFR->FAK_Src_ERK AP1_NFkB AP-1/NF-κB DNA Binding Activity FAK_Src_ERK->AP1_NFkB Cell_Migration Increased Cell Migration AP1_NFkB->Cell_Migration

Caption: BPA-induced NF-κB signaling and cell migration.

Experimental_Workflow start Study Design (e.g., CLARITY-BPA) animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) start->animal_model dosing BPA Administration (Oral Gavage, Diet, etc.) animal_model->dosing endpoints Endpoint Selection (Histopathology, Behavior, etc.) dosing->endpoints data_collection Data Collection endpoints->data_collection analysis Statistical Analysis data_collection->analysis results Results & Interpretation analysis->results comparison Comparison with Existing Literature results->comparison conclusion Conclusion on Reproducibility comparison->conclusion

Caption: General experimental workflow for BPA reproducibility studies.

References

A Comparative Analysis of Bisphenol A (BPA) and Bisphenol B (BPB): In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

Assuming "B9" was a typographical error, this guide provides a comparative analysis of Bisphenol A (BPA) and Bisphenol B (BPB), two structurally similar endocrine-disrupting chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their comparative effects based on available experimental data.

Bisphenol A (BPA) is a well-known compound used in the manufacturing of polycarbonate plastics and epoxy resins.[1] Due to concerns about its endocrine-disrupting properties, several analogues, including Bisphenol B (BPB), have been introduced as substitutes.[2][3] However, studies indicate that these replacements may exhibit similar or even more potent hormonal activities.[2][3][4] This guide summarizes the key in vitro and in vivo comparative findings for BPA and BPB.

Quantitative Data Summary

The following tables present a summary of the quantitative data from comparative studies on the effects of BPA and BPB.

Table 1: Comparative In Vitro Estrogenic and Cytotoxic Effects

ParameterCell LineBPABPBReference
Estrogenic Activity
Relative Potency (vs. BPA)MCF-71>1[5]
Cytotoxicity
Concentration for Significant Viability ReductionH295R> 25 µM25 µM[2]
Steroidogenesis (Testosterone Secretion)
Low Concentration Effect (2.5 μg/ml)TM3 Leydig Cells118.10 ± 3.73% of control119.10 ± 3.13% of control
High Concentration Effect (10, 25, 50 μg/ml)TM3 Leydig CellsSignificant declineSignificant decline

Table 2: Comparative In Vivo Effects

EndpointSpeciesBPA EffectBPB EffectReference
Uterotrophic Assay Ovariectomized MiceIncreased uterine weight (most effective)Increased uterine weight[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro Estrogenic Activity Assay (ERE-Luciferase Reporter Assay)

  • Cell Line: Human breast cancer cell line MCF-7, which is estrogen-responsive.

  • Method: Cells are transiently transfected with an estrogen response element (ERE) driving a luciferase reporter gene. Transfected cells are then exposed to various concentrations of BPA or BPB. The estrogenic activity is quantified by measuring the luminescence produced by the luciferase enzyme, which is proportional to the activation of the estrogen receptor.

  • Data Analysis: The activity is typically compared to a positive control (e.g., 17β-estradiol) and a vehicle control. The relative potency of the compounds is determined by comparing their EC50 values (the concentration at which 50% of the maximum response is observed).[5]

Cell Viability Assay (MTT Assay)

  • Cell Line: Human adrenocortical carcinoma cell line H295R.

  • Method: Cells are seeded in 96-well plates and exposed to a range of concentrations of BPA or BPB for a specified duration (e.g., 24 or 48 hours). After exposure, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control group. A significant reduction in viability indicates cytotoxicity.[2]

In Vivo Uterotrophic Assay

  • Animal Model: Immature or ovariectomized female rodents (e.g., mice or rats). Ovariectomy removes the primary source of endogenous estrogens.

  • Method: The animals are administered BPA, BPB, or a vehicle control, typically via oral gavage or subcutaneous injection, for a period of three consecutive days. On the fourth day, the animals are euthanized, and their uteri are excised and weighed.

  • Data Analysis: An increase in uterine weight relative to the vehicle control group is indicative of estrogenic activity. The potency of the compounds can be compared by examining the dose-response relationship.[5]

Signaling Pathways and Experimental Workflows

The endocrine-disrupting effects of BPA and its analogues are primarily mediated through their interaction with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ).

Estrogenic Signaling Pathway

BPA and BPB, as xenoestrogens, can bind to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can mimic the effects of endogenous estrogens, disrupting normal endocrine function.

Estrogenic_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA BPA / BPB ER Estrogen Receptor (ERα / ERβ) BPA->ER ERE Estrogen Response Element (ERE) ER->ERE Gene Target Gene Transcription ERE->Gene Response Biological Response Gene->Response

Estrogenic activity signaling pathway for BPA and BPB.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of BPA and BPB.

Cytotoxicity_Workflow start Start cell_culture Cell Seeding (e.g., H295R) start->cell_culture treatment Exposure to BPA / BPB (Various Concentrations) cell_culture->treatment incubation Incubation (e.g., 24/48 hours) treatment->incubation assay MTT Assay incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (% Viability vs. Control) measurement->analysis end End analysis->end

A typical workflow for in vitro cytotoxicity assessment.

References

A Head-to-Head Comparison of Bisphenol A and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Bisphenol A (BPA) and its common analogs, including Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance differences based on experimental data, details the methodologies of pivotal assays, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

Bisphenol A (BPA) is a widely used industrial chemical that has faced increasing scrutiny due to its endocrine-disrupting properties. This has led to the introduction of several structural analogs as "BPA-free" alternatives. However, emerging scientific evidence suggests that these analogs are not necessarily safer and may exhibit similar or even more potent disruptive effects on cellular processes.[1] This guide presents a head-to-head comparison of BPA and its key analogs, focusing on their interactions with nuclear receptors, impact on steroidogenesis, and overall cytotoxicity. The data clearly indicates that while potencies vary, BPS, BPF, and BPAF all demonstrate endocrine-disrupting capabilities that warrant careful consideration in research and development.

Data Presentation: Quantitative Comparison of BPA and Its Analogs

The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of the biological activities of BPA and its analogs.

Table 1: Nuclear Receptor Binding Affinity (IC50, nM)

This table presents the half-maximal inhibitory concentration (IC50) of BPA and its analogs for the estrogen receptors alpha (ERα) and beta (ERβ), as well as the peroxisome proliferator-activated receptor gamma (PPARγ). A lower IC50 value indicates a higher binding affinity.

CompoundERα (IC50, nM)ERβ (IC50, nM)PPARγ (IC50, nM)
BPA1030[2]900[2]>10,000[3]
BPS>10,000>10,000-
BPF---
BPAF53.4[2]18.9[2]-
TCBPA--6,000
TBBPA--700[3]

Data not available is denoted by "-". TCBPA (Tetrachlorobisphenol A) and TBBPA (Tetrabromobisphenol A) are halogenated analogs of BPA.

Table 2: Estrogenic Activity (EC50, nM) in Reporter Gene Assays

This table shows the half-maximal effective concentration (EC50) of BPA and its analogs required to induce a response in estrogen receptor-mediated reporter gene assays. A lower EC50 value indicates higher estrogenic potency.

CompoundERα (EC50, nM)ERβ (EC50, nM)
BPA317[2]693[2]
BPAFFull agonistStrong antagonist

BPAF acts as a full agonist for ERα but a strong antagonist for ERβ.[2]

Table 3: Effects on Steroidogenesis in H295R Cells

This table summarizes the effects of BPA and its analogs on the production of key steroid hormones in the H295R human adrenocortical carcinoma cell line.

CompoundProgesteroneTestosterone17β-Estradiol
BPAInhibitionInhibitionIncreased
BPSInhibition--
BPFIncreased-Increased
BPAFIncreasedReduction-

Data is based on studies showing significant alterations in hormone levels.[4]

Table 4: Cytotoxicity (LC50, µM)

This table presents the median lethal concentration (LC50) of BPA and its analogs, indicating their relative cytotoxicity. A lower LC50 value signifies higher toxicity.

CompoundLC50 (µM) in H295R cells (72h)
BPA~200
BPS>200
BPF>200
BPAF<200

The rank order of toxicity was determined to be BPAF > BPA > BPS > BPF.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nuclear Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to a specific nuclear receptor.

Materials:

  • Recombinant human nuclear receptor (e.g., ERα, ERβ, PPARγ)

  • Radiolabeled ligand (e.g., [3H]17β-estradiol for ERs, [3H]Rosiglitazone for PPARγ)

  • Test compounds (BPA and its analogs)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and vials

  • Multi-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled reference ligand.

  • In each well of a multi-well plate, add a fixed concentration of the nuclear receptor and the radiolabeled ligand.

  • Add the serially diluted test compounds or unlabeled reference ligand to the wells. Include control wells with only the receptor and radiolabeled ligand (total binding) and wells with an excess of unlabeled ligand (non-specific binding).

  • Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach binding equilibrium.

  • Add cold HAP slurry to each well to separate bound from free radiolabeled ligand.

  • Wash the HAP pellet multiple times with cold assay buffer to remove unbound ligand.

  • Transfer the HAP pellet to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

H295R Steroidogenesis Assay

This in vitro assay, as described in OECD Test Guideline 456, is used to screen for chemicals that affect the production of steroid hormones.[5][6]

Materials:

  • H295R human adrenocortical carcinoma cells

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Test compounds (BPA and its analogs)

  • Forskolin (a positive control for steroidogenesis induction)

  • Multi-well cell culture plates

  • Hormone detection kits (e.g., ELISA) or LC-MS/MS

Procedure:

  • Seed H295R cells in multi-well plates and allow them to attach and grow for 24 hours.

  • Remove the seeding medium and expose the cells to a range of concentrations of the test compounds for 48 hours. Include a solvent control and a positive control (forskolin).

  • After the exposure period, collect the cell culture medium for hormone analysis.

  • Measure the concentrations of key steroid hormones (e.g., progesterone, testosterone, 17β-estradiol, cortisol) in the collected medium using appropriate analytical methods.

  • Assess cell viability in each well using a method like the MTT assay to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Analyze the data by comparing the hormone concentrations in the treated wells to the solvent control wells.

Luciferase Reporter Gene Assay

This assay measures the ability of a chemical to activate or inhibit a nuclear receptor-mediated transcriptional response.

Materials:

  • A suitable mammalian cell line (e.g., HeLa, HEK293)

  • An expression plasmid for the nuclear receptor of interest (e.g., ERα, ERβ)

  • A reporter plasmid containing a luciferase gene under the control of a hormone response element (e.g., ERE-luc)

  • A transfection reagent

  • Test compounds (BPA and its analogs)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid.

  • Plate the transfected cells in multi-well plates and allow them to recover.

  • Expose the cells to various concentrations of the test compounds for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the transcriptional activity of the nuclear receptor.

  • To determine agonistic activity, compare the luminescence in treated wells to the solvent control.

  • To determine antagonistic activity, co-treat the cells with a known agonist and the test compound and measure the inhibition of the agonist-induced response.

  • Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Multi-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and expose them to the test compounds for a specified period.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of BPA and its analogs.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA BPA / Analog NR_inactive Nuclear Receptor (NR) (e.g., ER, PPARγ) Inactive Complex BPA->NR_inactive Binding NR_active Activated NR NR_inactive->NR_active Conformational Change & Dimerization HRE Hormone Response Element (HRE) NR_active->HRE Nuclear Translocation & DNA Binding Gene_Expression Target Gene Transcription HRE->Gene_Expression Initiation Biological_Response Biological Response (e.g., altered steroidogenesis, cell proliferation) Gene_Expression->Biological_Response Translation

Caption: General signaling pathway of BPA and its analogs via nuclear receptors.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure & Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., H295R, HeLa) Exposure Expose Cells to Compounds Cell_Culture->Exposure Compound_Prep Prepare BPA & Analogs (Serial Dilutions) Compound_Prep->Exposure Binding_Assay Receptor Binding Assay Exposure->Binding_Assay Reporter_Assay Reporter Gene Assay Exposure->Reporter_Assay Steroid_Assay Steroidogenesis Assay Exposure->Steroid_Assay Viability_Assay Cell Viability Assay Exposure->Viability_Assay Data_Collection Collect Data (Radioactivity, Luminescence, Hormone Levels, Absorbance) Binding_Assay->Data_Collection Reporter_Assay->Data_Collection Steroid_Assay->Data_Collection Viability_Assay->Data_Collection IC50_EC50 Calculate IC50/EC50 Values Data_Collection->IC50_EC50 Compare Compare Potencies & Effects IC50_EC50->Compare

References

Independent Verification of Biological Activity: A Guide to Bisphenol A (BPA)

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of Bisphenol A (BPA) and the compound designated as B9 (TUG-991) cannot be provided at this time. An extensive search for a biologically active compound identified as "B9" or "TUG-991" did not yield any relevant scientific literature or data for comparison.

Therefore, this guide focuses on the independent verification of the biological activity of Bisphenol A (BPA), a well-characterized compound with known endocrine-disrupting properties. The information presented here is intended for researchers, scientists, and drug development professionals.

Biological Activity of Bisphenol A (BPA)

Bisphenol A is a chemical primarily used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] It is recognized as a xenoestrogen, meaning it can mimic the effects of estrogen in the body, although its estrogenic potency is significantly lower than that of estradiol.[1] BPA interacts with several hormone receptors, including the nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][3][4] Its ability to bind to these receptors can lead to a variety of biological effects.

The biological activities of BPA include:

  • Estrogenic Activity: BPA can act as a partial agonist for estrogen receptors, leading to estrogen-like effects.[1] This has been a primary focus of research into its potential health effects.

  • Endocrine Disruption: By interacting with various hormone receptors, BPA can interfere with the normal functioning of the endocrine system.[2][4] This can impact reproduction, development, and metabolism.[2][4]

  • Cell Proliferation and Migration: Studies have shown that BPA can stimulate the proliferation and migration of certain cancer cells, such as breast cancer cells, through GPER-mediated signaling.[3]

  • Adipogenesis: Some research suggests that BPA and its metabolites can promote the differentiation of fat cells (adipocytes) and lipid accumulation in vitro.[5]

  • Non-genomic Signaling: BPA can induce rapid cellular responses through non-genomic pathways, particularly by activating the G protein-coupled estrogen receptor (GPER).[3][4]

GPER-Mediated Signaling Pathway of BPA

A significant aspect of BPA's biological activity is its ability to activate the G protein-coupled estrogen receptor (GPER). This interaction triggers a cascade of intracellular signaling events that are independent of the classical nuclear estrogen receptor pathways. The activation of GPER by BPA has been shown to involve the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream pathways like the ERK1/2 and PI3K/Akt pathways.[3] This signaling can influence gene expression and cellular processes such as proliferation and migration.[3]

BPA_GPER_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BPA BPA GPER GPER BPA->GPER binds Src Src GPER->Src activates EGFR EGFR PI3K PI3K EGFR->PI3K activates ERK ERK EGFR->ERK activates MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR activates Akt Akt PI3K->Akt activates Cell_Response Cellular Responses (Proliferation, Migration) Akt->Cell_Response Gene_Expression Gene Expression (e.g., c-FOS, CTGF) ERK->Gene_Expression Gene_Expression->Cell_Response

Caption: GPER-mediated signaling pathway activated by BPA.

Experimental Protocols for Assessing Biological Activity

To independently verify the biological activity of compounds like BPA, a variety of in vitro assays are commonly employed. These assays can quantify the interaction of a compound with specific receptors and measure its downstream cellular effects.

Receptor Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

Methodology: A common method is a competitive binding assay.

  • Preparation: A source of the target receptor (e.g., cell membranes from cells overexpressing the receptor, purified receptor protein) is prepared.

  • Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled or fluorescently labeled ligand known to bind to the receptor.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., BPA) are added to the incubation mixture. The test compound will compete with the labeled ligand for binding to the receptor.

  • Separation: After incubation, the receptor-bound ligand is separated from the unbound ligand (e.g., by filtration).

  • Detection: The amount of labeled ligand bound to the receptor is quantified (e.g., by scintillation counting for radiolabels or fluorescence measurement).

  • Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50). This value can be used to determine the binding affinity (Ki) of the test compound for the receptor.

Cell Proliferation Assays

Objective: To measure the effect of a compound on cell growth.

Methodology: The MTT or WST-1 assay is a widely used colorimetric method.

  • Cell Culture: Cells known to express the target receptor (e.g., breast cancer cell lines like MCF-7 or SKBR3) are seeded in 96-well plates and allowed to attach.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., BPA) for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Incubation: The plates are incubated for a few hours to allow for the color change to develop.

  • Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The results can be used to generate a dose-response curve and determine the concentration of the compound that causes a 50% effect on cell proliferation (EC50 or IC50).

Gene Expression Analysis

Objective: To determine if a compound alters the expression of specific target genes.

Methodology: Quantitative real-time polymerase chain reaction (qRT-PCR) is a common technique.

  • Cell Treatment: Cells are treated with the test compound (e.g., BPA) for a defined period.

  • RNA Extraction: Total RNA is extracted from the treated and control cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for PCR amplification with primers specific for the target genes of interest (e.g., c-FOS, CTGF) and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye.

  • Analysis: The relative expression of the target genes in the treated cells is calculated and compared to the control cells after normalization to the reference gene.

Summary Data

Without data for B9 (TUG-991), a comparative data table cannot be generated. For BPA, the biological activity is highly dependent on the cell type and experimental conditions. However, literature suggests that BPA's affinity for nuclear estrogen receptors is in the micromolar range, while its effects through GPER can be observed at nanomolar to micromolar concentrations. For a comprehensive understanding, it is recommended to consult specific studies that have determined these values under their experimental settings.

References

Benchmarking Bisphenol A (BPA) Against Standard Control Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Bisphenol A (BPA) against standard control compounds for two key signaling pathways: the Estrogen Receptor (ER) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. The performance of these compounds is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.

Overview of Bisphenol A (BPA) Signaling

Bisphenol A is a well-documented endocrine-disrupting chemical that exerts its effects through multiple cellular signaling pathways.[1] Primarily, BPA is known to interact with estrogen receptors, often mimicking the effects of the natural hormone 17β-estradiol. Additionally, emerging evidence indicates that BPA can modulate inflammatory responses through the activation of the NF-κB signaling cascade.[1][2][3][4] Understanding the potency and mechanism of BPA in these pathways is crucial for assessing its potential biological impact.

Key Signaling Pathways and Points of Intervention

To contextualize the activity of BPA and the selected control compounds, the following diagrams illustrate the Estrogen Receptor and NF-κB signaling pathways.

Estrogen_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-estradiol (E2) (Agonist) ER Estrogen Receptor (ERα) E2->ER Binds Coactivators Coactivators E2->Coactivators BPA Bisphenol A (BPA) (Agonist) BPA->ER Binds BPA->Coactivators Tamoxifen Tamoxifen (Antagonist) Tamoxifen->ER Binds & Blocks Corepressors Corepressors Tamoxifen->Corepressors ER_dimer ER Dimerization ER->ER_dimer Ligand Binding HSP HSP90 ER_HSP ER-HSP90 Complex ER_HSP->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Coactivators->ER_dimer Recruited by Agonist Corepressors->ER_dimer Recruited by Antagonist

Figure 1: Estrogen Receptor Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Activator) TNFR TNF Receptor TNFa->TNFR Binds BPA Bisphenol A (BPA) IKK IKK Complex BPA->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_n NF-κB (active) NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB MG132 MG-132 (Inhibitor) MG132->Proteasome Inhibits DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (e.g., IL-6) DNA->Transcription

Figure 2: NF-κB Signaling Pathway

Quantitative Performance Data

The following table summarizes the quantitative data for BPA and standard control compounds in relation to the Estrogen Receptor α (ERα) and NF-κB pathways.

Compound Target Pathway Assay Type Parameter Value (M) Compound Role
Bisphenol A (BPA) Estrogen Receptor αLigand BindingIC503.08 x 10⁻⁷Agonist
17β-estradiol (E2) Estrogen Receptor αLigand BindingKd6.88 x 10⁻¹¹Positive Control (Agonist)
Tamoxifen Estrogen Receptor αLigand BindingKd1.7 x 10⁻⁹Negative Control (Antagonist)
Bisphenol A (BPA) NF-κBReporter Gene-Nanomolar rangeActivator
TNF-α NF-κBReporter GeneEC505 ng/mlPositive Control (Activator)
MG-132 NF-κBIκBα DegradationIC503 x 10⁻⁶Negative Control (Inhibitor)

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions. Kd (dissociation constant) represents the binding affinity.

Detailed Experimental Protocols

Estrogen Receptor α (ERα) Competitive Ligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound to ERα by measuring its ability to compete with a radiolabeled ligand.

ER_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - ERα preparation - Radiolabeled Estradiol ([³H]-E2) - Test compounds (BPA, Tamoxifen) - Assay Buffer add_reagents Add to assay tubes: 1. Assay Buffer 2. ERα 3. [³H]-E2 4. Increasing concentrations of   test compound or unlabeled E2 prep_reagents->add_reagents incubate Incubate at 4°C (e.g., 18-24 hours) add_reagents->incubate separate Separate bound from free [³H]-E2 (e.g., dextran-coated charcoal) incubate->separate measure Measure radioactivity of bound [³H]-E2 (Scintillation counting) separate->measure plot Plot % inhibition vs. log[competitor] measure->plot calculate Calculate IC50 and/or Ki plot->calculate

Figure 3: ERα Competitive Ligand Binding Assay Workflow

Materials:

  • Recombinant human ERα

  • [³H]-17β-estradiol (Radioligand)

  • Unlabeled 17β-estradiol

  • Test compounds (BPA, Tamoxifen)

  • Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • 96-well plates or microtubes

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol in the assay buffer. A typical concentration range for test chemicals with lower affinity is 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M.[5]

    • Dilute the ERα preparation and [³H]-17β-estradiol in the assay buffer to the desired final concentrations. A good starting point is 50-100 µg of cytosol protein and 0.5-1.0 nM [³H]-E2 per assay tube.[5]

  • Assay Setup:

    • In each well or tube, add the assay buffer, the ERα preparation, and a fixed concentration of [³H]-17β-estradiol.

    • Add increasing concentrations of the unlabeled test compound or unlabeled 17β-estradiol (for the standard curve).

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Incubation:

    • Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold dextran-coated charcoal suspension to each reaction to adsorb the free [³H]-17β-estradiol.

    • Incubate on ice for a short period (e.g., 10-15 minutes) and then centrifuge to pellet the charcoal.

  • Measurement:

    • Transfer the supernatant (containing the bound [³H]-17β-estradiol) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • HEK293T cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Test compounds (BPA).

  • Positive control: TNF-α.

  • Negative control: MG-132.

  • Luciferase assay reagent (containing luciferin substrate).

  • Opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in an opaque 96-well plate at a density of approximately 3 x 10⁵ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing the desired concentrations of the test compound (BPA), positive control (TNF-α), or negative control (MG-132). For inhibitor studies, pre-incubate the cells with the inhibitor before adding the activator.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period to allow for NF-κB activation and luciferase expression (typically 6-24 hours).[7][8]

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Add cell lysis buffer and incubate for 15 minutes at room temperature to lyse the cells.

    • Add the luciferase assay reagent to each well. This reagent contains the substrate for the luciferase enzyme.

  • Measurement:

    • Immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase or total protein concentration) to account for variations in cell number and transfection efficiency.

    • Plot the relative luciferase units (RLU) against the concentration of the test compound to determine the dose-response relationship and calculate the EC50 (for activators) or IC50 (for inhibitors).

References

Safety Operating Guide

Navigating the Disposal of BPA-B9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of chemical waste, with a focus on materials identified as "BPA-B9." It is important to note that "this compound" is not a standard chemical nomenclature. This term likely refers to a mixture or combination of Bisphenol A (BPA), a known hazardous chemical, and another substance, potentially Vitamin B9 (Folic Acid) or a proprietary product such as B9Creations 3D printing resin.

Given the potential hazards of Bisphenol A, the following procedures are outlined to ensure the safe management of any waste stream containing this chemical within a research or drug development setting.

Immediate Safety and Handling

Before beginning any procedure that will generate chemical waste, it is crucial to be familiar with the hazards of the materials involved. Bisphenol A is recognized as a reproductive, developmental, and systemic toxicant in animal studies.[1] It is classified as causing serious eye damage, may cause an allergic skin reaction and respiratory irritation, and is suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical protection gloves.[2]

  • Eye Protection: Wear eye/face protection.[2]

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If ventilation is inadequate, wear respiratory protection.[2]

In Case of Exposure:

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2]

  • Ingestion: Rinse mouth and make the victim drink water (two glasses at most). Consult a physician.

Hazard and Safety Data Summary

For quick reference, the table below summarizes key hazard information for Bisphenol A and a commercial resin product designated as "B9." Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are using.

FeatureBisphenol A (BPA)B9 Clear 3D Printing Resin
Primary Hazards Serious eye damage, Skin sensitization, Reproductive toxicity, Respiratory irritation, Very toxic to aquatic life.Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of damaging fertility.[2]
GHS Pictograms DangerWarning[2]
Hazard Statements H317, H318, H335, H360, H410H315, H319, H335, H361f[2]
Precautionary Statements (Handling) P201, P261, P271, P280[2]P201, P261, P271, P280[2]
Precautionary Statements (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.Place in appropriate containers for disposal.[2]

Step-by-Step Chemical Waste Disposal Protocol

The disposal of laboratory chemical waste is governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3] Academic laboratories may have alternative requirements under Subpart K of these regulations.[4] The following protocol provides a general framework for compliant chemical waste disposal.

Experimental Protocol: Chemical Waste Segregation and Disposal
  • Waste Identification and Classification:

    • The first step is to determine if the waste is hazardous. This should be done by a trained professional.[4]

    • Consult the Safety Data Sheet (SDS) for the chemical. The SDS for BPA indicates it is hazardous and very toxic to aquatic life with long-lasting effects.

    • Wastes are broadly classified as chemical, biological, radioactive, or mixed.[5] This guide focuses on chemical waste.

  • Waste Segregation:

    • Never mix incompatible chemicals. For example, acids and bases should not be stored in the same container.[3]

    • Segregate liquid chemical wastes into appropriate, separate, leak-proof containers.[3]

    • Chemically contaminated sharps (needles, broken glass) must be placed in designated puncture-resistant containers.[6][7]

  • Container Management:

    • Choose the Right Container: Use containers that are compatible with the chemical waste they will hold. For instance, do not store acids in metal containers or hydrofluoric acid in glass.[3]

    • Container Condition: Ensure the container is in good condition, with a secure, leak-proof lid.

    • Fill Level: Do not fill containers to more than 90% of their capacity to allow for expansion and prevent spills.[3]

    • Secondary Containment: Place waste containers in secondary containment to prevent spills from reaching drainage systems.[3]

  • Labeling:

    • Clearly label all waste containers with a hazardous waste label.[3]

    • The label should include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentages of each component.

    • Indicate the accumulation start date on the container label.[7]

  • Storage and Accumulation:

    • Store waste containers in a designated, secure area.[3]

    • Regulations allow waste generators to store chemical waste for a specified period (e.g., up to 90 days for large quantity generators) before it must be transported to a licensed disposal facility.[3][8]

    • Academic labs operating under Subpart K must have hazardous waste removed from the laboratory every twelve months.[4]

  • Arranging for Disposal:

    • When the waste container is approximately two-thirds full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7]

    • EHS personnel are responsible for reviewing, classifying, and arranging the transport of chemical wastes to a licensed off-site treatment and disposal facility.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for proper chemical waste management in a laboratory setting, from the point of generation to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation Area cluster_2 EHS & Disposal Vendor gen 1. Waste Generation (e.g., BPA-containing solution) id 2. Waste Identification (Consult SDS) gen->id seg 3. Segregation (Separate Incompatibles) id->seg cont 4. Containerization (Proper, Labeled Container) seg->cont store 5. Secure Storage (Designated Area) cont->store Transfer to Storage req 6. Disposal Request (Submit to EHS) store->req Container Nearing Full pickup 7. EHS Collection req->pickup disp 8. Off-Site Disposal (Licensed Facility) pickup->disp

Caption: Workflow for the proper disposal of laboratory chemical waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of chemical waste, protecting both human health and the environment.[6] Always consult your institution's specific Laboratory Management Plan and EHS guidelines for detailed requirements.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.